molecular formula C6H6FNO2S B034697 n-Fluorobenzenesulfonamide CAS No. 145490-75-1

n-Fluorobenzenesulfonamide

Cat. No.: B034697
CAS No.: 145490-75-1
M. Wt: 175.18 g/mol
InChI Key: CJYQZTZSYREQBD-UHFFFAOYSA-N
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Description

n-Fluorobenzenesulfonamide is a high-purity chemical building block of significant value in medicinal chemistry and biochemical research. Its core utility derives from the strategic incorporation of a fluorine atom on the benzenesulfonamide scaffold, which can profoundly influence a molecule's electronic properties, metabolic stability, and bioavailability. Researchers primarily utilize this compound as a key intermediate in the synthesis of novel sulfonamide-based inhibitors, particularly targeting carbonic anhydrases . The sulfonamide group (-SO₂NH₂) acts as a zinc-binding function (ZBG), coordinating with the active site zinc ion in these enzymes, while the fluorine atom allows for fine-tuning of inhibitor potency and selectivity across various CA isoforms (e.g., CA II, CA IX, CA XII). Beyond carbonic anhydrase research, this compound serves as a versatile synthon for developing PET (Positron Emission Tomography) radiotracers, where the fluorine-18 isotope can be introduced, and for creating covalent enzyme inhibitors through further functionalization of the sulfonamide nitrogen. This compound is an essential tool for probing enzyme mechanisms, structure-activity relationships (SAR), and for the design of potential therapeutics in areas such as oncology, glaucoma, and epilepsy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYQZTZSYREQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572114
Record name N-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145490-75-1
Record name N-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Fluorobenzenesulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI), systematically named N-fluoro-N-(phenylsulfonyl)benzenesulfonamide, is a highly versatile and widely utilized electrophilic fluorinating agent in modern organic synthesis. Its stability, ease of handling, and broad substrate scope have made it an indispensable tool for the introduction of fluorine into organic molecules, a critical strategy in the development of pharmaceuticals and agrochemicals to enhance biological activity and metabolic stability.[1][2] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of NFSI.

Core Chemical Properties

NFSI is a white to off-white crystalline solid that is stable under ambient conditions, making it a more user-friendly alternative to many other fluorinating agents.[1][3] Its physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties
PropertyValue
CAS Number 133745-75-2
Molecular Formula C₁₂H₁₀FNO₄S₂
Molecular Weight 315.34 g/mol [4]
Melting Point 114-116 °C[5]
Boiling Point 471.4 ± 28.0 °C (Predicted)
Density 1.4466 g/cm³ (Estimate)
pKa -32.45 ± 0.70 (Predicted)
Appearance White to light brown crystalline powder[6]
Solubility Profile
SolventSolubility
Acetonitrile Very soluble
Dichloromethane Very soluble
Tetrahydrofuran (THF) Very soluble
Chloroform Easily soluble[5]
Ethyl Acetate Easily soluble[5]
Toluene Less soluble
Ethanol Low solubility[5]
Methanol Low solubility[5]
Water Insoluble
Petroleum Ether Low solubility[5]

Spectroscopic Data

The structural integrity and purity of NFSI can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventChemical Shift (δ) in ppm
¹H NMR CDCl₃7.53 (t, 2H), 7.63 (t, 1H), 7.77 (d, 1H), 7.91 (d, 4H)[7]
¹³C NMR CDCl₃112.6, 121.3, 125.0, 125.8, 127.3, 129.9, 130.9, 134.9, 137.7, 141.3, 144.2[7]
¹⁹F NMR CDCl₃65.8[3]
Other Spectroscopic Data
TechniqueKey Observations
Infrared (IR) Spectroscopy Major peaks can be observed, with specific wavenumbers corresponding to the functional groups present in the molecule.[8]
Mass Spectrometry (MS) The molecular ion peak and characteristic fragmentation patterns can be determined.[9]
Raman Spectroscopy Raman-active modes can be identified, providing complementary information to IR spectroscopy.[3]

Reactivity and Applications

NFSI is a multifaceted reagent, primarily known as an electrophilic fluorinating agent, but it also functions as a strong oxidant, an amination reagent, and a phenylsulfonyl group transfer reagent.[5]

Electrophilic Fluorination

NFSI is widely used for the fluorination of a diverse range of nucleophiles, including enolates, silyl (B83357) enol ethers, and carbanions.[10][11] It is particularly valuable in the synthesis of α-fluorocarbonyl compounds, which are important building blocks in medicinal chemistry.[12] The reaction is believed to proceed through either a single-electron transfer (SET) or an Sₙ2-type mechanism, depending on the substrate and reaction conditions.[13]

Oxidation Reactions

NFSI can act as a potent oxidant, particularly in transition metal catalysis. For instance, it is used to promote reductive elimination from high-oxidation-state transition metals, such as in palladium-catalyzed diamination, carboamination, and alkoxyamination of unactivated alkenes.[5]

Amination and Sulfonylation Reactions

In addition to fluorination, NFSI can serve as a source of the bis(phenylsulfonyl)amide group in amination reactions.[14] Under certain conditions, it can also act as a phenylsulfonyl group transfer reagent.[5]

Experimental Protocols

Synthesis of N-Fluorobenzenesulfonimide (Wanger Method)

This method provides a high-yield synthesis of NFSI from diphenylsulfonimide sodium salt.[15]

Materials:

  • Diphenylsulfonimide sodium salt

  • Water/acetonitrile or pure water

  • Fluorine gas (10% in nitrogen)

  • Nitrogen gas

Procedure:

  • Dissolve the diphenylsulfonimide sodium salt in water/acetonitrile or pure water in a suitable reaction vessel.

  • Cool the solution to the desired temperature.

  • Bubble a mixture of 10% fluorine in nitrogen gas through the solution.

  • Upon completion of the reaction, purge the reactor with nitrogen gas to remove any residual fluorine.

  • Collect the precipitated product by filtration.

  • Wash the product with water and then dry it to obtain N-Fluorobenzenesulfonimide. This method can achieve yields of up to 94%.[15]

General Procedure for α-Fluorination of a β-Ketoester

This protocol is a representative example of the use of NFSI in electrophilic fluorination.

Materials:

  • β-ketoester

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or THF)

  • Base (e.g., sodium hydride, lithium diisopropylamide) (if starting from the keto form)

Procedure:

  • If starting with the β-ketoester, dissolve it in the anhydrous solvent and treat it with a suitable base at a low temperature (e.g., -78 °C) to generate the enolate in situ.

  • Dissolve NFSI in a minimal amount of the same anhydrous solvent.

  • Add the NFSI solution dropwise to the enolate solution at the low temperature.

  • Allow the reaction mixture to stir at the low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the α-fluoro-β-ketoester.

Visualizing Workflows and Pathways

Synthesis of N-Fluorobenzenesulfonimide

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product Diphenylsulfonimide\nSodium Salt Diphenylsulfonimide Sodium Salt Dissolution Dissolution Diphenylsulfonimide\nSodium Salt->Dissolution 10% F2 in N2 10% F2 in N2 Fluorination Fluorination 10% F2 in N2->Fluorination Solvent\n(Water/Acetonitrile) Solvent (Water/Acetonitrile) Solvent\n(Water/Acetonitrile)->Dissolution Dissolution->Fluorination N2 Purge N2 Purge Fluorination->N2 Purge Filtration & Washing Filtration & Washing N2 Purge->Filtration & Washing Drying Drying Filtration & Washing->Drying N-Fluorobenzenesulfonimide\n(NFSI) N-Fluorobenzenesulfonimide (NFSI) Drying->N-Fluorobenzenesulfonimide\n(NFSI)

Caption: Workflow for the synthesis of N-Fluorobenzenesulfonimide.

Electrophilic Fluorination of a β-Ketoester

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products β-Ketoester β-Ketoester Enolate\nFormation Enolate Formation β-Ketoester->Enolate\nFormation Base Base Base->Enolate\nFormation NFSI NFSI Nucleophilic\nAttack on F+ Nucleophilic Attack on F+ NFSI->Nucleophilic\nAttack on F+ Enolate\nFormation->Nucleophilic\nAttack on F+ Fluorination Fluorination Nucleophilic\nAttack on F+->Fluorination α-Fluoro-β-ketoester α-Fluoro-β-ketoester Fluorination->α-Fluoro-β-ketoester Benzenesulfonimide\nAnion Benzenesulfonimide Anion Fluorination->Benzenesulfonimide\nAnion

Caption: Reaction pathway for the fluorination of a β-ketoester using NFSI.

References

N-Fluorobenzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fluorobenzenesulfonamide (NFSI) has emerged as a cornerstone reagent in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Since its introduction, its remarkable versatility as a mild and selective electrophilic fluorinating agent, as well as its utility in amination and oxidation reactions, has been extensively explored and validated. The incorporation of fluorine into bioactive molecules can profoundly alter their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, and multifaceted applications of NFSI, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to serve as a practical resource for researchers in the field.

Discovery and History

This compound was first introduced in 1991 by Edmond Differding and Hans Ofner.[2] Their seminal work described the synthesis of this stable, crystalline solid and demonstrated its efficacy as a practical and selective electrophilic fluorinating agent for a range of nucleophiles.[2][3] Prior to the development of NFSI and other similar N-F reagents, direct electrophilic fluorination was often hampered by the hazardous nature and aggressive reactivity of reagents like elemental fluorine. The advent of NFSI provided a safer and more manageable alternative, paving the way for its widespread adoption in organic synthesis.

Physical and Chemical Properties

NFSI is a white to off-white crystalline solid with a melting point in the range of 113-120 °C.[4] It is soluble in many common organic solvents such as acetonitrile (B52724), dichloromethane, and tetrahydrofuran, but less soluble in toluene.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₀FNO₄S₂[4]
Molecular Weight315.34 g/mol [4]
Melting Point113-120 °C[4]
AppearanceColorless to white to light brown crystalline powder or crystals or needles[4]
IUPAC NameN-(benzenesulfonyl)-N-fluorobenzenesulfonamide[4]
CAS Number133745-75-2[4]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (CDCl₃, 400 MHz)δ 8.12–8.04 (m, 4H), 7.86–7.80 (m, 2H), 7.67–7.58 (m, 4H)[6]
¹³C NMR (CDCl₃, 150 MHz)δ 144.2, 141.3, 137.7, 134.9, 130.9, 129.9, 127.3, 125.8, 125.0, 121.3, 112.6[7]
¹⁹F NMR (CDCl₃, 564 MHz)δ -168.39 (t, J = 5.9 Hz)[7]
Infrared (IR)Conforms to standard[4]

Synthesis of this compound

Two primary methods have been established for the synthesis of NFSI: the Differding method and the Wanger method.

Experimental Protocols

1. Differding Method [8]

This method involves the direct fluorination of dibenzenesulfonimide (B1583796).

  • Reagents:

    • Dibenzenesulfonimide

    • Acetonitrile (anhydrous)

    • Sodium Fluoride (B91410)

    • Fluorine gas (10% in Nitrogen)

    • Nitrogen gas

  • Procedure:

    • Dissolve dibenzenesulfonimide in anhydrous acetonitrile in a suitable reactor.

    • Add sodium fluoride to the solution.

    • Cool the mixture to -35 °C using an appropriate cooling bath.

    • Bubble a mixture of 10% fluorine in nitrogen gas through the solution for 2 hours.

    • After the fluorination is complete, purge the reaction mixture with nitrogen gas for 2 hours to remove any residual fluorine.

    • Filter the reaction mixture to remove any solids.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Recrystallize the resulting crude product to obtain pure N-Fluorobenzenesulfonimide as white crystals.

    • A typical yield for this method is around 74%.[8]

2. Wanger Method [8]

This method utilizes the sodium salt of dibenzenesulfonimide, which can lead to higher yields.

  • Reagents:

    • Dibenzenesulfonimide sodium salt

    • Water/Acetonitrile mixture or pure water

    • Fluorine gas (10% in Nitrogen)

    • Nitrogen gas

  • Procedure:

    • Dissolve the dibenzenesulfonimide sodium salt in a water/acetonitrile mixture or pure water.

    • Cool the solution.

    • Pass a 10% fluorine in nitrogen gas mixture through the cooled solution.

    • Upon completion of the reaction, purge the reactor with nitrogen gas.

    • Filter the resulting precipitate.

    • Wash the collected solid with an appropriate solvent.

    • Dry the product to obtain N-Fluorobenzenesulfonimide.

    • This method can achieve yields of up to 94%.[8]

Synthesis_of_NFSI cluster_differding Differding Method cluster_wanger Wanger Method Dibenzenesulfonimide Dibenzenesulfonimide Acetonitrile, NaF, -35C Acetonitrile, NaF, -35C NFSI_D This compound Dibenzenesulfonimide->NFSI_D 10% F2 in N2 Dibenzenesulfonimide_Na_Salt Dibenzenesulfonimide Sodium Salt Water/Acetonitrile Water/Acetonitrile NFSI_W This compound Dibenzenesulfonimide_Na_Salt->NFSI_W 10% F2 in N2 Electrophilic_Fluorination Nucleophile Nucleophile Fluorinated_Product Fluorinated_Product Nucleophile->Fluorinated_Product Fluorination NFSI N-Fluorobenzenesulfonimide (Electrophilic F+) NFSI->Fluorinated_Product Byproduct Dibenzenesulfonimide NFSI->Byproduct Amination_Reaction Pd(0) Pd(0) Pd(II)-N(SO2Ph)2 Pd(II) Complex Pd(0)->Pd(II)-N(SO2Ph)2 Oxidative Addition NFSI NFSI NFSI->Pd(II)-N(SO2Ph)2 Intermediate Intermediate Pd(II)-N(SO2Ph)2->Intermediate C-H Activation Arene-H Anilide Arene-H->Intermediate HF HF Intermediate->Pd(0) Aminated_Product Aminated Anilide Intermediate->Aminated_Product Reductive Elimination Oxidative_Reaction Cu(I) Cu(I) Cu(II)-F Cu(II)-F Cu(I)->Cu(II)-F Oxidation NFSI NFSI NFSI->Cu(II)-F Imidyl_Radical NFSI->Imidyl_Radical Cu(II)-F->Cu(I) Reduction Benzylic_Radical Imidyl_Radical->Benzylic_Radical HAT Benzylic-H Benzylic Substrate Benzylic-H->Benzylic_Radical Functionalized_Product Functionalized_Product Benzylic_Radical->Functionalized_Product Coupling Nucleophile Nucleophile Nucleophile->Functionalized_Product

References

N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fluorobenzenesulfonimide (NFSI), also known as N-fluoro-N-(phenylsulfonyl)benzenesulfonamide, is a highly versatile and widely utilized electrophilic fluorinating agent in modern organic synthesis.[1][2] Its stability, ease of handling compared to harsher reagents, and high efficiency make it a cornerstone reagent for the introduction of fluorine into organic molecules.[3] The strategic incorporation of fluorine is a critical strategy in pharmaceutical and agrochemical development, as it can significantly enhance a molecule's metabolic stability, binding affinity, and overall biological activity.[3]

This guide provides an in-depth overview of the synthesis, characterization, and key applications of NFSI, serving as a technical resource for professionals in research and development.

Synthesis of N-Fluorobenzenesulfonimide

The synthesis of NFSI is typically achieved through the direct fluorination of benzenesulfonimide or its corresponding salt. Two primary methods are prominently cited in the literature: the Differding method and the Wanger method.

Experimental Protocols

1. Differding Method

This method involves the direct fluorination of diphenylsulfonimide.

  • Procedure: Dissolve diphenylsulfonimide in acetonitrile. Add sodium fluoride (B91410) to the solution. Cool the resulting mixture to -35°C. Bubble a fluorine-nitrogen gas mixture (typically 1:10 v/v) through the solution for approximately 2 hours. Following the reaction, purge the system with nitrogen for 2 hours to remove residual fluorine. The crude product is then isolated through filtration, evaporation of the solvent, and recrystallization to yield pure N-Fluorobenzenesulfonimide as white crystals.[2]

  • Reported Yield: 74%[2]

2. Wanger Method

This improved method utilizes the sodium salt of diphenylsulfonimide, offering a higher yield.

  • Procedure: Dissolve the sodium salt of diphenylsulfonimide in a solvent system of water/acetonitrile or pure water. Cool the solution and pass a fluorine-nitrogen gas mixture (1:10 v/v) through it. Once the reaction is complete, purge the reactor with nitrogen. The product, N-Fluorobenzenesulfonimide, is then collected by filtration, washed, and dried.[2]

  • Reported Yield: Up to 94%[2]

// Reactants Start [label="Benzenesulfonimide\n((PhSO₂)₂NH)"]; Fluorine [label="Fluorine Gas (F₂)\nin Nitrogen (N₂)"];

// Reaction Reaction [shape=point, width=0.01, height=0.01];

// Product Product [label="N-Fluorobenzenesulfonimide\n(NFSI)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Reaction [arrowhead=none]; Fluorine -> Reaction; Reaction -> Product [label=" Electrophilic\nFluorination "]; } dot

Caption: General synthesis pathway for N-Fluorobenzenesulfonimide (NFSI).

Physicochemical and Spectroscopic Properties

NFSI is a white to off-white crystalline powder that is stable under normal conditions.[1] Its properties are summarized below.

Table 1: Physicochemical Properties of NFSI
PropertyValueReferences
CAS Number 133745-75-2[1]
Molecular Formula C₁₂H₁₀FNO₄S₂[1]
Molecular Weight 315.34 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 114-116 °C[1]
Solubility Very soluble in acetonitrile, dichloromethane, THF; less soluble in toluene.[1]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of synthesized NFSI. Standard analytical techniques include NMR, IR, and mass spectrometry.

Table 2: Spectroscopic Data for NFSI Characterization
TechniqueDataReferences
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.12–8.04 (m, 4H), 7.86–7.80 (m, 2H), 7.67–7.58 (m, 4H).[4]
¹³C NMR Data available from sources such as Sigma-Aldrich and ChemicalBook. Expected signals for aromatic carbons (120-140 ppm).[5][6]
IR Spectroscopy Conforms to structure. Characteristic peaks expected for S=O stretch (1350-1300 cm⁻¹, 1160-1120 cm⁻¹), aromatic C=C stretch (1600-1450 cm⁻¹), and C-S stretch.[3]
Mass Spectrometry (GC-MS) m/z peaks: 141 (Top Peak), 77 (2nd Highest), 51 (3rd Highest).[5]

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Crude NFSI (from reaction) Purification Recrystallization/ Filtration Synthesis->Purification Pure_NFSI Pure NFSI Product Purification->Pure_NFSI NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR IR Spectroscopy MS Mass Spectrometry Purity HPLC / Titration Pure_NFSI->NMR Pure_NFSI->IR Pure_NFSI->MS Pure_NFSI->Purity

Caption: Experimental workflow for the synthesis and characterization of NFSI.

Core Applications and Chemical Reactivity

NFSI is more than a simple fluorinating agent; it also functions as a strong oxidant and a source of electrophilic nitrogen, making it a multifaceted reagent in organic synthesis.

1. Electrophilic Fluorination: The primary application of NFSI is the electrophilic fluorination of a wide range of nucleophiles, including enolates, carbanions, and electron-rich aromatic systems.[1] Its mild nature is particularly advantageous in the late-stage fluorination of complex molecules, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).[3]

2. Oxidant in Catalysis: NFSI serves as a powerful oxidant, particularly in promoting reductive elimination from transition metals. A notable example is its use in palladium-catalyzed reactions, such as the diamination of unactivated alkenes. In these reactions, NFSI oxidizes a Pd(II) intermediate to a Pd(IV) species, which then undergoes reductive elimination to form the desired product.[7][8][9]

// Nodes representing species in the catalytic cycle Pd0 [label="Pd(0)"]; Alkene [label="Amino-Alkene\nSubstrate"]; PdII_Alkyl [label="Pd(II)-Alkyl\nIntermediate"]; NFSI [label="NFSI"]; PdIV_Complex [label="Pd(IV) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Cyclic Diamine\nProduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Layout of the cycle Pd0 -> PdII_Alkyl [label=" Aminopalladation "]; Alkene -> PdII_Alkyl [style=dashed, arrowhead=none]; PdII_Alkyl -> PdIV_Complex [label=" Oxidative\nAddition "]; NFSI -> PdII_Alkyl; PdIV_Complex -> Product [label=" Reductive\nElimination "]; Product -> Pd0 [style=dashed, label=" Catalyst\nRegeneration "]; } dot

Caption: Simplified mechanism of Pd-catalyzed diamination using NFSI as an oxidant.

Safety and Handling

N-Fluorobenzenesulfonimide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[5] Store in a cool, dark place under an inert atmosphere.[1] Always consult the Safety Data Sheet (SDS) before use.

References

N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Technical Guide to its Mechanism of Action in Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile and widely used reagent for the introduction of fluorine into organic molecules. Its stability, ease of handling, and tunable reactivity have made it an indispensable tool in medicinal chemistry and materials science.[1][2] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of NFSI in fluorination reactions, offering insights for researchers, scientists, and drug development professionals.

Core Mechanistic Pathways

The reactivity of NFSI is not governed by a single, universal mechanism. Instead, it can engage in several distinct pathways, the prevalence of which is dictated by the nature of the substrate, the reaction conditions, and the presence of catalysts. The primary mechanisms include electrophilic fluorination (ionic pathways), radical fluorination, and transition-metal-catalyzed fluorination.

Electrophilic Fluorination: The SN2 versus Single-Electron Transfer (SET) Dichotomy

In the absence of radical initiators or transition metal catalysts, NFSI typically functions as an electrophilic fluorinating agent, delivering a formal "F+" equivalent to a nucleophilic substrate.[1][3][4] The precise nature of this electrophilic transfer has been a subject of considerable debate, with evidence supporting both a direct nucleophilic substitution (SN2) and a single-electron transfer (SET) mechanism.[4][5][6]

  • SN2 Pathway: In this mechanism, a carbon-centered nucleophile, such as an enolate or an organometallic species, directly attacks the electrophilic fluorine atom of NFSI.[4][6] This results in the simultaneous cleavage of the N-F bond and the formation of the C-F bond through a concerted transition state.[5]

  • Single-Electron Transfer (SET) Pathway: Alternatively, the reaction can be initiated by the transfer of a single electron from the nucleophilic substrate to NFSI, generating a radical cation of the substrate and a radical anion of NFSI.[6][7] The NFSI radical anion then fragments to release a fluoride (B91410) anion and a benzenesulfonimidyl radical. The substrate radical cation and the fluoride can then combine to form the fluorinated product. Evidence for the SET mechanism has been suggested in certain reactions, particularly with electron-rich substrates.[7]

The operative electrophilic pathway is often dependent on the specific substrate and reaction conditions.[5]

Electrophilic_Fluorination cluster_SN2 SN2 Pathway cluster_SET SET Pathway Nu Nucleophile (Nu⁻) TS_SN2 [Nu---F---N(SO₂Ph)₂]⁻ Nu->TS_SN2 Direct Attack NFSI_SN2 NFSI NFSI_SN2->TS_SN2 Product_SN2 Fluorinated Product (Nu-F) TS_SN2->Product_SN2 Anion_SN2 ⁻N(SO₂Ph)₂ TS_SN2->Anion_SN2 Nu_SET Nucleophile (Nu⁻) Radical_Cation Nu•⁺ Nu_SET->Radical_Cation SET NFSI_SET NFSI Radical_Anion [NFSI]•⁻ NFSI_SET->Radical_Anion SET Product_SET Fluorinated Product (Nu-F) Radical_Cation->Product_SET Fluoride F⁻ Radical_Anion->Fluoride Radical_Imide •N(SO₂Ph)₂ Radical_Anion->Radical_Imide Anion_SET ⁻N(SO₂Ph)₂ Fluoride->Product_SET Radical_Fluorination Initiator Radical Initiator Precursor Radical Precursor (R-X) Initiator->Precursor Initiation Radical Carbon Radical (R•) Precursor->Radical Product Fluorinated Product (R-F) Radical->Product F• abstraction NFSI NFSI NFSI->Product Imide_Radical •N(SO₂Ph)₂ NFSI->Imide_Radical Pd_Catalyzed_Fluorination Pd0 Pd(0) PdII_F Pd(II)-F Complex Pd0->PdII_F Oxidative Addition NFSI1 NFSI NFSI1->PdII_F Palladacycle Palladacycle Intermediate PdII_F->Palladacycle C-H Activation Arene Arene-DG Arene->Palladacycle PdIV Pd(IV) Intermediate Palladacycle->PdIV Oxidative Addition NFSI2 NFSI NFSI2->PdIV Product Ortho-Fluorinated Arene PdIV->Product Reductive Elimination PdII Pd(II) PdIV->PdII Reductive Elimination PdII->Pd0 Regeneration

References

N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 133745-75-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI) is a highly versatile and widely utilized electrophilic fluorinating and aminating agent in modern organic synthesis. Its stability, selectivity, and ease of handling have established it as a cornerstone reagent for the introduction of fluorine atoms and sulfonimide groups into a diverse array of organic molecules. This guide provides a comprehensive overview of the properties, applications, and detailed experimental protocols involving NFSI, tailored for professionals in chemical research and pharmaceutical development.

Core Properties and Specifications

NFSI is a white to off-white crystalline solid that is stable under normal laboratory conditions. Its physicochemical properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Chemical Identity
PropertyValueReference(s)
CAS Number 133745-75-2[1][2][3]
IUPAC Name N-(benzenesulfonyl)-N-fluorobenzenesulfonamide[3]
Molecular Formula C₁₂H₁₀FNO₄S₂[1][3]
Molecular Weight 315.34 g/mol [1][3]
Synonyms NFSI, N-Fluoro-N-(phenylsulfonyl)benzenesulfonamide, N-Fluorodibenzenesulfonimide, ACCUFLUOR NFSI[3][4]
InChI Key RLKHFSNWQCZBDC-UHFFFAOYSA-N[3]
SMILES C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2[3]
Physicochemical Data
PropertyValueReference(s)
Appearance Off-white to light brown crystalline powder[2]
Melting Point 114-116 °C[2]
Solubility Very soluble in acetonitrile, dichloromethane, and THF; less soluble in toluene.[2]
Storage Temperature Room temperature, in a dark place under an inert atmosphere.[2][5]
Safety and Hazard Information
Hazard StatementCodeDescriptionReference(s)
Skin IrritationH315Causes skin irritation[3]
Eye IrritationH319Causes serious eye irritation[3]
Respiratory IrritationH335May cause respiratory irritation[3]
Hazard Codes Xi, OIrritant, Oxidizing[2]
Risk Statements R36/37/38Irritating to eyes, respiratory system and skin[2]
Safety Statements S26, S37/39In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection.[2]

Applications in Drug Discovery and Organic Synthesis

The primary utility of NFSI lies in its ability to act as a source of electrophilic fluorine ("F+"). The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][6] Beyond fluorination, NFSI has also emerged as a versatile reagent for amination reactions, providing a direct route to complex nitrogen-containing compounds.[5][7]

Key applications include:

  • Electrophilic Fluorination: NFSI is used for the fluorination of a wide range of nucleophiles, including enolates, carbanions, organometallic species, and activated aromatic systems.[2][7] This has proven invaluable in the synthesis of fluorinated pharmaceuticals and agrochemicals.[3][4][6]

  • Direct C-H Fluorination: In conjunction with transition metal catalysts (e.g., palladium), NFSI can achieve the direct fluorination of otherwise inert C-H bonds, offering a more atom-economical approach to fluoroarenes.[5]

  • Amination Reactions: NFSI can also serve as a nitrogen source for the direct amination of C-H bonds, providing access to sulfonamides and other aminated products. This dual reactivity as both a fluorinating and aminating agent underscores its versatility.[5][7]

Key Experimental Protocols

This section provides detailed methodologies for three distinct and representative applications of NFSI in organic synthesis. These protocols are based on peer-reviewed literature and offer a starting point for laboratory implementation.

Palladium-Catalyzed C–H Bond Fluorination of Heteroarenes

This protocol describes the regioselective ortho-fluorination of N-heterocyclic arenes, a common structural motif in pharmaceuticals, using a palladium catalyst in conjunction with NFSI.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Heteroarene (1.0 equiv), Pd(OAc)2 (10 mol%), and TFA (2.0 equiv) in a reaction vessel. start->reagents add_nfsi Add NFSI (1.5 equiv) to the mixture. reagents->add_nfsi add_solvent Add solvent (MeNO2/MeCN). add_nfsi->add_solvent heat Heat the reaction mixture at 110 °C. add_solvent->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool concentrate Concentrate the mixture under reduced pressure. cool->concentrate purify Purify the crude product by column chromatography. concentrate->purify end Obtain ortho-fluorinated product purify->end G cluster_prep Reaction Setup cluster_reaction Lithiation and Fluorination cluster_workup Work-up and Purification start Start dissolve Dissolve Pyrazole (1.0 equiv) in dry THF. start->dissolve cool Cool the solution to -78 °C. dissolve->cool add_buli Add n-BuLi (1.1 equiv) dropwise. cool->add_buli stir1 Stir for 1 hour at -78 °C. add_buli->stir1 add_nfsi Add a solution of NFSI (1.2 equiv) in THF. stir1->add_nfsi stir2 Stir and allow to warm to room temperature. add_nfsi->stir2 quench Quench the reaction with saturated NH4Cl (aq). stir2->quench extract Extract with ethyl acetate. quench->extract dry Dry the organic layer over Na2SO4. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify end Obtain 5-Fluoropyrazole purify->end G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Enynyl Azide (1.0 equiv), NFSI (1.5 equiv), and CuCl (5 mol%) in a reaction vessel. start->reagents add_solvent Add 1,2-dichloroethane (B1671644) (DCE). reagents->add_solvent heat Heat the reaction mixture at 70 °C. add_solvent->heat monitor Monitor reaction progress by TLC. heat->monitor cool Cool the reaction to room temperature. monitor->cool filter Filter through a pad of Celite. cool->filter concentrate Concentrate the filtrate under reduced pressure. filter->concentrate purify Purify the crude product by column chromatography. concentrate->purify end Obtain 5-Aminonicotinate purify->end G Pd_II Pd(II) Catalyst Intermediate_A Pd(II) Complex (A) Pd_II->Intermediate_A Coordination Substrate Heteroarene Substrate Substrate->Intermediate_A Intermediate_B Palladacycle Intermediate (B) Intermediate_A->Intermediate_B C-H Activation Intermediate_C Pd(IV) Intermediate (C) Intermediate_B->Intermediate_C Oxidative Addition (+ NFSI) Product Fluorinated Product Intermediate_C->Product Reductive Elimination Product->Pd_II Catalyst Regeneration G Cu_I Cu(I) Catalyst Radical_Gen Generation of Bis-sulfonylamidyl Radical Cu_I->Radical_Gen NFSI NFSI NFSI->Radical_Gen Radical_Add Radical Addition Radical_Gen->Radical_Add Enynyl_Azide Enynyl Azide Enynyl_Azide->Radical_Add Cyclization Intramolecular Cyclization Radical_Add->Cyclization Red_Elim Reductive Elimination Cyclization->Red_Elim Product 5-Aminonicotinate Red_Elim->Product

References

An In-depth Technical Guide to the Physical and Chemical Stability of N-Fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fluorobenzenesulfonamide, also known as N-Fluorobenzenesulfonimide (NFSI), is a widely used electrophilic fluorinating agent in organic synthesis. Its efficacy and versatility in introducing fluorine atoms into a diverse range of molecules have made it an invaluable tool in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Understanding the physical and chemical stability of NFSI is paramount for ensuring its safe handling, storage, and application, as well as for the development of stable formulations of drug candidates synthesized using this reagent. This technical guide provides a comprehensive overview of the known stability profile of NFSI, outlines generalized protocols for its stability assessment, and discusses potential degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Chemical Name This compound; N-Fluorobenzenesulfonimide
CAS Number 133745-75-2
Molecular Formula C₁₂H₁₀FNO₄S₂
Molecular Weight 315.34 g/mol
Appearance White to off-white crystalline powder
Melting Point 110-116 °C (with decomposition)
Solubility Soluble in a wide range of organic solvents.

Chemical Stability Profile

This compound is generally considered a bench-stable reagent under standard laboratory conditions.[3] However, its stability is influenced by various environmental factors.

General Stability

NFSI is described as a stable, crystalline solid that is easy to handle.[3][4] For long-term storage, it is recommended to keep it in a cool, dry place, protected from light.[3]

Hydrolytic Stability

While specific kinetic data is not widely published, NFSI is reported to be stable to acids.[4] The amide groups could be efficiently converted to the free amino (–NH2) group by hydrolysis under alkaline conditions without damaging the C–F bond.[4]

Photostability

NFSI should be stored away from light, suggesting potential photosensitivity. However, detailed photostability studies outlining the degradation products and kinetics under specific light conditions (e.g., UV, visible light) are not extensively reported in the literature. Studies on other fluorinated pesticides have shown that different fluorine motifs exhibit varying degrees of photostability, with some leading to the formation of smaller fluorinated compounds like trifluoroacetic acid (TFA) or fluoride.[5][6][7]

Thermal Stability

The melting point of NFSI is reported to be in the range of 110-116 °C, with decomposition occurring at these temperatures. This indicates that the compound has limited thermal stability at elevated temperatures.

Oxidative Stability

There is limited specific information on the oxidative stability of NFSI. However, its use as an oxidant in certain chemical reactions suggests it can participate in redox processes.[8] One study demonstrated the use of NFSI as an oxidant for the selective oxidation of sulfides to sulfoxides or sulfones in the presence of water.[9]

Incompatibilities

NFSI is known to be incompatible with strong reducing agents, which can lead to its decomposition.[4]

Potential Degradation Pathways

Based on the structure of this compound and the general chemistry of sulfonamides, potential degradation pathways under forced conditions can be postulated. A generalized degradation pathway is illustrated below.

Potential Degradation Pathways of this compound NFSI This compound Hydrolysis Hydrolysis (Acidic/Basic) NFSI->Hydrolysis Photolysis Photolysis (UV/Vis Light) NFSI->Photolysis Oxidation Oxidation (e.g., H₂O₂) NFSI->Oxidation Thermal Thermal Stress (>110 °C) NFSI->Thermal Benzenesulfonamide Benzenesulfonamide Hydrolysis->Benzenesulfonamide Benzenesulfonic_acid Benzenesulfonic Acid Hydrolysis->Benzenesulfonic_acid Fluoride Fluoride Ions Hydrolysis->Fluoride Photolysis->Benzenesulfonamide Other_degradants Other Degradation Products (e.g., ring-opened products, polymeric materials) Photolysis->Other_degradants Oxidation->Benzenesulfonic_acid Oxidation->Other_degradants Thermal->Benzenesulfonamide Thermal->Other_degradants General Workflow for Stability Assessment cluster_stress Forced Degradation cluster_analysis Analysis Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) HPLC HPLC-UV/MS Analysis (Assay and Impurity Profiling) Hydrolysis->HPLC Photolytic Photolytic Stress (UV, Visible) Photolytic->HPLC Oxidative Oxidative Stress (e.g., H₂O₂) Oxidative->HPLC Thermal Thermal Stress (Elevated Temperature) Thermal->HPLC Characterization Degradant Characterization (LC-MS/MS, NMR) HPLC->Characterization Data_Analysis Data Analysis and Reporting (Degradation Kinetics, Mass Balance) Characterization->Data_Analysis Sample_Prep Sample Preparation (NFSI in Solution/Solid State) Sample_Prep->Hydrolysis Sample_Prep->Photolytic Sample_Prep->Oxidative Sample_Prep->Thermal HPLC Method Development Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Column_Selection Column Selection (e.g., C18, Phenyl) Mobile_Phase Mobile Phase Optimization (Solvent, pH, Gradient) Column_Selection->Mobile_Phase Detection Detector Settings (Wavelength, MS parameters) Mobile_Phase->Detection Method_Optimization Method Optimization Detection->Method_Optimization Specificity Specificity Final_Method Validated Stability-Indicating Method Specificity->Final_Method Linearity Linearity & Range Linearity->Final_Method Accuracy Accuracy Accuracy->Final_Method Precision Precision Precision->Final_Method Robustness Robustness Robustness->Final_Method Forced_Degradation Forced Degradation Samples Forced_Degradation->Column_Selection Method_Optimization->Specificity

References

Solubility of N-Fluorobenzenesulfonamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonamide (NFSI) is a widely utilized electrophilic fluorinating agent in organic synthesis. Its efficacy in various chemical transformations is often contingent on its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of NFSI in common organic solvents, outlines a detailed experimental protocol for its determination, and presents a visual workflow for the experimental procedure.

Qualitative Solubility Profile of this compound (NFSI)

Solvent ClassSolventReported Solubility
Aprotic Polar AcetonitrileVery Soluble[1]
Tetrahydrofuran (THF)Very Soluble[1]
Halogenated Dichloromethane (DCM)Very Soluble[1]
ChloroformSoluble[2]
Esters Ethyl AcetateSoluble[2]
Aromatic TolueneLess Soluble[1]
Alcohols EthanolLow Solubility[2]
MethanolLow Solubility[2]
Non-polar Petroleum EtherLow Solubility[2]
WaterLow Solubility[2]

Experimental Protocol: Determination of Solubility by Isothermal Gravimetric Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute, followed by the gravimetric determination of the solute concentration in a known amount of the saturated solution.

Materials and Equipment:

  • This compound (NFSI)

  • Selected organic solvent(s)

  • Thermostatic water bath or heating/cooling system

  • Jacketed glass vessel with a magnetic stirrer

  • Calibrated thermometer or temperature probe

  • Syringe with a microporous filter (e.g., 0.45 µm PTFE)

  • Pre-weighed vials

  • Analytical balance (accurate to ±0.1 mg)

  • Vacuum oven

Procedure:

  • Temperature Control: Set the thermostatic bath to the desired experimental temperature. Allow the jacketed glass vessel to equilibrate to this temperature.

  • Sample Preparation: Add an excess amount of NFSI to a known volume of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

  • Equilibration: Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process. Allow the suspension to equilibrate for a sufficient period (typically several hours) to ensure that the solution is saturated. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

  • Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for approximately 30 minutes. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a microporous filter to prevent any solid particles from being transferred.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed vial.

    • Record the total weight of the vial and the solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a fume hood.

    • Place the vial containing the solid residue in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

    • Record the final weight of the vial and the dried NFSI.

  • Calculation of Solubility: The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction (x).

    • Mass of the solvent: (Weight of vial + solution) - (Weight of vial + dried NFSI)

    • Mass of the dissolved NFSI: (Weight of vial + dried NFSI) - (Weight of empty vial)

    • Solubility ( g/100g solvent): (Mass of dissolved NFSI / Mass of solvent) * 100

    • Mole fraction (x): To calculate the mole fraction, convert the mass of the dissolved NFSI and the mass of the solvent to moles using their respective molecular weights.

      • Moles of NFSI = Mass of dissolved NFSI / Molecular weight of NFSI

      • Moles of solvent = Mass of solvent / Molecular weight of solvent

      • Mole fraction of NFSI = Moles of NFSI / (Moles of NFSI + Moles of solvent)

  • Data Reporting: Repeat the experiment at least three times to ensure the reproducibility of the results. Report the average solubility value along with the standard deviation at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the isothermal gravimetric method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation & Reporting A Set Temperature of Thermostatic Bath B Add Excess NFSI to Solvent in Vessel A->B C Stir Mixture to Achieve Saturation B->C D Allow Undissolved Solid to Settle C->D E Withdraw Supernatant with Filtered Syringe D->E F Dispense into Pre-weighed Vial E->F G Weigh Vial with Solution F->G H Evaporate Solvent G->H I Dry Residue to Constant Weight H->I J Weigh Vial with Dried NFSI I->J K Calculate Solubility (g/100g or Mole Fraction) J->K L Repeat and Report Average Value K->L

Caption: Workflow for Solubility Determination.

Conclusion

A comprehensive understanding of the solubility of this compound is paramount for its effective use in synthetic chemistry and pharmaceutical development. While quantitative data remains sparse in the public domain, the qualitative profile indicates high solubility in aprotic polar and halogenated solvents and lower solubility in alcoholic and non-polar media. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data in their specific solvent systems of interest, thereby enabling better reaction optimization and process development.

References

An In-depth Technical Guide to N-Fluorobenzenesulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fluorobenzenesulfonimide (NFSI), also known as N-Fluorodibenzenesulfonimide, is a highly versatile and widely utilized electrophilic fluorinating agent in modern organic synthesis. Its stability, selectivity, and ease of handling have made it an indispensable tool for the introduction of fluorine into a wide array of organic molecules. The incorporation of fluorine can significantly alter the biological and chemical properties of compounds, making NFSI a critical reagent in the fields of pharmaceutical development, agrochemicals, and materials science.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of NFSI, complete with detailed experimental protocols and a mechanistic illustration of its role in catalysis.

Molecular Structure and Formula

N-Fluorobenzenesulfonimide is structurally characterized by a nitrogen atom bonded to a fluorine atom and two benzenesulfonyl groups.[2]

  • Molecular Formula: C₁₂H₁₀FNO₄S₂[1][2][4][5][6]

  • Molecular Weight: 315.34 g/mol [1][4][5][6]

  • IUPAC Name: N-(benzenesulfonyl)-N-fluorobenzenesulfonamide[6]

  • CAS Number: 133745-75-2[1][4][5]

  • Common Synonyms: NFSI, N-Fluorodibenzenesulfonimide, N-Fluorodi(benzenesulfonyl)amine[1][2][4][6][7]

N-Fluorobenzenesulfonimide structure

Figure 1: 2D and 3D molecular structures of N-Fluorobenzenesulfonimide.

Physicochemical and Spectroscopic Data

NFSI is a stable, white to off-white crystalline powder under standard conditions.[1][2] Key physicochemical and spectroscopic data are summarized below for easy reference.

Physicochemical Properties
PropertyValueReferences
Appearance White to off-white crystalline powder[1][2]
Melting Point 110-116 °C[1][4][8]
Solubility Soluble in acetonitrile (B52724), dichloromethane, THF, ethers. Less soluble in toluene, ethanol, methanol. Low solubility in water and petroleum ether.[7][8][9]
Spectroscopic Data
TechniqueDataReferences
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.12–8.04 (m, 2H), 7.86–7.80 (m, 2H), 7.67–7.58 (m, 2H), 7.44-7.55 (m, 3H)[6]
¹³C NMR Spectra available, detailed peak assignments require further analysis.[6][10]
Mass Spec (GC-MS) m/z Top Peak: 141, m/z 2nd Highest: 77, m/z 3rd Highest: 51[6][10]
Infrared (IR) Spectra available, characteristic peaks for S=O, C-S, C=C (aromatic), and N-F bonds are expected.[6][10]

Experimental Protocols

Synthesis of N-Fluorobenzenesulfonimide

Two primary methods for the synthesis of NFSI are the Differding method and the Wanger method.[1][11]

Protocol 1: Wanger Method (Higher Yield) [1]

  • Dissolve benzenesulfonimide sodium salt in a mixture of water and acetonitrile or in pure water.

  • Cool the resulting solution to -35°C.

  • Bubble a fluorine-nitrogen gas mixture (1:10 v/v) through the solution for approximately 2 hours.

  • After the reaction is complete, purge the reactor with nitrogen gas to remove any residual fluorine.

  • Collect the precipitated product by filtration.

  • Wash the collected solid with water and dry under vacuum to obtain N-Fluorobenzenesulfonimide as a white crystalline solid. (Yields up to 94%).

Application of NFSI in Electrophilic Fluorination

NFSI is widely used as an electrophilic fluorine source. Below is a typical protocol for the fluorination of an aromatic compound.

Protocol 2: Copper-Catalyzed Fluorination of Thiophene (B33073) [6]

  • In a dry 25 mL round-bottom flask, combine thiophene (0.5 mmol, 1 eq.), NFSI (0.6 mmol, 1.2 eq.), and CuI (0.025 mmol, 5 mol%).

  • Add 1,2-dichloroethane (B1671644) (DCE) (3 mL) to the flask.

  • Place the flask in a preheated oil bath at 60 °C and stir for 8 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate (B1210297) and wash with a saturated aqueous solution of NaCl.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the fluorinated thiophene derivative.

Role in Catalytic Pathways

NFSI is not only a fluorinating agent but also serves as a potent oxidant and a source of nitrogen in various transition metal-catalyzed reactions.[8][12][13][14] A notable example is the palladium-catalyzed diamination of unactivated alkenes, where NFSI enables the formation of a Pd(IV) intermediate.[4][15][16]

Palladium-Catalyzed Diamination of Alkenes

The proposed mechanism involves an initial aminopalladation of the alkene, followed by the oxidative addition of NFSI to the Pd(II) center to form a Pd(IV) complex. Subsequent reductive elimination yields the diamination product and regenerates the Pd(II) catalyst.[4][16]

Palladium_Catalyzed_Diamination cluster_cycle Catalytic Cycle Pd_II Pd(II) Catalyst Aminopalladation_Intermediate Aminopalladation Intermediate (Pd-Alkyl) Pd_II->Aminopalladation_Intermediate Aminopalladation Alkene Alkene Substrate (with N-nucleophile) Alkene->Aminopalladation_Intermediate Pd_IV_Intermediate Pd(IV) Intermediate Aminopalladation_Intermediate->Pd_IV_Intermediate Oxidative Addition NFSI NFSI ((PhSO₂)₂NF) NFSI->Pd_IV_Intermediate Pd_IV_Intermediate->Pd_II Regeneration Diamination_Product Diamination Product Pd_IV_Intermediate->Diamination_Product Reductive Elimination

Figure 2: Proposed catalytic cycle for the Pd-catalyzed diamination of unactivated alkenes using NFSI.

Conclusion

N-Fluorobenzenesulfonimide is a cornerstone reagent in modern synthetic chemistry, offering a reliable and effective method for electrophilic fluorination. Its utility extends beyond simple fluorination to complex transition metal-catalyzed transformations, highlighting its multifaceted reactivity. The data and protocols presented in this guide are intended to provide researchers and professionals with the essential information required for the successful application of NFSI in their synthetic endeavors, ultimately facilitating the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

Spectroscopic Data of N-Fluorobenzenesulfonimide (NFSI): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Fluorobenzenesulfonimide (NFSI), a widely used electrophilic fluorinating reagent. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Fluorobenzenesulfonimide (NFSI).

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolventInstrument Frequency (MHz)
8.12–8.04m-2HCDCl₃400
7.86–7.80m-2HCDCl₃400
7.67–7.58m-2HCDCl₃400
7.55–7.44m-4HCDCl₃400
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentSolventInstrument Frequency (MHz)
144.2Aromatic CCDCl₃150
141.3Aromatic CCDCl₃150
137.7Aromatic CCDCl₃150
134.9Aromatic CCDCl₃150
130.9Aromatic C-HCDCl₃150
129.9Aromatic C-HCDCl₃150
127.3Aromatic C-HCDCl₃150

Note: The specific assignment of each aromatic carbon signal can be complex and may require further 2D NMR experiments for unambiguous determination.

Table 3: ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ) ppmSolventInstrument Frequency (MHz)
65.8CDCl₃Not Specified
Table 4: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)InterpretationSample Phase
Conforms to structure-Not Specified

Note: Specific peak assignments for the IR spectrum are not detailed in the available public data. A typical spectrum would show characteristic absorptions for S=O stretching, S-N stretching, and aromatic C-H and C=C bonds.

Table 5: Mass Spectrometry (MS) Data
m/zInterpretationIonization Method
141Top PeakGC-MS
772nd Highest PeakGC-MS
513rd Highest PeakGC-MS

Note: The mass spectrometry data indicates fragmentation of the parent molecule. The peak at m/z 141 likely corresponds to the benzenesulfonyl cation [C₆H₅SO₂]⁺, and the peak at m/z 77 corresponds to the phenyl cation [C₆H₅]⁺.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of N-Fluorobenzenesulfonimide.

Instrumentation:

  • Bruker Avance (or equivalent) NMR spectrometer, operating at 400 MHz for ¹H, 100 MHz for ¹³C, and 376 MHz for ¹⁹F.

Materials:

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of NFSI into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

    • Gently swirl the vial to dissolve the solid completely.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

    • ¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment. ¹⁹F is a high-sensitivity nucleus, so a smaller number of scans is typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale. For ¹H and ¹³C NMR, reference the TMS signal to 0.00 ppm. For ¹⁹F NMR, an external reference is typically used.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of N-Fluorobenzenesulfonimide.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27).

Materials:

  • N-Fluorobenzenesulfonimide (NFSI)

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Place a small amount (1-2 mg) of NFSI and approximately 100-200 mg of dry KBr powder into a clean agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the collar of a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of N-Fluorobenzenesulfonimide.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Materials:

  • N-Fluorobenzenesulfonimide (NFSI)

  • Volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Vials and micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of NFSI (approximately 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250-280°C.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at 70 eV) and the mass range to be scanned (e.g., m/z 40-400).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

    • The mass spectrometer will record the mass spectra of the eluting compounds.

  • Data Processing:

    • Identify the peak in the total ion chromatogram (TIC) corresponding to NFSI.

    • Extract the mass spectrum for that peak.

    • Analyze the fragmentation pattern and compare it to spectral libraries if available.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as N-Fluorobenzenesulfonimide.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_interpretation Data Interpretation & Reporting Sample Compound (NFSI) NMR_Acq Data Acquisition (¹H, ¹³C, ¹⁹F) Sample->NMR_Acq IR_Acq Data Acquisition Sample->IR_Acq MS_Acq Data Acquisition (GC-MS) Sample->MS_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc Interpretation Structural Elucidation NMR_Proc->Interpretation IR_Proc Background Subtraction IR_Acq->IR_Proc IR_Proc->Interpretation MS_Proc Data Analysis (TIC, Fragmentation) MS_Acq->MS_Proc MS_Proc->Interpretation Report Technical Guide Interpretation->Report

Caption: Workflow for the spectroscopic analysis of a chemical compound.

The Dawn of a Versatile Reagent: Early Applications of N-Fluorobenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of N-Fluorobenzenesulfonamide, commonly known as NFSI, in 1991 marked a significant milestone in the field of synthetic organic chemistry.[1][2][3][4] Developed by Differding and his team, this stable, non-hygroscopic crystalline solid rapidly emerged as a powerful and versatile electrophilic fluorinating agent, overcoming many of the limitations of its predecessors.[1][3][4] Its ease of handling, high reactivity, and selectivity have cemented its place as an indispensable tool for the introduction of fluorine into organic molecules, a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4][5] This technical guide delves into the seminal applications of NFSI, providing a comprehensive overview of its early uses, detailed experimental protocols, and a summary of its performance in various synthetic transformations.

Core Applications: A Tale of Two Chemistries

In its nascent stages, the utility of this compound was primarily explored in two major domains: electrophilic fluorination and, subsequently, as a nitrogen source in amination reactions.

Electrophilic Fluorination: The Primary Role

The most prominent early application of NFSI was as a source of "F+". Its ability to efficiently fluorinate a wide array of nucleophiles under mild conditions was a significant advantage over earlier reagents.

Fluorination of Carbon Nucleophiles:

Early studies demonstrated the efficacy of NFSI in the fluorination of various carbanions. This included the successful monofluorination of active methylene (B1212753) compounds, enolates, and organometallic species.[6] The reagent proved particularly effective for the fluorination of enolates derived from ketones, esters, and amides, providing access to α-fluorocarbonyl compounds which are valuable synthetic intermediates.[7]

Table 1: Early Examples of NFSI in the Fluorination of Carbon Nucleophiles

Substrate TypeProduct TypeTypical Yield (%)Reference
Ketone Enolatesα-Fluoroketones70-95[8]
Ester Enolatesα-Fluoroesters60-85[6]
Silyl Enol Ethersα-Fluoroketones75-90[8]
Grignard ReagentsAlkyl Fluorides40-50[1]
Aromatics (electron-rich)Fluoroaromatics50-80[2][6]

Fluorination of Heteroaromatics:

The introduction of fluorine into heterocyclic systems is of paramount importance in medicinal chemistry. Early work showed that NFSI could be used for the direct fluorination of electron-rich heteroaromatics, offering a new route to valuable fluorinated building blocks.

A Shift in Paradigm: NFSI as an Aminating Agent

While initially recognized for its fluorinating ability, the versatility of NFSI was further highlighted by its application as a source of the benzenesulfonimide group in C-H amination reactions. This dual reactivity opened up new avenues for the construction of C-N bonds. The first palladium-catalyzed direct amination of aromatic C-H bonds using NFSI as the aminating agent was reported in 2011 by Zhang and co-workers.[3][4] This discovery paved the way for a plethora of transition-metal-catalyzed C-H amination methodologies.[3][5]

Experimental Protocols: A Practical Guide

To facilitate the adoption of these early methodologies, detailed experimental protocols for key transformations are provided below.

General Procedure for the Synthesis of this compound (Differding Method)

This procedure is adapted from the seminal work describing the synthesis of NFSI.[6][9]

Materials:

Procedure:

  • In a suitable reactor equipped with a gas inlet, a stirrer, and a cooling bath, dissolve dibenzenesulfonimide (80 mmol) in acetonitrile (500 mL).[6]

  • Add powdered sodium fluoride (640 mmol) to the solution.[6]

  • Cool the mixture to -35 °C.[6]

  • Bubble a 10% F₂/N₂ gas mixture through the stirred suspension for 2 hours.[6]

  • After the reaction is complete, purge the mixture with nitrogen gas for an additional 2 hours to remove any residual fluorine.[6]

  • Filter the reaction mixture to remove sodium fluoride and other insoluble materials.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting white crystalline solid is this compound, which can be further purified by recrystallization. A yield of approximately 74% can be expected.[6][9]

Representative Protocol for the Fluorination of a Ketone Enolate

Materials:

  • Ketone substrate

  • Lithium diisopropylamide (LDA) solution

  • This compound (NFSI)

  • Tetrahydrofuran (THF), anhydrous

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

Procedure:

  • Dissolve the ketone substrate in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the ketone solution to generate the lithium enolate. Stir for 30-60 minutes at -78 °C.

  • Dissolve NFSI in a minimal amount of anhydrous THF and add this solution dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-fluoroketone.

Visualizing the Chemistry: Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G start Start: Dibenzenesulfonimide in Acetonitrile step1 Add NaF, Cool to -35 °C start->step1 step2 Bubble 10% F₂/N₂ for 2 hours step1->step2 step3 N₂ Purge (2 hours) step2->step3 step4 Filtration step3->step4 step5 Evaporation step4->step5 end End: this compound (NFSI) step5->end

Caption: Synthesis workflow for this compound.

G substrate Ketone Substrate base Base (e.g., LDA) -78 °C substrate->base enolate Enolate Intermediate base->enolate nfsi NFSI enolate->nfsi product α-Fluoroketone nfsi->product G nfsi NFSI fluorination Electrophilic Fluorination nfsi->fluorination amination C-H Amination nfsi->amination product_f Fluorinated Products fluorination->product_f product_n Aminated Products amination->product_n

References

N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Fluorobenzenesulfonimide (NFSI) has emerged as a cornerstone reagent in modern organic synthesis. Its versatility extends beyond being a mild and selective electrophilic fluorinating agent; it also serves as a potent aminating agent, oxidant, and a source of the phenylsulfonyl group. This technical guide provides an in-depth review of NFSI, consolidating its physicochemical properties, synthesis, and diverse applications, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Physicochemical and Safety Data

NFSI is a stable, crystalline solid that is relatively easy to handle compared to other electrophilic fluorinating agents.[1][2][3] Its key properties and safety information are summarized below.

Table 1: Physicochemical Properties of N-Fluorobenzenesulfonimide

PropertyValueReferences
CAS Number 133745-75-2[4][5]
Molecular Formula C₁₂H₁₀FNO₄S₂[4][6]
Molecular Weight 315.34 g/mol [4][6]
Appearance White to off-white crystalline powder[7]
Melting Point 114-116 °C[8]
Solubility Very soluble in acetonitrile (B52724), dichloromethane, and THF; less soluble in toluene.[5][9]
¹H NMR (400 MHz, CDCl₃) δ 8.12–8.04 (m, 4H), 7.86–7.80 (m, 2H), 7.67–7.58 (m, 4H)

Safety and Handling:

NFSI is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11] It is crucial to handle this reagent in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[10][12] For skin contact, wash off with soap and water.[10][12] NFSI is stable under normal conditions but should be stored in a cool, dry place away from strong oxidizing and reducing agents.[10][12]

Synthesis of N-Fluorobenzenesulfonimide

NFSI can be synthesized through the direct fluorination of benzenesulfonimide. Two primary methods have been reported:

  • Differding Method: This involves the fluorination of diphenylsulfonimide in acetonitrile with a fluorine-nitrogen mixture at -35°C in the presence of sodium fluoride, yielding NFSI in 74% yield.[13]

  • Wanger Method: This method utilizes the sodium salt of diphenylsulfonimide dissolved in water/acetonitrile or pure water, which is then treated with a fluorine-nitrogen mixture. This process can achieve a higher yield of up to 94%.[13]

G Synthesis of N-Fluorobenzenesulfonimide (Wanger Method) cluster_reactants Reactants cluster_process Process cluster_product Product A Diphenylsulfonimide Sodium Salt C Dissolution in Water/Acetonitrile A->C Dissolve B Fluorine/Nitrogen Mixture D Fluorination Reaction B->D C->D Cool and react with E Nitrogen Purge D->E After reaction completion F Filtration, Washing, and Drying E->F G N-Fluorobenzenesulfonimide (NFSI) F->G Yields

Caption: Workflow for the synthesis of NFSI via the Wanger method.

Applications as a Versatile Reagent

NFSI's utility spans a wide range of organic transformations, primarily as an electrophilic fluorinating and aminating agent.

Electrophilic Fluorination

NFSI is a preferred reagent for the introduction of fluorine into organic molecules due to its mild nature and high selectivity.[1] It is particularly effective for the fluorination of carbanions, enolates, and silyl (B83357) enol ethers.[14]

Table 2: Selected Examples of Electrophilic Fluorination using NFSI

Substrate TypeProductCatalyst/ConditionsYield (%)References
β-Ketoacidα-FluoroketoneCs₂CO₃, MeCN/H₂OGood to excellent[15]
β-Ketoesterα-Fluoro-β-ketoesterChiral bis(oxazoline)-copper triflate complexesHigh[16]
2-Arylbenzo[d]thiazoleortho-Fluoro-2-arylbenzo[d]thiazolePd(PPh₃)₄, L-proline, DCE, 100 °C-[17]
Anilidespara-FluoroanilidesPhI(OPiv)₂, HF/pyridine-[16]

Experimental Protocol: Decarboxylative Fluorination of β-Ketoacids

This protocol describes the synthesis of α-fluoroketones from β-ketoacids using NFSI.[15]

  • To a 20 mL Schlenk flask equipped with a magnetic stir bar, add the β-ketoacid (0.5 mmol), N-Fluorobenzenesulfonimide (NFSI) (0.55 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv).

  • Add a 9:1 mixture of acetonitrile (MeCN) and water (H₂O) (5 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G Mechanism of Decarboxylative Fluorination of β-Ketoacids A β-Ketoacid B Dianion Intermediate A->B Deprotonation (Cs₂CO₃) C α-Fluoro-β-ketoacid B->C Electrophilic Fluorination (NFSI) D α-Fluoroketone C->D Decarboxylation

Caption: Proposed mechanism for the decarboxylative fluorination of β-ketoacids.[15]

C-H Amination

NFSI serves as an efficient nitrogen source for the amination of C-H bonds, a transformation of significant importance in the synthesis of pharmaceuticals and agrochemicals. These reactions can be catalyzed by transition metals or proceed under metal-free conditions.

Table 3: Selected Examples of C-H Amination using NFSI

SubstrateProductCatalyst/ConditionsYield (%)References
Anilidespara-Amidated AnilidesPd(OAc)₂Moderate to Excellent[18]
Heterocycles (Thiophene, Furan, Pyrrole)α-Amidated HeterocyclesCuI, DCE, 60 °CUp to 91%[19]
N-Substituted Indoles3-Amidated IndolesK₂CO₃, DCE, 60 °C-[17]
ArenesAmidated ArenesTEMPOGood to excellent[20]

Experimental Protocol: Palladium-Catalyzed para-Selective C-H Amination of Anilides

The following is a general procedure for the palladium-catalyzed C-H amination of anilides with NFSI.[18]

  • To a reaction vessel, add the anilide substrate, Pd(OAc)₂ (10 mol%), and a suitable base (e.g., NaHCO₃).

  • Add NFSI (1.5 - 2.0 equiv).

  • Add a dry solvent such as 1,2-dichloroethane (B1671644) (DCE).

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

G Palladium-Catalyzed C-H Amination Cycle A Pd(II) B Pd(IV) Intermediate A->B Oxidative Addition (NFSI) C C-H Activation B->C Anilide D Reductive Elimination C->D E Aminated Product D->E F Pd(II) D->F Regenerates

Caption: Simplified catalytic cycle for Pd-catalyzed C-H amination with NFSI.[8][21]

Experimental Protocol: Transition-Metal-Free C3-Amination of Indoles

This protocol outlines a metal-free approach to the amination of indoles.[17]

  • To a flame-dried reaction tube, add the N-substituted indole (B1671886) (0.5 mmol) and potassium carbonate (K₂CO₃) (0.05 mmol, 10 mol%).

  • Add NFSI (1.0 mmol, 2.0 equiv).

  • Add 1,2-dichloroethane (DCE) (2 mL) under an inert atmosphere.

  • Seal the tube and stir the mixture at 60 °C.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel to yield the 3-aminated indole.

Other Applications

Beyond fluorination and amination, NFSI has been employed as:

  • An Oxidant: In palladium-catalyzed reactions, NFSI can act as an oxidant to facilitate a Pd(II)/Pd(IV) catalytic cycle, enabling transformations like diamination and carboamination of alkenes.[8]

  • A Phenylsulfonyl Group Transfer Reagent: In some cases, NFSI can transfer a phenylsulfonyl group to a nucleophile.[8]

  • In Mechanochemistry: The reactivity of NFSI under ball-milling conditions has been explored, demonstrating its utility in solvent-free fluorinations, sulfonylations, and amidations.[3]

Mechanistic Insights

The diverse reactivity of NFSI stems from its ability to act as a source of electrophilic fluorine or as an oxidant.

  • In Fluorination: The reaction typically proceeds via an electrophilic attack of the "F⁺" from NFSI on a nucleophilic center.[15] In some palladium-catalyzed fluorinations, a Pd(IV)-fluoride species is proposed as the key intermediate.[22][23]

  • In Copper-Catalyzed Amination: The mechanism is believed to involve the oxidation of Cu(I) to a higher oxidation state by NFSI, followed by C-H activation and C-N bond formation.[19][24] Recent studies suggest the formation of a dinuclear Cu(II)-Cu(II) active catalyst.[24]

G Copper-Catalyzed Amination Mechanism A Cu(I) B Cu(III) or Cu(II) A->B Oxidation by NFSI C Imidyl Radical B->C Generates D Arene Radical Cation C->D Single Electron Transfer from Arene E C-N Bond Formation D->E

Caption: A proposed mechanistic pathway for copper-catalyzed C-H amination.[24]

Conclusion

N-Fluorobenzenesulfonimide has proven to be an exceptionally versatile and valuable reagent in organic synthesis. Its stability, ease of handling, and multifaceted reactivity make it an indispensable tool for the introduction of fluorine and nitrogen functionalities into a wide array of organic molecules. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers in academia and industry to effectively harness the full potential of NFSI in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

N-F bond cleavage mechanism in n-Fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the N-F Bond Cleavage Mechanism in N-Fluorobenzenesulfonamide

Introduction

This compound (NFSI) has emerged as a cornerstone reagent in modern organic synthesis, prized for its versatility and bench-stable nature.[1] While renowned as an electrophilic fluorinating agent, its utility extends far beyond the simple introduction of fluorine.[2][3] NFSI serves as a potent oxidant, an aminating agent, and even a source of the benzenesulfonyl group, participating in a diverse array of chemical transformations.[1][4][5] This multifaceted reactivity is fundamentally governed by the cleavage of its characteristic N–F bond. Understanding the mechanisms of this bond's fission is critical for researchers, scientists, and drug development professionals to harness its full synthetic potential and design novel chemical transformations.

The core of NFSI's reactivity lies in the N-F bond, which is significantly weakened and polarized by the presence of two strongly electron-withdrawing benzenesulfonyl groups. This electronic feature makes the fluorine atom electrophilic ("F+") and facilitates its transfer to a wide range of nucleophiles. However, the cleavage of this bond is not monolithic; it can proceed through several distinct mechanistic pathways, including heterolytic, homolytic, and transition-metal-mediated routes. The preferred pathway is subtly dictated by the reaction partners, catalysts, and ambient conditions, leading to a rich and sometimes complex reactivity profile. This guide provides a detailed exploration of these cleavage mechanisms, supported by experimental data, established protocols, and mechanistic visualizations.

Mechanisms of N-F Bond Cleavage

The N-F bond in this compound can be cleaved through three primary mechanisms: heterolytic, homolytic, and transition-metal-mediated pathways. The operative mechanism determines the nature of the reactive intermediates and, consequently, the final reaction products.

Heterolytic Cleavage (Ionic Pathway)

Heterolytic cleavage, or heterolysis, is the most common pathway for NFSI, particularly in its role as an electrophilic fluorinating agent.[6] In this process, the N-F bond breaks asymmetrically, with the pair of bonding electrons remaining with the more electronegative fluorine atom.[7] This generates a fluoride (B91410) ion (F⁻) and a cationic N-centered species, which is stabilized by the two electron-withdrawing sulfonyl groups. The overall process effectively delivers an electrophilic fluorine equivalent ("F+") to a nucleophilic substrate.

This pathway is dominant in reactions with electron-rich substrates such as enolates, phenols, and arenes.[8] Computational studies on related sulfonamide systems suggest that heterolytic cleavage generally requires less energy than homolytic cleavage, supporting its prevalence in many ionic reactions.[9][10]

Heterolytic_Cleavage cluster_reaction Heterolytic Cleavage NFSI NFSI (PhSO₂)₂NF Products Fluorinated Product (Nu-F) NFSI->Products Anion N-Anion (PhSO₂)₂N⁻ NFSI->Anion N-F bond breaks Nu Nucleophile (Nu:) Nu->Products Attacks 'F+'

Caption: Heterolytic cleavage of the N-F bond in NFSI by a nucleophile.

Homolytic Cleavage (Radical Pathway)

In homolytic cleavage, or homolysis, the N-F bond breaks symmetrically, with each atom retaining one of the bonding electrons.[6] This generates a nitrogen-centered radical ((PhSO₂)₂N•) and a fluorine radical (F•).[7] This pathway is less common than heterolysis but can be accessed under specific conditions, such as photochemical activation or in the presence of radical initiators.[11]

Experimental evidence for a radical mechanism has been found in the metal-free fluorination of 2H-indazoles in water, where the reaction conditions favor radical processes.[4] Similarly, copper-catalyzed reactions involving NFSI have been proposed to proceed via N-centered radical precursors, particularly in oxidative cleavage reactions of alkynes.[4]

Homolytic_Cleavage cluster_reaction Homolytic Cleavage NFSI NFSI (PhSO₂)₂NF N_Radical N-Radical (PhSO₂)₂N• NFSI->N_Radical Symmetric cleavage F_Radical F• Radical NFSI->F_Radical Initiator Initiator (e.g., light, heat) Initiator->NFSI Metal_Catalyzed_Cycle cluster_cycle General Transition-Metal-Mediated Pathway M0 M(0) or M(I) (e.g., Pd, Cu) M_NFSI [M-NFSI] Complex M0->M_NFSI + NFSI M_Oxid Oxidized Metal Complex (e.g., M(II)-F or M(III)) M_NFSI->M_Oxid Oxidative Addition or SET M_Substrate [M-Substrate] Intermediate M_Oxid->M_Substrate + Substrate Substrate Substrate (R-H) M_Substrate->M0 Regenerates Catalyst Product Product (R-N(SO₂Ph)₂ or R-F) M_Substrate->Product Reductive Elimination NFSI_Reactivity cluster_logic Logical Flow of NFSI Reactivity NFSI NFSI Cleavage_NF N-F Bond Cleavage NFSI->Cleavage_NF Dominant Pathway Cleavage_SN S-N Bond Cleavage NFSI->Cleavage_SN Alternative Pathway (e.g., acid-mediated) Fluorination Fluorination ('F⁺' source) Cleavage_NF->Fluorination Amination Amination ('N(SO₂Ph)₂' source) Cleavage_NF->Amination Oxidation Oxidant Cleavage_NF->Oxidation Sulfonylation Sulfonylation ('SO₂Ph' source) Cleavage_SN->Sulfonylation

References

N-Fluorobenzenesulfonamide: A Comprehensive Technical Guide to its Application as an Electrophilic Fluorinating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a paramount objective in modern medicinal and agricultural chemistry. Fluorinated compounds frequently exhibit enhanced metabolic stability, increased lipophilicity, and modulated electronic properties, often leading to improved pharmacological profiles. Among the arsenal (B13267) of reagents for electrophilic fluorination, N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile, stable, and user-friendly source of electrophilic fluorine ("F+"). First introduced in 1991, NFSI is a crystalline, non-hygroscopic solid, offering significant handling advantages over gaseous or highly reactive fluorinating agents.[1][2] This technical guide provides an in-depth overview of NFSI, including its synthesis, physical properties, reaction mechanisms, and its broad utility in the fluorination of a diverse range of organic substrates. Detailed experimental protocols and tabulated quantitative data are presented to facilitate its practical application in a research and development setting.

Properties of N-Fluorobenzenesulfonamide (NFSI)

NFSI is a white to off-white crystalline powder with a melting point of 112-116 °C.[3] It is soluble in many common organic solvents, including acetonitrile, dichloromethane, tetrahydrofuran, and ethers.[4] Compared to other popular N-F reagents like Selectfluor®, NFSI is generally considered to be less reactive, which can be advantageous for achieving higher selectivity with sensitive substrates.[5]

Table 1: Physical and Chemical Properties of NFSI

PropertyValueReference(s)
Chemical Name N-Fluorobenzenesulfonimide[3]
Synonyms N-Fluoro-N-(phenylsulfonyl)benzenesulfonamide, NFSI[4]
CAS Number 133745-75-2[3]
Molecular Formula C₁₂H₁₀FNO₄S₂[3]
Molecular Weight 315.34 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 112-116 °C[3]
Solubility Soluble in MeCN, DCM, THF, ethers[4]
Stability Stable, non-hygroscopic solid[1][2]

Synthesis of this compound

NFSI can be synthesized from benzenesulfonimide by direct fluorination with elemental fluorine.[6] A common laboratory-scale preparation involves the reaction of benzenesulfonimide with a diluted mixture of fluorine in nitrogen.

G Synthesis of this compound (NFSI) cluster_reagents Benzenesulfonimide Benzenesulfonimide NFSI N-Fluorobenzenesulfonimide (NFSI) Benzenesulfonimide->NFSI Fluorination F2_N2 10% F₂ in N₂ MeCN Acetonitrile (MeCN), -40 °C G Proposed Mechanisms for Electrophilic Fluorination with NFSI cluster_SN2 SN2-type Mechanism cluster_SET Single-Electron Transfer (SET) Mechanism Nu Nucleophile (Nu⁻) TransitionState_SN2 [Nu---F---N(SO₂Ph)₂]⁻ Nu->TransitionState_SN2 NFSI_SN2 NFSI NFSI_SN2->TransitionState_SN2 Product_SN2 Nu-F TransitionState_SN2->Product_SN2 Anion_SN2 ⁻N(SO₂Ph)₂ TransitionState_SN2->Anion_SN2 Nu_SET Nucleophile (Nu) RadicalCation Nu⁺• Nu_SET->RadicalCation SET NFSI_SET NFSI RadicalAnion NFSI⁻• NFSI_SET->RadicalAnion SET Product_SET Nu-F RadicalCation->Product_SET Anion_SET ⁻N(SO₂Ph)₂ RadicalAnion->Anion_SET FluorideRadical F• RadicalAnion->FluorideRadical FluorideRadical->Product_SET G Experimental Workflow: α-Fluorination of a β-Ketoester Start Start Step1 Dissolve chiral Pd catalyst and β-ketoester Start->Step1 Step2 Stir for 10-15 min (enolate formation) Step1->Step2 Step3 Add NFSI Step2->Step3 Step4 Stir at desired temperature (monitor reaction) Step3->Step4 Step5 Quench with Na₂S₂O₃ (aq) Step4->Step5 Step6 Extract with organic solvent Step5->Step6 Step7 Dry and concentrate Step6->Step7 Step8 Purify by column chromatography Step7->Step8 End End Step8->End G Palladium-Catalyzed C-H Fluorination Logical Flow Substrate Arene Substrate + Directing Group CH_Activation C-H Activation Substrate->CH_Activation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->CH_Activation NFSI NFSI Oxidative_Addition Oxidative Addition of NFSI NFSI->Oxidative_Addition CH_Activation->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Product Fluorinated Arene Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Pd_Catalyst

References

Methodological & Application

Application Notes and Protocols for Electrophilic Fluorination Using N-Fluorobenzenesulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Fluorobenzenesulfonimide (NFSI) is a highly versatile and effective electrophilic fluorinating agent widely employed in modern organic synthesis.[1][2] As a stable, non-hygroscopic, and easy-to-handle crystalline solid, NFSI provides a reliable source of "F+" for the fluorination of a broad range of nucleophiles, including carbanions, enolates, silyl (B83357) enol ethers, and aromatic systems.[1][3][4] The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[2][5] Consequently, electrophilic fluorination with NFSI has become an indispensable tool in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][6]

The mechanism of electrophilic fluorination with NFSI is believed to proceed via either a direct SN2-type displacement or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.[4][7] Its reactivity can be modulated through the use of various catalysts, including transition metals and organocatalysts, enabling highly stereoselective transformations.[8][9]

General Experimental Workflow

The following diagram outlines a typical workflow for performing an electrophilic fluorination reaction using NFSI in a research laboratory setting.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous Solvent B Add Catalyst/Base (if required) A->B C Cool Reaction Mixture (e.g., 0 °C or below) B->C D Add NFSI (portion-wise or as a solution) C->D E Stir at Specified Temperature D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Quench Reaction (e.g., with Na2S2O3 or H2O) F->G H Aqueous Workup (Extraction with Organic Solvent) G->H I Dry Organic Layer (e.g., with Na2SO4 or MgSO4) H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General laboratory workflow for electrophilic fluorination.

Application 1: Asymmetric Fluorination of β-Keto Esters

The catalytic enantioselective fluorination of β-keto esters is a powerful method for synthesizing optically active molecules containing α-fluoro-α-carbonyl motifs, which are valuable building blocks in medicinal chemistry. Chiral metal complexes, particularly those of palladium and copper, are effective catalysts for these transformations with NFSI.[8][9]

Data Presentation: Enantioselective Fluorination of β-Keto Esters
EntrySubstrateCatalyst SystemConditionsYield (%)ee (%)
11-Indanone-derived β-keto ester2 mol% (S,R)-ind-pybox / Eu(OTf)₃MeCN, -30 °C9196
2Cyclopentanone-derived β-keto ester2.5 mol% [(R)-DTBM-SEGPHOS]Pd(μ-OH)₂iPrOH, rt9090
3Acyclic β-keto ester1 mol% Chiral Bis(oxazoline)-Cu(II) complexHFIP, rt9290
4β-Keto phosphonate2.5 mol% [(R)-BINAP]Pd(OH)₂EtOH, rt9493
51-Indanone-derived β-keto ester10 mol% Chiral ThioureaDMAP, MeOH, -60 °C9599

Data compiled from multiple sources.[8][9][10]

Detailed Experimental Protocol: Pd-Catalyzed Asymmetric Fluorination

This protocol is adapted from the work of Sodeoka and coworkers for the enantioselective fluorination of β-keto esters.[11]

  • Catalyst Preparation: In a glovebox, a mixture of the chiral palladium complex (e.g., [(R)-DTBM-SEGPHOS]Pd(μ-OH)₂, 0.005 mmol, 2.5 mol%) is placed in a flame-dried Schlenk tube.

  • Reaction Setup: The tube is removed from the glovebox, and the β-keto ester (0.2 mmol, 1.0 equiv) is added under an argon atmosphere.

  • Solvent Addition: Anhydrous ethanol (B145695) (1.0 mL) is added via syringe, and the mixture is stirred at room temperature for 10 minutes.

  • Reagent Addition: N-Fluorobenzenesulfonimide (NFSI) (75.7 mg, 0.24 mmol, 1.2 equiv) is added in one portion.

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours.

  • Workup: The solvent is removed under reduced pressure. The residue is diluted with diethyl ether and filtered through a short pad of silica (B1680970) gel.

  • Purification: The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) mixture) to afford the desired α-fluoro-β-keto ester.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Proposed Catalytic Cycle

The following diagram illustrates a plausible mechanism for the palladium-catalyzed enantioselective fluorination of a β-keto ester.

G A [(L)Pd(μ-OH)]₂ B [(L)Pd(enolate)]⁺ A->B  β-Keto Ester - H₂O C [(L)Pd(enolate)(F)] B->C NFSI D [(L)Pd(F)]⁺ C->D Reductive Elimination prod α-Fluoro-β-Keto Ester C->prod bsi Benzenesulfonimide C->bsi D->A H₂O sub β-Keto Ester (Enol Form) sub->B nfsi NFSI nfsi->B

Caption: Proposed catalytic cycle for Pd-catalyzed fluorination.

Application 2: Direct Fluorination of Indoles

The direct fluorination of indoles and other electron-rich heterocycles is a key transformation for accessing compounds with potential biological activity. NFSI can be used to install fluorine at the C3 position or, in some cases, achieve a difluorination at C3 to form 3,3-difluoro-2-oxindoles.[4][12]

Data Presentation: Fluorination of N-Substituted Indoles
EntrySubstrateProduct TypeConditionsYield (%)
1N-Benzylindole3,3-Difluoro-2-oxindoleMeCN, rt, 12h85
2N-Methyl-7-bromoindole3,3-Difluoro-2-oxindoleMeCN, rt, 12h82
3N-Phenylindole3,3-Difluoro-2-oxindoleMeCN, 50°C, 24h65
4N-Acetylindole3,3-Difluoro-2-oxindoleMeCN/t-BuOOH, 80°CTrace
52-Phenyl-N-methylindoleC3-AminationK₂CO₃, DCE, 80°C95

Data compiled from multiple sources.[4][13]

Detailed Experimental Protocol: Synthesis of 3,3-Difluoro-2-oxindoles

This protocol is adapted from the work of Lim et al. for the direct conversion of indoles.[4][12]

  • Reaction Setup: To a solution of the N-substituted indole (B1671886) (0.5 mmol, 1.0 equiv) in acetonitrile (B52724) (5 mL) in a round-bottom flask is added N-Fluorobenzenesulfonimide (NFSI) (347 mg, 1.1 mmol, 2.2 equiv).

  • Addition of Peroxide: tert-Butyl hydroperoxide (70% in water, 0.13 mL, 1.0 mmol, 2.0 equiv) is added to the reaction mixture.

  • Reaction: The flask is sealed, and the mixture is stirred at room temperature for 12 hours.

  • Quenching: Triethylamine (0.21 mL, 1.5 mmol, 3.0 equiv) is added, and the mixture is then heated to 80 °C for 1 hour.

  • Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to yield the 3,3-difluoro-2-oxindole.

Application 3: Palladium-Catalyzed C–H Bond Fluorination

Direct C–H bond fluorination represents a highly atom-economical approach to synthesizing aryl fluorides. Palladium catalysis, often in combination with a directing group, enables the regioselective fluorination of otherwise unreactive C–H bonds using NFSI as the fluorine source.[6][13]

Data Presentation: Pd-Catalyzed C–H Fluorination of (Hetero)arenes
EntrySubstrate (Directing Group)Catalyst / AdditiveSolventYield (%)
12-Phenylpyridine (B120327) (Pyridine)Pd(OAc)₂ / TFAMeNO₂/MeCN75
2N-Phenylpyrazole (Pyrazole)Pd(OAc)₂ / TFAMeNO₂/MeCN80
32-Arylbenzo[d]thiazole (Benzothiazole)Pd(OAc)₂ / L-prolineMeCN78
48-Methylquinoline (Quinoline)Pd(OAc)₂MeCN49 (with AgF)
5Benzo[h]quinoline (Quinoline)Pd(OAc)₂ / TFAMeNO₂/MeCN65

Data compiled from multiple sources.[3][5][13]

Detailed Experimental Protocol: Directed C–H Fluorination of 2-Phenylpyridine

This protocol is adapted from the work of Xu and coworkers.[13]

  • Reaction Setup: A mixture of 2-phenylpyridine (77.5 mg, 0.5 mmol, 1.0 equiv), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 10 mol%), and NFSI (189 mg, 0.6 mmol, 1.2 equiv) is added to a screw-capped vial.

  • Solvent and Additive Addition: A mixed solvent of MeNO₂/MeCN (1.5 mL / 0.5 mL) is added, followed by trifluoroacetic acid (TFA) (76 μL, 1.0 mmol, 2.0 equiv).

  • Reaction: The vial is sealed and heated in an oil bath at 110 °C for 24 hours.

  • Workup: The reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. The filtrate is washed with saturated aqueous NaHCO₃ solution and then with brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by preparative thin-layer chromatography (PTLC) to afford the fluorinated product.

References

N-Fluorobenzenesulfonamide: Applications in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonamide (NFSI) has emerged as a versatile and widely used reagent in medicinal chemistry and pharmaceutical synthesis. Its popularity stems from its character as a stable, easy-to-handle, and effective electrophilic fluorinating agent. The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways influenced by pharmaceuticals synthesized using NFSI.

Electrophilic Fluorination of Heterocycles: Synthesis of Fluorinated Indazoles

The direct, metal-free fluorination of heterocyclic compounds is a critical transformation in the synthesis of novel pharmaceutical agents. Fluorinated indazoles, for instance, have shown potential as inhibitors of enzymes like nitric oxide synthase (NOS) and Rho kinase (ROCK1), and also exhibit antiviral properties.[1][3][4]

Application Note:

This protocol describes a simple and efficient method for the C-3 fluorination of 2H-indazoles using NFSI in water, an environmentally benign solvent. The reaction proceeds via a proposed radical mechanism and demonstrates broad functional group tolerance, making it a valuable tool for generating libraries of fluorinated indazole derivatives for drug discovery.[5][6]

Experimental Protocol: Metal-Free C-3 Fluorination of 2H-Indazoles

Materials:

  • 2-Aryl-2H-indazole substrate

  • This compound (NFSI)

  • Deionized Water

  • Ethyl acetate (B1210297)

  • Reaction tube with stir bar

  • Oil bath

Procedure:

  • To a reaction tube, add the 2-aryl-2H-indazole substrate (1.0 equiv.).

  • Add this compound (NFSI) (1.5 equiv.).

  • Add deionized water to the reaction tube.

  • Place the reaction tube in a preheated oil bath at 80 °C and stir for the time indicated in the table below.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-fluoro-2-aryl-2H-indazole.

Quantitative Data: Fluorination of Various 2-Aryl-2H-indazoles
EntrySubstrate (Ar)Time (h)Yield (%)
1Phenyl0.585
24-Methylphenyl0.587
34-Methoxyphenyl182
44-Chlorophenyl1.578
54-Bromophenyl1.575
64-Nitrophenyl365
72-Methylphenyl180
8Naphthyl272

Late-Stage C-H Fluorination: Synthesis of Fluorinated Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Late-stage fluorination is a powerful strategy in drug development, allowing for the modification of complex molecules to fine-tune their properties. The direct C-H fluorination of existing drugs, such as the NSAID naproxen (B1676952), can lead to new analogues with potentially improved therapeutic profiles.[7]

Application Note:

This section describes the catalyst-free direct C-H fluorination of naproxen at the C5-position using NFSI. This method provides a straightforward route to a fluorinated derivative of a widely used anti-inflammatory drug. Naproxen and its derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8][9]

Experimental Protocol: C-5 Fluorination of Naproxen

Materials:

  • Naproxen

  • This compound (NFSI)

  • Acetonitrile (B52724) (MeCN)

  • Reaction vessel with stir bar and reflux condenser

  • Heating mantle

Procedure:

  • In a reaction vessel, dissolve naproxen (1.0 equiv.) in acetonitrile.

  • Add this compound (NFSI) (1.1 equiv.) to the solution.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(5-fluoro-6-methoxynaphthalen-2-yl)propanoic acid.

Quantitative Data: C-5 Fluorination of Naproxen
SubstrateReagentSolventTemperature (°C)Yield (%)
NaproxenNFSI (1.1 equiv)MeCN8062[7]

Palladium-Catalyzed C-H Fluorination

Palladium catalysis offers a powerful tool for the regioselective fluorination of C-H bonds, a challenging but highly desirable transformation in pharmaceutical synthesis. The use of directing groups allows for precise control over the site of fluorination.[10][11]

Application Note:

This representative protocol outlines the ortho-C-H fluorination of 2-arylpyridines, a common scaffold in medicinal chemistry, using a palladium catalyst and NFSI as the fluorine source. This method enables the introduction of fluorine at a specific position, which can be crucial for optimizing drug-receptor interactions.

Representative Protocol: Palladium-Catalyzed ortho-C-H Fluorination of 2-Arylpyridines

Materials:

  • 2-Arylpyridine substrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (NFSI)

  • Acetonitrile (MeCN)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the 2-arylpyridine substrate (1.0 equiv.), Pd(OAc)₂ (10 mol %), and NFSI (2.0 equiv.).

  • Add acetonitrile as the solvent.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the ortho-fluorinated product.

Note: This is a representative protocol. Optimization of catalyst, ligand, solvent, and temperature may be necessary for different substrates.

Enantioselective Fluorination of β-Keto Esters

The synthesis of chiral, fluorinated building blocks is of high importance for the development of stereospecific pharmaceuticals. Enantioselective fluorination of prochiral substrates, such as β-keto esters, can be achieved using chiral catalysts in combination with NFSI.[12][13][14]

Application Note:

This section provides a representative protocol for the enantioselective fluorination of β-keto esters using a chiral copper(I)-bisoxazoline complex as the catalyst and NFSI as the electrophilic fluorine source. This method provides access to α-fluoro-β-keto esters with high enantioselectivity.

Representative Protocol: Enantioselective Fluorination of a β-Keto Ester

Materials:

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral catalyst by stirring Cu(OTf)₂·toluene and the chiral bisoxazoline ligand in dichloromethane at room temperature.

  • Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • In a separate flask, dissolve the β-keto ester in dichloromethane.

  • Slowly add the β-keto ester solution to the catalyst solution.

  • Add NFSI to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction and perform an aqueous work-up.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Note: This is a representative protocol. The choice of ligand, solvent, temperature, and reaction time can significantly impact the yield and enantioselectivity.

Quantitative Data: Enantioselective Fluorination of β-Keto Esters
SubstrateCatalyst SystemEnantiomeric Excess (ee) (%)
Ethyl 2-oxocyclopentanecarboxylateCu(I)-bisoxazolineup to 99
Ethyl 2-oxocyclohexanecarboxylateCu(I)-bisoxazolineup to 98
Ethyl benzoylacetateCu(I)-bisoxazolineup to 95

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by some of the classes of compounds synthesized using NFSI.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB sequesters Ubiquitination_Degradation Ubiquitination & Degradation IκBα->Ubiquitination_Degradation leads to NF_κB_active Active NF-κB NF_κB->NF_κB_active translocates to Fluorinated_Naproxen Fluorinated Naproxen (Synthesized using NFSI) Fluorinated_Naproxen->IKK_Complex inhibits DNA DNA NF_κB_active->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by fluorinated naproxen.

ROCK_Signaling_Pathway RhoA_GTP RhoA-GTP ROCK Rho Kinase (ROCK) RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLC_P Phosphorylated MLC MLCP->MLC_P dephosphorylates MLC->MLC_P Smooth_Muscle_Contraction Smooth Muscle Contraction MLC_P->Smooth_Muscle_Contraction Fluorinated_Indazole 6-Fluoroindazole (Synthesized using NFSI) Fluorinated_Indazole->ROCK inhibits

Caption: Inhibition of the Rho Kinase (ROCK) signaling pathway.

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Citrulline Citrulline NOS->Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Fluorinated_Indazole Fluorinated Indazole (Synthesized using NFSI) Fluorinated_Indazole->NOS inhibits

References

Application Notes and Protocols: Asymmetric Fluorination Using N-Fluorobenzenesulfonimide and Chiral Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development. Fluorine's unique properties can significantly enhance the metabolic stability, bioavailability, and binding affinity of therapeutic agents. N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile and widely used electrophilic fluorinating reagent due to its stability, ease of handling, and high reactivity. In combination with chiral catalysts, NFSI enables the enantioselective synthesis of a broad range of fluorine-containing compounds, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries.[1][2][3]

These application notes provide an overview of recent advances in asymmetric fluorination utilizing NFSI and various chiral catalytic systems. Detailed protocols for representative reactions are included to facilitate the practical application of these methodologies in a research setting.

Data Presentation: Enantioselective Fluorination of Carbonyl Compounds

The following tables summarize the performance of various chiral catalytic systems in the asymmetric fluorination of different classes of carbonyl compounds using NFSI as the fluorine source.

Table 1: Asymmetric Fluorination of β-Keto Esters

Catalyst/PromoterSubstrateSolventTemp (°C)Yield (%)ee (%)Reference
PEG-bound urea-containing chiral quaternary ammonium (B1175870) saltβ-keto estersNot SpecifiedNot SpecifiedGoodGood[4]
Bifunctional chiral thioureasβ-keto estersNot SpecifiedNot SpecifiedHighGood to Excellent[5][6]
dbfox-Ph/Ni(II) complexβ-keto estersNot SpecifiedNot SpecifiedHighUp to 99[7]
Chiral Quinine Thiourea (B124793)β-keto estersNot SpecifiedLowExcellentHigh[6]

Table 2: Asymmetric Fluorination of Other Carbonyl Compounds

Catalyst/PromoterSubstrate ClassSpecific Substrate ExampleSolventTemp (°C)Yield (%)ee (%)Reference
Chiral Cu(I)-bisoxazoline complex3-indolinone-2-carboxylatesNot specifiedNot SpecifiedNot SpecifiedGoodExcellent[8]
Jørgensen–Hayashi catalystα-Alkyl-α-chloroaldehydesα-chloroaldehydesNot SpecifiedNot SpecifiedNot SpecifiedHigh[9]
Quinine4-substituted pyrazolonesNot specifiedNot SpecifiedNot SpecifiedUp to 98Up to 81[4]
Ar-BINMOL-derived Salan-Copper Complexβ-KetoamidesNot specifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Fluorination of β-Keto Esters Catalyzed by a Chiral Thiourea Derivative

This protocol is a representative example for the enantioselective fluorination of β-keto esters using a bifunctional chiral thiourea catalyst and NFSI.[5][6]

Materials:

  • Chiral thiourea catalyst

  • β-Keto ester

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the chiral thiourea catalyst (5-10 mol%).

  • Add the anhydrous solvent and stir the mixture until the catalyst is fully dissolved.

  • Cool the solution to the desired temperature (e.g., -20 °C to room temperature).

  • Add the β-keto ester (1.0 equiv) to the reaction mixture and stir for 10-15 minutes.

  • Add N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) portion-wise over a period of 10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-fluoro-β-keto ester.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Fluorination of 3-Indolinone-2-carboxylates Catalyzed by a Chiral Cu(I)-Bisoxazoline Complex

This protocol describes a method for the enantioselective fluorination of 2-substituted 3-indolinones, which are valuable precursors for various biologically active compounds.[8]

Materials:

  • Cu(I) source (e.g., Cu(CH3CN)4PF6)

  • Chiral bisoxazoline ligand

  • 3-Indolinone-2-carboxylate substrate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a glovebox or under an inert atmosphere, prepare the chiral Cu(I)-bisoxazoline complex by stirring the Cu(I) source and the chiral bisoxazoline ligand in anhydrous solvent for 30-60 minutes at room temperature.

  • To a separate dry reaction flask under an inert atmosphere, add the 3-indolinone-2-carboxylate substrate (1.0 equiv).

  • Add the pre-formed chiral Cu(I)-bisoxazoline catalyst solution to the substrate.

  • Cool the reaction mixture to the optimized temperature.

  • Add N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) in one portion.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or HPLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral 2-fluoro-3-indolinone-2-carboxylate.

  • Analyze the enantiomeric excess of the purified product using chiral HPLC.

Visualizations

experimental_workflow start_end start_end process process analysis analysis reagents reagents start Start: Dry Reaction Vessel under Inert Atmosphere add_catalyst Add Chiral Catalyst and Solvent start->add_catalyst dissolve Stir to Dissolve add_catalyst->dissolve cool Cool to Reaction Temperature dissolve->cool add_substrate Add Substrate cool->add_substrate add_nfsi Add NFSI add_substrate->add_nfsi react Stir and Monitor Reaction add_nfsi->react quench Quench Reaction react->quench extract Work-up and Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify analyze Analysis (e.g., Chiral HPLC) purify->analyze end_product Final Product: Enantioenriched Fluorinated Compound analyze->end_product substrate_node Substrate substrate_node->add_substrate nfsi_node NFSI nfsi_node->add_nfsi catalyst_node Chiral Catalyst catalyst_node->add_catalyst

Caption: General experimental workflow for asymmetric fluorination.

catalytic_cycle Proposed Catalytic Cycle for Asymmetric Fluorination catalyst catalyst intermediate intermediate reagent reagent product product cat Chiral Catalyst (L) cat_substrate [L·S] Complex cat->cat_substrate + Substrate substrate Substrate (S) cat_substrate_nfsi [L·S·NFSI] Transition State cat_substrate->cat_substrate_nfsi + NFSI nfsi NFSI product_cat [L·Product-H] + N(SO2Ph)2 cat_substrate_nfsi->product_cat Fluorine Transfer product_cat->cat - Product-H fluorinated_product Fluorinated Product (F-S) product_cat->fluorinated_product Product Release center

Caption: A plausible catalytic cycle for asymmetric fluorination.

References

Application Notes and Protocols: Palladium-Catalyzed C-H Amination with N-Fluorobenzenesulfonimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing molecules, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This methodology allows for the direct conversion of otherwise inert C-H bonds into C-N bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. A significant advancement in this field is the use of N-fluorobenzenesulfonimide (NFSI) as a versatile aminating agent. NFSI serves a dual role as both a source of the imide group and a terminal oxidant, facilitating a Pd(II)/Pd(IV) catalytic cycle. This protocol details the application of palladium-catalyzed C-H amination using NFSI for the selective functionalization of anilides and benzylic C-H bonds.

Reaction Principle and Mechanism

The palladium-catalyzed C-H amination with NFSI generally proceeds through a Pd(II)/Pd(IV) catalytic cycle. The reaction is initiated by the coordination of a directing group, such as an amide, to the Pd(II) catalyst, followed by C-H activation to form a palladacycle intermediate. This intermediate is then oxidized by NFSI to a Pd(IV) species. Subsequent reductive elimination from the Pd(IV) complex forms the desired C-N bond and regenerates the active Pd(II) catalyst, completing the catalytic cycle.[1] Water has been found to assist in the concerted metalation-deprotonation and reductive elimination steps in certain cases.[1][2] The bulky bis(phenylsulfonyl)imide group from NFSI can influence the regioselectivity of the amination.[2]

Data Presentation

Table 1: Palladium-Catalyzed ortho-C-H Amination of Anilides with NFSI

This table summarizes the substrate scope for the amide-directed ortho-C-H amination of various anilides. The first amide-directed, palladium-catalyzed, intermolecular, highly selective C-H aminations with the non-nitrene-based nitrogen source N-fluorobenzenesulfonimide have been developed.[3]

EntryAnilide SubstrateProductYield (%)
12'-Methoxyacetanilide2-Amino-6-methoxyacetanilide derivative85
22'-Ethoxyacetanilide2-Amino-6-ethoxyacetanilide derivative82
32'-Isopropoxyacetanilide2-Amino-6-isopropoxyacetanilide derivative78
42'-(Trifluoromethoxy)acetanilide2-Amino-6-(trifluoromethoxy)acetanilide derivative65
52',4'-Dimethoxyacetanilide2-Amino-4,6-dimethoxyacetanilide derivative88
62'-Methoxy-4'-chloroacetanilide2-Amino-4-chloro-6-methoxyacetanilide derivative75
72'-Methoxy-4'-fluoroacetanilide2-Amino-4-fluoro-6-methoxyacetanilide derivative72
8N-(naphthalen-1-yl)acetamide2-Amino-N-(naphthalen-1-yl)acetamide derivative68

Reaction Conditions: Anilide (0.2 mmol), Pd(OAc)₂ (10 mol %), NFSI (0.4 mmol), NaHCO₃ (0.4 mmol) in DCE (2.0 mL) at 100 °C for 24 h.

Table 2: Palladium-Catalyzed Benzylic C-H Amination with NFSI

This table presents the results for the remote amide-directed palladium-catalyzed intermolecular benzylic C-H amination. This reaction represents a novel approach to circumvent the common ortho aromatic C-H selectivity in directed palladium-catalyzed C-H functionalization.[4]

EntrySubstrateProductYield (%)
1N-(2-ethylphenyl)pivalamideN-(2-(1-aminoethyl)phenyl)pivalamide derivative72
2N-(2-propylphenyl)pivalamideN-(2-(1-aminopropyl)phenyl)pivalamide derivative68
3N-(2-isopropylphenyl)pivalamideN-(2-(1-amino-1-methylethyl)phenyl)pivalamide derivative75
4N-(2-ethyl-4-methylphenyl)pivalamideN-(2-(1-aminoethyl)-4-methylphenyl)pivalamide derivative70
5N-(4-chloro-2-ethylphenyl)pivalamideN-(4-chloro-2-(1-aminoethyl)phenyl)pivalamide derivative65
6N-(4-fluoro-2-ethylphenyl)pivalamideN-(4-fluoro-2-(1-aminoethyl)phenyl)pivalamide derivative62
7N-(2-ethyl-4-methoxyphenyl)pivalamideN-(2-(1-aminoethyl)-4-methoxyphenyl)pivalamide derivative78

Reaction Conditions: Substrate (0.2 mmol), Pd(OAc)₂ (10 mol %), NFSI (0.4 mmol), NaHCO₃ (0.4 mmol) in DCE (2.0 mL) at 120 °C for 24 h.

Experimental Protocols

General Protocol for Palladium-Catalyzed C-H Amination of Anilides

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Sodium bicarbonate (NaHCO₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Anilide substrate

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware

  • Magnetic stirrer and heating block/oil bath

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the anilide substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol %), NFSI (126 mg, 0.4 mmol, 2.0 equiv), and NaHCO₃ (33.6 mg, 0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DCE (2.0 mL) to the reaction mixture via syringe.

  • Seal the reaction vessel and place it in a preheated heating block or oil bath at the temperature specified in the data table (e.g., 100 °C for ortho-amination or 120 °C for benzylic amination).

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (B109758) (10 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional dichloromethane (2 x 5 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired aminated product.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Visualizations

Catalytic_Cycle Pd_II Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_II->Palladacycle C-H Activation Substrate Anilide (R-H) Substrate->Palladacycle Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition NFSI NFSI NFSI->Pd_IV Pd_IV->Pd_II Reductive Elimination Product Aminated Product (R-N(SO₂Ph)₂) Pd_IV->Product HF HF Pd_IV->HF N_SO2Ph_2 ⁻N(SO₂Ph)₂ Pd_IV->N_SO2Ph_2

Caption: Proposed Catalytic Cycle for Pd-Catalyzed C-H Amination with NFSI.

Experimental_Workflow start Start reagents 1. Add Substrate, Pd(OAc)₂, NFSI, and NaHCO₃ to Reaction Vessel start->reagents inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Anhydrous Solvent (DCE) inert->solvent reaction 4. Seal and Heat Reaction (100-120 °C, 24 h) solvent->reaction workup 5. Cool, Dilute, and Filter through Celite reaction->workup purification 6. Concentrate and Purify by Column Chromatography workup->purification characterization 7. Characterize Product (NMR, HRMS) purification->characterization end End characterization->end

Caption: General Experimental Workflow for C-H Amination.

Substrate_Scope main Palladium-Catalyzed C-H Amination with NFSI anilides Anilides main->anilides benzylic Benzylic C-H Containing Substrates main->benzylic ortho_ch ortho-C(sp²)-H (Amide Directed) anilides->ortho_ch benzylic_ch C(sp³)-H (Remote Amide Directed) benzylic->benzylic_ch

Caption: Logical Relationship of Substrate Scope.

References

N-Fluorobenzenesulfonimide (NFSI) as a Versatile Oxidant in Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonamide (NFSI) has emerged as a powerful and versatile reagent in modern organic synthesis. While traditionally known as an electrophilic fluorinating agent, its role as a potent oxidant in transition metal-catalyzed reactions has garnered significant attention. This document provides detailed application notes and experimental protocols for key transition metal-catalyzed transformations where NFSI serves as a crucial oxidant, facilitating a wide range of C-H functionalizations and other oxidative coupling reactions.

Application Notes

NFSI's utility as an oxidant in transition metal catalysis stems from its ability to participate in single-electron transfer (SET) processes and to promote oxidative addition and reductive elimination steps at the metal center. Its dual role as both an oxidant and, in some cases, a source of nitrogen, makes it a highly valuable tool for synthetic chemists. The following sections highlight its application with various transition metals.

Copper-Catalyzed Oxidative Transformations

Copper catalysis, in conjunction with NFSI as the oxidant, has enabled a variety of oxidative functionalizations, often proceeding through radical pathways.

  • Oxidative Fragmentation of Alkynes: A notable application is the copper-catalyzed oxidative cleavage of both terminal and internal alkynes to afford valuable aryl ketones. In this reaction, NFSI acts as both an N-centered radical precursor and an arylation reagent, while a co-oxidant like tert-butyl hydroperoxide (TBHP) facilitates the oxidative cleavage. This methodology offers a cost-effective alternative to precious metal-catalyzed processes.[1]

  • Radical N-Demethylation of Amides: NFSI serves as an efficient oxidant in the copper-catalyzed N-demethylation of N-methyl amides.[2] This reaction proceeds via a sequence of single-electron transfer (SET), hydrogen-atom transfer (HAT), and hydrolysis, ultimately yielding the N-demethylated amide and formaldehyde. This protocol is valuable for late-stage modification of complex molecules in drug discovery.

Palladium-Catalyzed C-H Amination and Carboamination

Palladium catalysis has been extensively explored for C-H functionalization, and NFSI has proven to be an effective oxidant in these transformations, often involving a Pd(II)/Pd(IV) catalytic cycle.

  • Intermolecular C-H Amination of Anilides: Amide-directed, palladium-catalyzed intermolecular C-H amination of anilides can be achieved using NFSI. This reaction provides a direct method for the synthesis of complex aniline (B41778) derivatives.

  • Carboamination of Alkenes: In a unique application, NFSI promotes the palladium-catalyzed carboamination of alkenes through the C-H activation of arenes.[3] This reaction allows for the simultaneous formation of C-C and C-N bonds, constructing complex cyclic structures from simple starting materials. The reaction outcome can be influenced by the solvent, with non-nucleophilic solvents favoring diamination and aromatic solvents leading to carboamination.

Nickel-Catalyzed C-H Fluorination

While NFSI is a well-known fluorinating agent, its combination with a nickel catalyst allows for selective C-H fluorination.

  • Selective C-5 Fluorination of 8-Aminoquinolines: A nickel-catalyzed method has been developed for the selective fluorination at the C-5 position of 8-aminoquinoline (B160924) derivatives using NFSI as the fluorine source and NiSO4 as the catalyst.[4][5] This reaction proceeds under mild conditions and is believed to occur via a single electron transfer (SET) mechanism.

Gold-Catalyzed C-H Imidation

Gold catalysts, often in combination with specific ligands, can mediate C-H imidation reactions with NFSI.

  • Direct C-H Imidation of Polycyclic Aromatic Hydrocarbons (PAHs): Gold(I) chloride, in the presence of 2,2'-biquinoline (B90511) as a ligand, catalyzes the direct C-H imidation of various polycyclic aromatic hydrocarbons using NFSI as the imine source. This method provides a route to synthetically challenging mono-aminated PAHs.

Data Presentation

The following tables summarize quantitative data for the key reactions discussed.

Table 1: Copper-Catalyzed Oxidative Fragmentation of Alkynes

Substrate (Alkyne)Catalyst (mol%)Co-oxidantSolventTemp (°C)Time (h)ProductYield (%)
Phenylacetylene (B144264)CuSO₄ (10)TBHP (3 equiv)CH₃CN8012Acetophenone81
4-MethylphenylacetyleneCuSO₄ (10)TBHP (3 equiv)CH₃CN80124'-Methylacetophenone75
4-MethoxyphenylacetyleneCuSO₄ (10)TBHP (3 equiv)CH₃CN80124'-Methoxyacetophenone72
4-ChlorophenylacetyleneCuSO₄ (10)TBHP (3 equiv)CH₃CN80124'-Chloroacetophenone68
DiphenylacetyleneCuSO₄ (10)TBHP (3 equiv)CH₃CN8012Benzophenone85

Table 2: Copper-Catalyzed Radical N-Demethylation of Amides

Substrate (N-Methyl Amide)Catalyst (mol%)AdditiveSolventTemp (°C)Time (h)ProductYield (%)
N-Methyl-N-phenylbenzamideCu(acac)₂ (10)MeOH (3 equiv)CH₃CN8024N-Phenylbenzamide73
N-Methyl-N-(p-tolyl)benzamideCu(acac)₂ (10)MeOH (3 equiv)CH₃CN8024N-(p-tolyl)benzamide78
N-(4-chlorophenyl)-N-methylbenzamideCu(acac)₂ (10)MeOH (3 equiv)CH₃CN8024N-(4-chlorophenyl)benzamide65
N-methyl-4-nitro-N-phenylbenzamideCu(acac)₂ (10)MeOH (3 equiv)CH₃CN80244-Nitro-N-phenylbenzamide55

Table 3: Palladium-Catalyzed Carboamination of Alkenes

Substrate (Aminoalkene)AreneCatalyst (mol%)AdditiveTime (h)ProductYield (%)
Cbz-protected 4-penten-1-amine (B131514)Toluene (B28343)Pd(TFA)₂ (10)BHT (1 equiv)182-Benzyl-1-(benzyloxycarbonyl)pyrrolidine75
Boc-protected 4-penten-1-amineToluenePd(TFA)₂ (10)BHT (1 equiv)18tert-Butyl 2-benzylpyrrolidine-1-carboxylate68
Cbz-protected 5-hexen-1-amineToluenePd(TFA)₂ (10)BHT (1 equiv)182-Benzyl-1-(benzyloxycarbonyl)piperidine72
Cbz-protected 4-penten-1-amineAnisolePd(TFA)₂ (10)BHT (1 equiv)181-(Benzyloxycarbonyl)-2-(4-methoxybenzyl)pyrrolidine70

Table 4: Nickel-Catalyzed C-5 Fluorination of 8-Aminoquinolines

Substrate (8-Amidoquinoline)Catalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
N-(quinolin-8-yl)acetamideNiSO₄ (20)DCE10024N-(5-fluoroquinolin-8-yl)acetamide46
N-(quinolin-8-yl)benzamideNiSO₄ (20)DCE10024N-(5-fluoroquinolin-8-yl)benzamide42
2-Methyl-N-(quinolin-8-yl)propanamideNiSO₄ (20)DCE10024N-(5-fluoroquinolin-8-yl)-2-methylpropanamide38
N-(quinolin-8-yl)pivalamideNiSO₄ (20)DCE10024N-(5-fluoroquinolin-8-yl)pivalamide35

Experimental Protocols

Protocol 1: Copper-Catalyzed Oxidative Fragmentation of Phenylacetylene

Materials:

  • Phenylacetylene (1.0 mmol, 102 mg)

  • N-Fluorobenzenesulfonimide (NFSI) (2.0 mmol, 630 mg)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 mmol, 16 mg)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (3.0 mmol, 0.43 mL)

  • Acetonitrile (B52724) (CH₃CN) (5 mL)

  • Schlenk tube (10 mL)

  • Magnetic stirrer

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add phenylacetylene (1.0 mmol), NFSI (2.0 mmol), and CuSO₄ (0.1 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add acetonitrile (5 mL) followed by TBHP (3.0 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous Na₂S₂O₃ solution (10 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford acetophenone.

Protocol 2: Copper-Catalyzed Radical N-Demethylation of N-Methyl-N-phenylbenzamide

Materials:

  • N-Methyl-N-phenylbenzamide (0.5 mmol, 105.6 mg)

  • N-Fluorobenzenesulfonimide (NFSI) (0.75 mmol, 236.5 mg)

  • Copper(II) acetylacetonate (B107027) (Cu(acac)₂) (0.05 mmol, 13.1 mg)

  • Methanol (B129727) (MeOH) (1.5 mmol, 61 µL)

  • Acetonitrile (CH₃CN) (2 mL)

  • Schlenk tube (10 mL)

  • Magnetic stirrer

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add N-methyl-N-phenylbenzamide (0.5 mmol), NFSI (0.75 mmol), and Cu(acac)₂ (0.05 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add acetonitrile (2 mL) and methanol (1.5 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford N-phenylbenzamide.

Protocol 3: Palladium-Catalyzed Carboamination of Cbz-protected 4-penten-1-amine

Materials:

  • Cbz-protected 4-penten-1-amine (0.2 mmol, 43.8 mg)

  • N-Fluorobenzenesulfonimide (NFSI) (0.4 mmol, 126.1 mg)

  • Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) (0.02 mmol, 6.6 mg)

  • 2,6-Di-tert-butyl-4-methylphenol (BHT) (0.2 mmol, 44.1 mg)

  • Toluene (2 mL)

  • 3 Å Molecular sieves (100 mg)

  • Reaction vial (5 mL)

  • Magnetic stirrer

Procedure:

  • To a 5 mL reaction vial equipped with a magnetic stir bar, add Cbz-protected 4-penten-1-amine (0.2 mmol), NFSI (0.4 mmol), Pd(TFA)₂ (0.02 mmol), BHT (0.2 mmol), and 3 Å molecular sieves (100 mg).

  • Add toluene (2 mL).

  • Seal the vial and stir the reaction mixture at room temperature for 18 hours.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 2-benzyl-1-(benzyloxycarbonyl)pyrrolidine.

Visualizations

The following diagrams illustrate the proposed catalytic cycles for some of the described reactions.

Copper_Catalyzed_Oxidative_Fragmentation Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I SET N_radical •N(SO₂Ph)₂ Cu_I->N_radical NFSI NFSI NFSI Vinyl_radical Vinyl Radical Intermediate N_radical->Vinyl_radical Alkyne Alkyne R-C≡C-R' Migrated_intermediate Migrated Intermediate Vinyl_radical->Migrated_intermediate Aryl Migration Aryl_migration Aryl Migration Ketone Aryl Ketone Migrated_intermediate->Ketone TBHP, H₂O Oxidative Cleavage TBHP TBHP Oxidative_cleavage Oxidative Cleavage H2O H₂O

Caption: Proposed mechanism for copper-catalyzed oxidative fragmentation of alkynes.

Copper_Catalyzed_N_Demethylation Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II NFSI Cu_II->Cu_I Substrate Oxidation NFSI NFSI N_Methyl_Amide R-CON(Me)R' Amide_Radical_Cation [R-CON(Me)R']⁺• N_Methyl_Amide->Amide_Radical_Cation SET -e⁻ Iminium_Ion [R-CON(=CH₂)R']⁺ Amide_Radical_Cation->Iminium_Ion HAT -H• Carbinolamine R-CON(CH₂OH)R' Iminium_Ion->Carbinolamine H₂O Demethylated_Amide R-CONHR' Carbinolamine->Demethylated_Amide Decomposition Formaldehyde CH₂O Carbinolamine->Formaldehyde H2O H₂O MeOH MeOH

Caption: Proposed mechanism for copper-catalyzed radical N-demethylation of amides.

Palladium_Catalyzed_Carboamination Pd_0 Pd(0) Pd_II_N Pd(II)-N(SO₂Ph)₂ Pd_0->Pd_II_N Oxidative Addition (NFSI) Aminopalladation Aminopalladation Intermediate Pd_II_N->Aminopalladation Aminoalkene Aminoalkene Aminoalkene Pd_IV Pd(IV) Intermediate Aminopalladation->Pd_IV Oxidative Addition (NFSI) CH_Activation C-H Activation Intermediate Pd_IV->CH_Activation Arene C-H Activation Arene Ar-H Carboamination_Product Carboamination Product CH_Activation->Carboamination_Product Reductive Elimination Carboamination_Product->Pd_0 Regeneration NFSI NFSI

Caption: Proposed mechanism for palladium-catalyzed carboamination of alkenes.

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles with n-Fluorobenzenesulfonamide (NFSI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong C-F bonds, can significantly enhance the metabolic stability, lipophilicity, pKa, and binding affinity of bioactive molecules.[2][3] Among the various electrophilic fluorinating agents, n-Fluorobenzenesulfonamide (NFSI) has emerged as a versatile, stable, and easy-to-handle reagent for the selective fluorination of a wide range of organic compounds, including diverse heterocyclic systems.[2][4]

These application notes provide a comprehensive overview of the use of NFSI for the synthesis of fluorinated heterocycles, including detailed experimental protocols and tabulated data for key transformations.

Advantages of this compound (NFSI)

NFSI offers several advantages over other electrophilic fluorinating agents:

  • Stability: It is a white, crystalline solid that is stable at room temperature and can be handled in the air.[2]

  • Ease of Handling: Unlike gaseous fluorinating agents, NFSI is a non-volatile solid, making it safer and easier to use in a standard laboratory setting.[2]

  • Versatility: It is effective for the fluorination of a broad range of nucleophiles, including electron-rich heterocycles, enolates, and carbanions.[5][6][7]

  • Selectivity: Fluorination reactions with NFSI often exhibit high regioselectivity, which can be controlled by the substrate's electronic properties or by using directing groups and catalysts.[5][8]

Applications in Heterocycle Fluorination

NFSI has been successfully employed in the fluorination of a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles. The following sections highlight key examples and provide representative protocols.

Fluorination of Pyrazoles

The pyrazole (B372694) moiety is a common scaffold in pharmaceuticals. Direct C-H fluorination of pyrazoles can be achieved using NFSI, often with high regioselectivity for the C5 position.[5][8]

Data Presentation: Palladium-Catalyzed C-H Fluorination of N-Arylpyrazoles [5][8]

EntrySubstrate (N-Arylpyrazole)CatalystSolventTemp (°C)Time (h)Yield (%)
11-PhenylpyrazolePd(OAc)₂MeCN1102475
21-(4-Methoxyphenyl)pyrazolePd(OAc)₂MeCN1102468
31-(4-Chlorophenyl)pyrazolePd(OAc)₂MeCN1102482
41-(3-Bromophenyl)pyrazolePd(OAc)₂MeCN1102455 (at C2 of aryl)

Experimental Protocol: General Procedure for Palladium-Catalyzed C5-Fluorination of N-Arylpyrazoles [5][8]

  • To a sealed tube, add the N-arylpyrazole (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and NFSI (1.2 mmol).

  • Add anhydrous acetonitrile (B52724) (MeCN, 5 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 5-fluoro-N-arylpyrazole.

Logical Relationship: Regioselectivity in Pyrazole Fluorination

G cluster_0 N-Aryl Pyrazole Fluorination with NFSI cluster_1 Steric Hindrance cluster_2 Electronic Effects A N-Aryl Pyrazole D C5-Fluorinated Pyrazole A->D Directing Group Effect (Pyrazole Nitrogen) B Pd(OAc)₂ Catalyst B->D C NFSI C->D E Aryl Ring Fluorination F Bulky N-Alkyl Group G No Reaction F->G H Meta-Substituted N-Aryl Group H->E

Caption: Factors influencing the regioselectivity of pyrazole fluorination with NFSI.

Synthesis of 3,3-Difluoro-2-oxindoles from Indoles

3,3-Difluoro-2-oxindoles are important building blocks in medicinal chemistry. A direct conversion of indoles to these valuable products can be achieved using NFSI in the presence of an oxidant.[9][10]

Data Presentation: Electrophilic Difluorination of N-Substituted Indoles [9][10]

EntrySubstrate (N-Substituted Indole)OxidantSolventTemp (°C)Time (h)Yield (%)
1N-Benzylindolet-BuOOHDCE801285
2N-Methylindolet-BuOOHDCE801278
3N-Phenylindolet-BuOOHDCE1002465
4Indole (N-H)t-BuOOHDCE8012Trace

Experimental Protocol: Synthesis of N-Benzyl-3,3-difluoro-2-oxindole [9][10]

  • To a solution of N-benzylindole (1.0 mmol) in 1,2-dichloroethane (B1671644) (DCE, 10 mL), add NFSI (2.5 mmol).

  • Add a solution of tert-butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 mmol) dropwise to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with triethylamine (B128534) (1.5 mmol).

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the product.

Experimental Workflow: From Indole to 3,3-Difluoro-2-oxindole

G start Start: N-Substituted Indole reagents Add NFSI and t-BuOOH in DCE start->reagents reaction Heat at 80°C for 12h reagents->reaction quench Quench with Triethylamine reaction->quench workup Concentrate and Purify (Column Chromatography) quench->workup product Product: 3,3-Difluoro-2-oxindole workup->product

Caption: Workflow for the synthesis of 3,3-difluoro-2-oxindoles.

Fluorination of Pyridones

The direct monofluorination of N-protected pyridone derivatives can be accomplished with NFSI under catalyst-free conditions, with the fluorine atom being regioselectively introduced at the position opposite the carbonyl group.[9]

Data Presentation: Catalyst-Free C5-Fluorination of N-Substituted 2-Pyridones [8]

EntrySubstrate (N-Substituted 2-Pyridone)SolventTemp (°C)Time (h)Yield (%)
1N-Methyl-2-pyridoneMeCN601272
2N-Benzyl-2-pyridoneMeCN601281
3N-Phenyl-2-pyridoneMeCN601865

Experimental Protocol: General Procedure for C5-Fluorination of N-Substituted 2-Pyridones [8]

  • Dissolve the N-substituted 2-pyridone (1.0 mmol) in acetonitrile (MeCN, 5 mL) in a round-bottom flask.

  • Add NFSI (1.1 mmol) to the solution.

  • Heat the reaction mixture to 60 °C and stir for the specified time (see table).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C5-fluorinated 2-pyridone.

Signaling Pathway: Proposed Electrophilic Aromatic Substitution Mechanism

G Pyridone N-Substituted 2-Pyridone Intermediate Wheland Intermediate (Sigma Complex) Pyridone->Intermediate Electrophilic Attack at C5 NFSI NFSI (F⁺ source) NFSI->Intermediate SideProduct Benzenesulfonimide NFSI->SideProduct Protonation of N⁻ Deprotonation -H⁺ Intermediate->Deprotonation Product C5-Fluorinated 2-Pyridone Intermediate->Product Aromatization Deprotonation->Product

Caption: Proposed mechanism for the fluorination of 2-pyridones with NFSI.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide array of fluorinated heterocycles.[2][5] Its stability, ease of handling, and the ability to achieve high regioselectivity make it an invaluable tool for researchers in drug discovery and materials science.[2][3] The protocols and data presented herein provide a solid foundation for the application of NFSI in the synthesis of novel fluorinated heterocyclic compounds. Further exploration of catalyst systems and substrate scope will undoubtedly continue to expand the utility of this important fluorinating agent.

References

Application Notes and Protocols: N-Fluorobenzenesulfonamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fluorobenzenesulfonamide (NFSI) has emerged as a versatile and highly effective electrophilic fluorinating agent in modern organic synthesis. Its stability, relatively mild reaction conditions, and selectivity make it an invaluable tool for the introduction of fluorine atoms into organic molecules.[1][2] In the agrochemical industry, the strategic incorporation of fluorine can significantly enhance the efficacy, metabolic stability, and selectivity of active ingredients such as fungicides, herbicides, and insecticides.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals using NFSI, focusing on the fungicide Penflufen and other relevant examples.

Key Applications of NFSI in Agrochemical Synthesis

This compound is primarily utilized for the direct fluorination of a wide range of substrates, including electron-rich aromatic and heteroaromatic compounds.[4] This capability is particularly relevant for the synthesis of agrochemicals where a fluorine atom on an aromatic or heterocyclic core is a key pharmacophore.

Fungicide Synthesis: The Case of Penflufen

A prominent example of NFSI's application in agrochemical synthesis is the preparation of the fungicide Penflufen.[5] Penflufen is a pyrazole-carboxamide fungicide that effectively controls a variety of fungal pathogens.[6] Its synthesis involves the direct fluorination of a pyrazole (B372694) precursor using NFSI.

Reaction Scheme: Synthesis of 5-Fluoropyrazole Precursor for Penflufen

Pyrazole Pyrazole Precursor Fluorinated_Pyrazole 5-Fluoropyrazole Precursor Pyrazole->Fluorinated_Pyrazole  NFSI, Solvent, Heat NFSI This compound (NFSI) Penflufen Penflufen Fluorinated_Pyrazole->Penflufen  Further Synthetic Steps cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Penflufen Penflufen Penflufen->SDH Inhibition Start Start: Heterocyclic Precursor Reaction Reaction Vessel Start->Reaction Add_Catalyst Add Pd Catalyst and Ligand Reaction->Add_Catalyst Add_NFSI Add NFSI Add_Catalyst->Add_NFSI Heating Heat to Reaction Temperature Add_NFSI->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification End End: Fluorinated Agrochemical Intermediate Purification->End

References

Copper-Catalyzed Reactions Involving N-Fluorobenzenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key copper-catalyzed reactions involving N-Fluorobenzenesulfonamide (NFSI). NFSI is a versatile reagent, acting as both an electrophilic aminating and fluorinating agent, as well as a potent oxidant in various organic transformations.[1][2][3] Copper catalysis, known for its cost-effectiveness and unique reactivity, unlocks a diverse range of synthetic possibilities with NFSI, proving invaluable for the synthesis of complex molecules in pharmaceutical and materials science research.[4]

Copper-Catalyzed C-H Amination of Heterocycles

Copper-catalyzed C-H amination provides a direct and atom-economical method for the synthesis of valuable N-heteroaryl sulfonamides. This approach avoids the need for pre-functionalized starting materials, offering a more efficient synthetic route.[5]

Application Notes:

A highly efficient direct amidation of various heterocycles with this compound (NFSI) can be achieved using cuprous iodide (CuI) as a catalyst.[5] This method is applicable to a range of electron-rich and electron-poor thiophenes, furans, and pyrroles, demonstrating broad functional group tolerance.[5] The reaction proceeds via a proposed C-H activation mechanism involving Cu(I), Cu(II), and Cu(III) intermediates.[5]

Quantitative Data Summary:
EntryHeterocycle SubstrateProductYield (%)
1Thiophene2-(N-(phenylsulfonyl)phenylsulfonamido)thiophene85
22-Methylthiophene2-Methyl-5-(N-(phenylsulfonyl)phenylsulfonamido)thiophene88
3Furan2-(N-(phenylsulfonyl)phenylsulfonamido)furan91
42-Acetylfuran2-Acetyl-5-(N-(phenylsulfonyl)phenylsulfonamido)furan82
51-Methylpyrrole1-Methyl-2-(N-(phenylsulfonyl)phenylsulfonamido)pyrrole83

Table 1: Substrate scope for the copper-catalyzed direct amidation of heterocycles with NFSI. Data sourced from Org. Lett. 2014, 16, 5648-5651.[5]

Experimental Protocol:

General Procedure for the Direct Amidation of Heterocycles: [5]

  • To a dried Schlenk tube, add the heterocycle (0.5 mmol, 1.0 equiv), this compound (NFSI) (0.6 mmol, 1.2 equiv), and cuprous iodide (CuI) (0.05 mmol, 10 mol%).

  • Add 1,2-dichloroethane (B1671644) (DCE) (2.0 mL) as the solvent.

  • Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂) and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-amidated heterocycle.

Reaction Workflow:

G Workflow for Cu-Catalyzed Heterocycle Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Add heterocycle, NFSI, and CuI to Schlenk tube B Add DCE (solvent) A->B C Stir at 60 °C for 12h under N2 B->C D Cool to RT and dilute with CH2Cl2 C->D E Wash with sat. aq. NaHCO3 D->E F Dry and concentrate E->F G Flash column chromatography F->G H α-Amidated Heterocycle G->H G Proposed Mechanistic Divergence cluster_amination Amination Pathway (High Temp) cluster_fluorination Fluorination Pathway (Low Temp, Base, MeB(OH)₂) CuI Cu(I) CuIIF_NSI_rad [Cu(II)F] + •NSI CuI->CuIIF_NSI_rad + NFSI NFSI NFSI R_rad R• CuIIF_NSI_rad->R_rad + R-H (HAT) C_F_Product R-F (C-F Product) CuIIF_NSI_rad->C_F_Product CuII_inactive Inactive Cu(II) CuIIF_NSI_rad->CuII_inactive R_H R-H (Benzylic Substrate) R_rad_amination R_rad_amination R_rad_fluorination R_rad_fluorination CuII_NSI Cu(II)-NSI C_N_Product R-N(SO₂Ph)₂ (C-N Product) CuII_NSI->C_N_Product Reductive Elimination R_rad_amination->CuII_NSI Radical Capture R_rad_fluorination->CuIIF_NSI_rad Fluorine Atom Transfer MeBOH2 MeB(OH)₂ (Redox Buffer) MeBOH2->CuI Regeneration of Cu(I) G Logical Flow of the Four-Component Reaction Arylcyclopropane Arylcyclopropane RadicalCation Arylcyclopropane Radical Cation Arylcyclopropane->RadicalCation SET & Ring Opening Nitrile Nitrile NitriliumIon Nitrilium Ion Nitrile->NitriliumIon Intermolecular Trapping CarboxylicAcid Carboxylic Acid Imide Imide Product CarboxylicAcid->Imide Nucleophilic Attack & Rearrangement NFSI NFSI NFSI->RadicalCation SET & Ring Opening Cu_cat Cu Catalyst Cu_cat->RadicalCation SET & Ring Opening BenzylicCarbocation Benzylic Carbocation RadicalCation->BenzylicCarbocation Oxidation BenzylicCarbocation->NitriliumIon Intermolecular Trapping NitriliumIon->Imide Nucleophilic Attack & Rearrangement

References

Application Notes and Protocols for [18F]n-Fluorobenzenesulfonimide in Radiolabeling and PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]n-Fluorobenzenesulfonimide ([18F]NFSi) is an electrophilic fluorinating reagent used for the labeling of various organic molecules with the positron-emitting radionuclide fluorine-18 (B77423). Its application is particularly valuable in the field of Positron Emission Tomography (PET) imaging, a powerful in vivo imaging technique for diagnosing diseases and developing new drugs.[1][2][3][4][5][6] The 109.8-minute half-life of fluorine-18 provides an ideal window for the synthesis of radiotracers and subsequent imaging studies.[7] This document provides detailed application notes and protocols for the synthesis of [18F]NFSi, its use in radiolabeling, and general considerations for PET imaging applications.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and application of [18F]NFSi.

Table 1: Synthesis of [18F]n-Fluorobenzenesulfonimide

ParameterValueReference
PrecursorSodium dibenzenesulfonimide (B1583796)[1][2]
Radionuclide[18F]Fluoride[1][2]
Radiochemical Yield (decay corrected)Up to 51.2%[1]
Specific Radioactivity4.3 MBq/mmol[1]
Synthesis TimeNot explicitly stated
Purification MethodHigh-Performance Liquid Chromatography (HPLC)[1]

Table 2: Radiolabeling with [18F]n-Fluorobenzenesulfonimide

Substrate TypeExample ProductReaction TimeRadiochemical Yield (decay corrected)Reference
Silyl (B83357) Enol Ether[18F]alpha-fluoroketone15 min at 80 °C51.2%[1]
Allylsilane[18F]allylic fluoride30 min95%[1]

Experimental Protocols

Synthesis of [18F]n-Fluorobenzenesulfonimide ([18F]NFSi)

This protocol describes the synthesis of [18F]NFSi from [18F]fluoride and sodium dibenzenesulfonimide.

Materials:

  • [18F]Fluoride in [18O]water (produced from a cyclotron)

  • Sodium dibenzenesulfonimide

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (B52724) (anhydrous)

  • Solid-phase extraction (SPE) cartridge (e.g., QMA)

  • Reaction vessel

  • Heating and stirring module

  • HPLC system for purification

Protocol:

  • [18F]Fluoride Trapping and Elution:

    • Load the aqueous [18F]fluoride solution onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with anhydrous acetonitrile to remove residual water.

    • Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropic Drying:

    • Evaporate the solvent from the reaction vessel under a stream of nitrogen with gentle heating.

    • Add anhydrous acetonitrile and repeat the evaporation process two more times to ensure the reaction mixture is anhydrous.

  • Radiosynthesis of [18F]NFSi:

    • Dissolve sodium dibenzenesulfonimide in anhydrous acetonitrile.

    • Add the solution of the precursor to the dried [18F]fluoride/K222/K2CO3 complex.

    • Seal the reaction vessel and heat at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 10-20 minutes) with stirring.

  • Purification:

    • After the reaction, cool the vessel and dilute the mixture with an appropriate solvent (e.g., water/acetonitrile).

    • Inject the crude reaction mixture onto a semi-preparative HPLC column.

    • Collect the fraction corresponding to [18F]NFSi, identified by a UV detector and a radioactivity detector.

  • Formulation:

    • Evaporate the HPLC solvent from the collected fraction.

    • Reformulate the purified [18F]NFSi in a suitable solvent for the subsequent radiolabeling step (e.g., anhydrous acetonitrile).

Radiolabeling of a Silyl Enol Ether with [18F]NFSi

This protocol provides a general procedure for the electrophilic fluorination of a silyl enol ether using [18F]NFSi.

Materials:

  • Purified [18F]NFSi in a suitable solvent

  • Silyl enol ether precursor

  • Anhydrous reaction solvent (e.g., acetonitrile)

  • Reaction vessel

  • Heating and stirring module

  • Analytical HPLC for reaction monitoring and quality control

Protocol:

  • Reaction Setup:

    • In a reaction vessel, dissolve the silyl enol ether precursor in the anhydrous reaction solvent.

    • Add the solution of purified [18F]NFSi to the precursor solution.

  • Reaction:

    • Seal the reaction vessel and heat the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 15 minutes) with stirring.[1]

  • Quenching and Analysis:

    • After the reaction time, cool the vessel.

    • Take an aliquot of the reaction mixture for analysis by analytical radio-HPLC to determine the radiochemical yield.

  • Purification (if necessary):

    • If unreacted [18F]NFSi or other impurities are present, the desired [18F]-labeled product can be purified using semi-preparative HPLC.

  • Formulation:

    • After purification, evaporate the HPLC solvent and reformulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Quality Control

Comprehensive quality control is essential to ensure the identity, purity, and safety of the final radiolabeled product for PET imaging.

Table 3: Quality Control Parameters for [18F]-labeled Tracers

TestMethodSpecification
Radionuclidic Identity Half-life measurement105-115 minutes
Radiochemical Purity Radio-HPLC or Radio-TLC≥ 95%
Chemical Purity HPLC (UV detection)Absence of unlabeled precursor and other chemical impurities
Specific Activity Calculated from radioactivity and massReport value (e.g., in GBq/µmol)
pH pH paper or meter4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within acceptable limits (e.g., < 410 ppm for ethanol)
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (V = max. injection volume)
Sterility Incubation in culture mediaNo microbial growth

Visualizations

Synthesis_of_18FNFSi Synthesis of [18F]n-Fluorobenzenesulfonimide F18 [18F]Fluoride Reaction Radiosynthesis F18->Reaction Precursor Sodium dibenzenesulfonimide Precursor->Reaction Crude_Product Crude [18F]NFSi Reaction->Crude_Product HPLC HPLC Purification Crude_Product->HPLC Pure_Product Purified [18F]NFSi HPLC->Pure_Product

Caption: Workflow for the synthesis of [18F]n-Fluorobenzenesulfonimide.

Radiolabeling_Workflow Radiolabeling with [18F]NFSi NFSi [18F]NFSi Reaction Electrophilic Fluorination NFSi->Reaction Substrate Substrate (e.g., Silyl Enol Ether) Substrate->Reaction Labeled_Product [18F]-Labeled Product Reaction->Labeled_Product QC Quality Control Labeled_Product->QC PET_Imaging PET Imaging QC->PET_Imaging

Caption: General workflow for radiolabeling and subsequent PET imaging.

PET_Imaging_Signaling_Pathway Principle of PET Imaging Tracer [18F]-Labeled Tracer Administration Biodistribution Biodistribution & Target Accumulation Tracer->Biodistribution Decay Positron Emission ([18F] -> [18O] + e+) Biodistribution->Decay Annihilation Positron-Electron Annihilation Decay->Annihilation Photons Emission of two 511 keV Gamma Photons at 180° Annihilation->Photons Detection PET Scanner Detection Photons->Detection Image Image Reconstruction Detection->Image

Caption: The fundamental signaling pathway of Positron Emission Tomography.

References

Metal-free fluorination of indazoles using n-Fluorobenzenesulfonamide in water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated indazoles are of significant interest in pharmaceutical and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and lipophilicity.[1] This document provides detailed protocols for a simple, efficient, and environmentally friendly metal-free method for the regioselective C-3 fluorination of 2H-indazoles. The reaction utilizes the commercially available and easy-to-handle electrophilic fluorinating agent, N-Fluorobenzenesulfonimide (NFSI), in water, avoiding the need for metal catalysts and organic solvents.[1][2][3][4][5] This method offers broad functional group tolerance and is scalable, making it a valuable tool for synthetic and medicinal chemists.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Fluorination of 2-phenyl-2H-indazole
EntrySolventTemperature (°C)Time (min)Yield (%)
1H₂O803085
2CH₃CN8040<10
3DCM8040No reaction
4THF8040No reaction
5Toluene8040No reaction
6H₂Ort4025
7H₂O1004082

Reaction conditions: 2-phenyl-2H-indazole (0.2 mmol), NFSI (1.5 equiv), solvent (2.0 mL). Yields are for the isolated product.[4]

Table 2: Substrate Scope for the C-3 Fluorination of Various 2H-Indazoles
EntrySubstrate (2H-indazole derivative)ProductTimeYield (%)
12-phenyl3-fluoro-2-phenyl-2H-indazole30 min85
22-(4-methylphenyl)3-fluoro-2-(4-methylphenyl)-2H-indazole30 min87
32-(4-methoxyphenyl)3-fluoro-2-(4-methoxyphenyl)-2H-indazole30 min82
42-(4-fluorophenyl)3-fluoro-2-(4-fluorophenyl)-2H-indazole40 min80
52-(4-chlorophenyl)3-fluoro-2-(4-chlorophenyl)-2H-indazole40 min81
62-(4-bromophenyl)3-fluoro-2-(4-bromophenyl)-2H-indazole40 min78
72-(3-methylphenyl)3-fluoro-2-(3-methylphenyl)-2H-indazole35 min83
82-(2-methylphenyl)3-fluoro-2-(2-methylphenyl)-2H-indazole45 min75
92-benzyl2-benzyl-3-fluoro-2H-indazole1 h72
102-tert-butyl2-tert-butyl-3-fluoro-2H-indazole8 h65
115-methyl-2-phenyl3-fluoro-5-methyl-2-phenyl-2H-indazole35 min84
125-chloro-2-phenyl3-fluoro-5-chloro-2-phenyl-2H-indazole45 min77

Reaction conditions: 2H-indazole derivative (0.2 mmol), NFSI (1.5 equiv), H₂O (2.0 mL), 80 °C. Yields are for the isolated products.[4][5]

Experimental Workflow and Proposed Mechanism

The following diagram illustrates the general workflow for the metal-free fluorination of indazoles and a simplified representation of the proposed radical mechanism.[1][2]

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Radical Pathway start Mix 2H-Indazole and NFSI add_water Add Water start->add_water heat Heat at 80 °C add_water->heat monitor Monitor by TLC heat->monitor extract Extract with Ethyl Acetate monitor->extract purify Purify by Column Chromatography extract->purify product 3-Fluoro-2H-indazole purify->product NFSI NFSI F_radical Fluorine Radical (F•) NFSI->F_radical Generation Indazole_radical Indazole Radical Intermediate Indazole 2H-Indazole Indazole->Indazole_radical Radical Attack Product_formation Product Formation Indazole_radical->Product_formation Final_product 3-Fluoro-2H-indazole Product_formation->Final_product

References

N-demethylation of amides using n-Fluorobenzenesulfonamide and copper salts

Author: BenchChem Technical Support Team. Date: December 2025

Topic: N-demethylation of Amides using N-Fluorobenzenesulfonimide and Copper Salts

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-demethylation is a critical transformation in synthetic and medicinal chemistry, often required for late-stage functionalization of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes and protocols for the N-demethylation of N-methyl amides utilizing a copper-catalyzed radical approach with N-Fluorobenzenesulfonimide (NFSI) as the oxidant. This method, developed by Yi et al., offers a robust and efficient protocol for this transformation under relatively mild conditions.[1]

The reaction proceeds via a proposed radical mechanism involving a single-electron transfer (SET) process.[2] A copper catalyst, in combination with NFSI, facilitates the oxidation of the N-methyl amide to an iminium cation intermediate. This is followed by hydrolysis to a transient carbinolamine, which then decomposes to the N-demethylated amide and formaldehyde.[1][2][3]

Data Presentation

Table 1: Optimization of Reaction Conditions
EntryCatalyst (mol%)Oxidant (equiv.)Additive (equiv.)SolventTemp (°C)Yield (%)
1Cu(acac)₂ (10)NFSI (1.5)MeOH (3.0)CH₃CN8073
2Cu(acac)₂ (10)NoneMeOH (3.0)CH₃CN800
3Cu(acac)₂ (10)H₂O₂MeOH (3.0)CH₃CN800
4NoneNFSI (1.5)MeOH (3.0)CH₃CN806

Reaction conditions: N-methyl-N-phenylbenzamide (0.2 mmol), catalyst, oxidant, additive, and solvent (2.0 mL) under a nitrogen atmosphere for 12 hours. Yields are for the isolated product.

Table 2: Substrate Scope of N-methyl Amides
EntrySubstrateProductYield (%)
1N-methyl-N-phenylbenzamideN-phenylbenzamide73
24-bromo-N-methyl-N-phenylbenzamide4-bromo-N-phenylbenzamide75
34-chloro-N-methyl-N-phenylbenzamide4-chloro-N-phenylbenzamide71
44-fluoro-N-methyl-N-phenylbenzamide4-fluoro-N-phenylbenzamide65
5N-methyl-4-nitro-N-phenylbenzamide4-nitro-N-phenylbenzamide53
64-methoxy-N-methyl-N-phenylbenzamide4-methoxy-N-phenylbenzamide68
7N-methyl-N-phenyl-[1,1'-biphenyl]-4-carboxamideN-phenyl-[1,1'-biphenyl]-4-carboxamide78
8N-methyl-N-phenyl-2-naphthamideN-phenyl-2-naphthamide62
9N-methyl-N-(p-tolyl)benzamideN-(p-tolyl)benzamide70
10N-(4-methoxyphenyl)-N-methylbenzamideN-(4-methoxyphenyl)benzamide66
11N-benzyl-N-methylbenzamideN-benzylbenzamide55
12N,1-dimethyl-N-phenyl-1H-indole-3-carboxamideN-phenyl-1H-indole-3-carboxamide45

Reaction conditions: Substrate (0.2 mmol), Cu(acac)₂ (10 mol%), NFSI (1.5 equiv.), MeOH (3.0 equiv.), in CH₃CN (2.0 mL) at 80°C under N₂ for 12 h. Isolated yields.

Experimental Protocols

General Procedure for N-Demethylation of Amides

Materials:

  • N-methyl amide substrate

  • Copper(II) acetylacetonate (B107027) (Cu(acac)₂)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Methanol (B129727) (MeOH)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Protocol:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the N-methyl amide substrate (0.2 mmol, 1.0 equiv), Cu(acac)₂ (5.2 mg, 0.02 mmol, 10 mol%), and NFSI (94.6 mg, 0.3 mmol, 1.5 equiv).

  • Evacuate and backfill the tube with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Add anhydrous acetonitrile (2.0 mL) and methanol (24 µL, 0.6 mmol, 3.0 equiv) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture for 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired N-demethylated amide.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

Proposed Reaction Mechanism

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) SET NFSI NFSI N(SO₂Ph)₂• N(SO₂Ph)₂• NFSI->N(SO₂Ph)₂• F⁻ F⁻ NFSI->F⁻ Cu(II)->Cu(I) Regeneration Amide R-CO-N(Me)R' Cu(II)->Amide SET Radical_Cation [R-CO-N(Me)R']⁺• Amide->Radical_Cation Iminium [R-CO-N⁺(=CH₂)R'] Radical_Cation->Iminium HAT -H⁺ Carbinolamine R-CO-N(CH₂OH)R' Iminium->Carbinolamine +H₂O -H⁺ Product R-CO-NHR' Carbinolamine->Product Formaldehyde CH₂O Carbinolamine->Formaldehyde

Caption: Proposed mechanism for copper-catalyzed N-demethylation.

Experimental Workflow

Experimental_Workflow A 1. Add Reactants to Schlenk Tube (Amide, Cu(acac)₂, NFSI) B 2. Inert Atmosphere (Evacuate/Backfill with N₂) A->B C 3. Add Solvents (CH₃CN, MeOH) B->C D 4. Reaction (Seal and heat at 80°C for 12h) C->D E 5. Workup (Cool to RT, Concentrate) D->E F 6. Purification (Silica Gel Column Chromatography) E->F G 7. Analysis (NMR, HRMS) F->G

Caption: Step-by-step experimental workflow for N-demethylation.

References

Application Notes and Protocols for Direct Amination of Aromatic C-H Bonds with N-Fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction compared to traditional cross-coupling methods that require pre-functionalized starting materials. Among these transformations, the direct amination of aromatic C-H bonds is of significant interest due to the prevalence of arylamines in pharmaceuticals, agrochemicals, and functional materials. N-Fluorobenzenesulfonamide (NFSI) has emerged as a versatile and powerful reagent, capable of serving as both a fluorinating and an aminating agent. This document provides detailed application notes and protocols for the direct amination of aromatic C-H bonds utilizing NFSI under various catalytic systems.

Reagent Profile: this compound (NFSI)

NFSI is a commercially available, stable, and easy-to-handle crystalline solid. It is an electrophilic aminating reagent that enables the formation of C-N bonds with a variety of aromatic and heteroaromatic substrates. The reactions can be mediated by transition metal catalysts or proceed under metal-free conditions, offering a broad range of possibilities for synthetic chemists.

Chemical Structure:

Key Properties:

  • Appearance: White to off-white crystalline powder

  • Molecular Formula: C₁₂H₁₀FNO₄S₂

  • Molecular Weight: 315.34 g/mol

  • CAS Number: 133745-75-2

Application I: Palladium-Catalyzed Amide-Directed C-H Amination

This protocol, developed by Zhang and co-workers, describes a palladium-catalyzed, amide-directed intermolecular amination of anilides. The amide directing group allows for high regioselectivity, typically at the ortho position to the amide.[1]

Quantitative Data Summary
EntrySubstrate (Anilide)ProductYield (%)
1N-(4-methoxyphenyl)acetamideN-(2-(N,N-bis(phenylsulfonyl)amino)-4-methoxyphenyl)acetamide85
2N-(4-tert-butylphenyl)acetamideN-(2-(N,N-bis(phenylsulfonyl)amino)-4-tert-butylphenyl)acetamide78
3N-(4-fluorophenyl)acetamideN-(2-(N,N-bis(phenylsulfonyl)amino)-4-fluorophenyl)acetamide65
4N-(4-chlorophenyl)acetamideN-(2-(N,N-bis(phenylsulfonyl)amino)-4-chlorophenyl)acetamide68
5N-(4-bromophenyl)acetamideN-(2-(N,N-bis(phenylsulfonyl)amino)-4-bromophenyl)acetamide72
6N-(p-tolyl)acetamideN-(2-(N,N-bis(phenylsulfonyl)amino)-4-methylphenyl)acetamide80
Experimental Protocol

Materials:

  • Substituted anilide (1.0 equiv)

  • This compound (NFSI, 2.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 10 mol%)

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To an oven-dried reaction vessel, add the anilide (0.5 mmol, 1.0 equiv), NFSI (1.0 mmol, 315 mg, 2.0 equiv), Pd(OAc)₂ (0.05 mmol, 11.2 mg, 10 mol%), and NaHCO₃ (1.0 mmol, 84 mg, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DCE (2.0 mL) via syringe.

  • Seal the vessel and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aminated product.

Proposed Catalytic Cycle

G cluster_0 Palladium-Catalyzed C-H Amination Cycle Pd(II) Pd(II) Pd(IV)-Intermediate Pd(IV)-Intermediate Pd(II)->Pd(IV)-Intermediate Oxidative Addition (NFSI) C-H Activation C-H Activation Pd(IV)-Intermediate->C-H Activation Directed C-H Activation Reductive Elimination Reductive Elimination C-H Activation->Reductive Elimination C-N Bond Formation Reductive Elimination->Pd(II) Releases Product

Caption: Proposed catalytic cycle for the palladium-catalyzed C-H amination.

Application II: Copper-Catalyzed Amination of Heterocycles

This method, from the Pan research group, is effective for the α-amination of various five-membered heterocycles, including thiophenes, furans, and pyrroles.[2][3]

Quantitative Data Summary
EntrySubstrate (Heterocycle)ProductYield (%)
1Thiophene2-(N,N-bis(phenylsulfonyl)amino)thiophene88
22-Methylthiophene5-(N,N-bis(phenylsulfonyl)amino)-2-methylthiophene85
3Furan2-(N,N-bis(phenylsulfonyl)amino)furan91
42-Bromofuran5-(N,N-bis(phenylsulfonyl)amino)-2-bromofuran75
5N-Methylpyrrole2-(N,N-bis(phenylsulfonyl)amino)-1-methyl-1H-pyrrole83
6N-Boc-pyrroletert-butyl 2-(N,N-bis(phenylsulfonyl)amino)-1H-pyrrole-1-carboxylate76
Experimental Protocol

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • This compound (NFSI, 1.5 equiv)

  • Copper(I) iodide (CuI, 5 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • In a sealed tube, combine the heterocyclic substrate (0.5 mmol, 1.0 equiv), NFSI (0.75 mmol, 236 mg, 1.5 equiv), and CuI (0.025 mmol, 4.8 mg, 5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous DCE (2.0 mL).

  • Seal the tube and heat the mixture at 60 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the α-aminated heterocycle.

Proposed Reaction Pathway

G cluster_1 Copper-Catalyzed Amination Pathway Cu(I) Cu(I) Cu(III)-Intermediate Cu(III)-Intermediate Cu(I)->Cu(III)-Intermediate Oxidation by NFSI C-H Activation C-H Activation Cu(III)-Intermediate->C-H Activation Heterocycle Coordination & C-H Cleavage Product Product C-H Activation->Product Reductive Elimination Product->Cu(I) Catalyst Regeneration

Caption: Proposed pathway for the copper-catalyzed amination of heterocycles.

Application III: Rhodium-Catalyzed C-H Amination of 2,4-Diarylquinazolines

This protocol provides a method for the ortho-C-H amination of the aryl group at the 2-position of 2,4-diarylquinazolines.[4]

Quantitative Data Summary
EntrySubstrate (2,4-Diarylquinazoline)ProductYield (%)
12-(p-tolyl)-4-phenylquinazoline2-(2-(N,N-bis(phenylsulfonyl)amino)-4-methylphenyl)-4-phenylquinazoline82
22-(4-methoxyphenyl)-4-phenylquinazoline2-(2-(N,N-bis(phenylsulfonyl)amino)-4-methoxyphenyl)-4-phenylquinazoline75
32-(4-fluorophenyl)-4-phenylquinazoline2-(2-(N,N-bis(phenylsulfonyl)amino)-4-fluorophenyl)-4-phenylquinazoline68
42-(4-chlorophenyl)-4-phenylquinazoline2-(2-(N,N-bis(phenylsulfonyl)amino)-4-chlorophenyl)-4-phenylquinazoline71
52-(naphthalen-2-yl)-4-phenylquinazoline2-(1-(N,N-bis(phenylsulfonyl)amino)naphthalen-2-yl)-4-phenylquinazoline65
Experimental Protocol

Materials:

  • 2,4-Diarylquinazoline (1.0 equiv)

  • This compound (NFSI, 2.0 equiv)

  • [RhCp*Cl₂]₂ (4 mol%)

  • Silver hexafluoroantimonate (AgSbF₆, 16 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To an oven-dried reaction tube, add the 2,4-diarylquinazoline (0.2 mmol, 1.0 equiv), NFSI (0.4 mmol, 126 mg, 2.0 equiv), [RhCp*Cl₂]₂ (0.008 mmol, 4.9 mg, 4 mol%), and AgSbF₆ (0.032 mmol, 11 mg, 16 mol%).

  • Add anhydrous DCE (2.0 mL) under an inert atmosphere.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by preparative thin-layer chromatography (TLC) or flash column chromatography on silica gel to obtain the aminated product.

General Workflow

G A Combine Reactants & Catalysts (Substrate, NFSI, Rh-precatalyst, AgSbF6) B Add Anhydrous Solvent (DCE) A->B C Heat Reaction Mixture (80 °C, 12h) B->C D Cool to Room Temperature C->D E Concentrate in vacuo D->E F Purify by Chromatography E->F G Characterize Product F->G

Caption: General workflow for Rhodium-catalyzed C-H amination.

Application IV: Metal-Free TEMPO-Catalyzed C-H Amination of Arenes

This method, reported by Li and co-workers, describes a metal-free amination of arenes at room temperature using TEMPO as an organocatalyst.[5]

Quantitative Data Summary
EntrySubstrate (Arene)ProductYield (%)
11,3,5-Trimethoxybenzene2,4,6-trimethoxy-N,N-bis(phenylsulfonyl)aniline95
21,2,3-Trimethoxybenzene2,3,4-trimethoxy-N,N-bis(phenylsulfonyl)aniline82
3MesityleneN,N-bis(phenylsulfonyl)-2,4,6-trimethylaniline78
4AnisoleMixture of ortho and para isomers55 (o:p = 1:2)
5N,N-Dimethylaniline4-(N,N-bis(phenylsulfonyl)amino)-N,N-dimethylaniline88
Experimental Protocol

Materials:

  • Arene substrate (1.0 equiv)

  • This compound (NFSI, 1.2 equiv)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 20 mol%)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a reaction flask, add the arene (0.5 mmol, 1.0 equiv), NFSI (0.6 mmol, 189 mg, 1.2 equiv), and TEMPO (0.1 mmol, 15.6 mg, 20 mol%).

  • Add ethyl acetate (2.0 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the aminated arene.

Proposed Radical Mechanism

G cluster_2 TEMPO-Catalyzed Radical Amination TEMPO TEMPO Oxoammonium ion Oxoammonium ion TEMPO->Oxoammonium ion Oxidation by NFSI Arene Radical Cation Arene Radical Cation Oxoammonium ion->Arene Radical Cation Single Electron Transfer (SET) from Arene Sigma Complex Sigma Complex Arene Radical Cation->Sigma Complex Nucleophilic Attack by [N(SO2Ph)2]- Product Product Sigma Complex->Product Deprotonation & Aromatization

Caption: Proposed radical mechanism for TEMPO-catalyzed amination.

Conclusion

The direct amination of aromatic C-H bonds with this compound is a robust and versatile transformation. The choice of catalytic system—palladium, copper, rhodium, or metal-free—allows for the amination of a wide range of aromatic and heteroaromatic substrates with varying regioselectivities and functional group tolerances. These methods provide powerful tools for the synthesis of complex molecules in drug discovery and materials science, streamlining synthetic routes and enabling the exploration of novel chemical space. Researchers are encouraged to consult the primary literature for further details and substrate scope limitations.

References

Application Notes and Protocols: N-Fluorobenzenesulfonamide as a Nitrogen Source for C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fluorobenzenesulfonamide (NFSI) is a versatile and commercially available reagent that has gained significant traction in organic synthesis.[1][2] While traditionally known as an electrophilic fluorinating agent, its application as an efficient nitrogen source for the construction of carbon-nitrogen (C-N) bonds has become increasingly prominent.[1] This transformation is of paramount importance in the synthesis of nitrogen-containing compounds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. NFSI can serve as a source of either nucleophilic nitrogen or a nitrogen radical, enabling a diverse range of C-N bond-forming reactions.[1] These reactions can be mediated by various transition metals, proceed under metal-free conditions, or be initiated by photoredox catalysis. This document provides detailed application notes and experimental protocols for key C-N bond formation reactions utilizing NFSI.

Data Presentation: A Comparative Overview of Catalytic Systems

The following tables summarize the quantitative data for C-N bond formation using NFSI under different catalytic conditions, providing a comparative overview of their scope and efficiency.

Table 1: Transition-Metal-Catalyzed C-H Amination with NFSI
Catalyst SystemSubstrate ExampleProductYield (%)SolventTemperature (°C)AdditiveReference
10 mol% Pd(OAc)₂2-methoxy-N-phenylacetamide4-amino-2-methoxy-N-phenylacetamide derivative85DCE1002.0 equiv. NaHCO₃[3]
10 mol% CuI2-phenylthiophene2-phenyl-5-(bis(phenylsulfonyl)amino)thiophene88DCE60-[4]
10 mol% CuI2-phenylfuran2-phenyl-5-(bis(phenylsulfonyl)amino)furan91DCE60-[4]
10 mol% CuI1-methyl-2-phenylpyrrole1-methyl-2-phenyl-5-(bis(phenylsulfonyl)amino)pyrrole83DCE60-[4]
[RhCp*Cl₂]₂/AgSbF₆2,4-diphenylquinazoline2-phenyl-4-(phenylamino)quinazoline derivative85DCE80-[5]

DCE = 1,2-dichloroethane

Table 2: Metal-Free C-H Amination with NFSI
ConditionsSubstrate ExampleProductYield (%)SolventTemperature (°C)Reference
10 mol% TEMPOMesityleneN,N-bis(phenylsulfonyl)-2,4,6-trimethylaniline85EtOAcRT[1]
No catalyst/additive1,3,5-trimethoxybenzeneN,N-bis(phenylsulfonyl)-2,4,6-trimethoxyaniline95-120[6]
PhI(OPiv)₂N-(quinolin-8-yl)pivalamide5-amino-N-(quinolin-8-yl)pivalamide derivative82THF80[7]

TEMPO = (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl; EtOAc = Ethyl acetate (B1210297); RT = Room Temperature; THF = Tetrahydrofuran

Experimental Protocols

The following are detailed experimental protocols for key C-N bond formation reactions using NFSI.

Protocol 1: Rhodium-Catalyzed C-H Amination of 2,4-Diarylquinazolines[6]

Materials:

  • [RhCp*Cl₂]₂ (4 mol%)

  • AgSbF₆ (8 mol%)

  • 2,4-Diarylquinazoline (1.0 equiv., 0.2 mmol)

  • This compound (NFSI) (2.0 equiv., 0.4 mmol)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

  • Oven-dried reaction tube with a magnetic stir bar

Procedure:

  • To an oven-dried reaction tube, add [RhCp*Cl₂]₂ (4.9 mg, 0.008 mmol), AgSbF₆ (2.7 mg, 0.016 mmol), the 2,4-diarylquinazoline substrate (0.2 mmol), and NFSI (126 mg, 0.4 mmol).

  • Add 2.0 mL of DCE to the reaction tube.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired aminated product.

Protocol 2: Copper-Catalyzed Direct Amidation of Heterocycles[5]

Materials:

  • Cuprous iodide (CuI) (10 mol%)

  • Heterocycle substrate (1.0 equiv.)

  • This compound (NFSI) (1.5 equiv.)

  • 1,2-Dichloroethane (DCE)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a reaction vial, add the heterocycle substrate (e.g., 2-phenylthiophene, 1.0 equiv.), CuI (10 mol%), and NFSI (1.5 equiv.).

  • Add DCE as the solvent.

  • Seal the vial and stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired α-amidated heterocycle.

Protocol 3: Metal-Free TEMPO-Catalyzed C-H Amination of Arenes[1]

Materials:

  • Arene substrate (e.g., Mesitylene) (1.0 equiv.)

  • This compound (NFSI) (1.2 equiv.)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (10 mol%)

  • Ethyl acetate (EtOAc)

  • Reaction flask with a magnetic stir bar

Procedure:

  • To a reaction flask, add the arene substrate (1.0 equiv.), NFSI (1.2 equiv.), and TEMPO (10 mol%).

  • Add ethyl acetate as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel to yield the aminated arene.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed catalytic cycles and experimental workflows for C-N bond formation using NFSI.

Palladium_Catalyzed_Amination cluster_cycle Palladium Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0) Pd(0) A Pd(II) Intermediate A Pd(0)->A Oxidative Addition (NFSI) B Pd(II) Intermediate B A->B Coordination (Anilide) C Spiro-palladacycle C B->C Electrophilic Palladation D Pd(II) Intermediate D C->D Amination D->Pd(0) Hydrogen Elimination Aminated_Anilide Aminated Anilide D->Aminated_Anilide Anilide Anilide Anilide->B NFSI NFSI NFSI->A

Caption: Proposed mechanism for Pd-catalyzed p-C–H amination of anilides with NFSI.[8]

Copper_Catalyzed_Amination cluster_cycle Copper Catalytic Cycle cluster_reactants Reactants Cu(I) Cu(I) A Cu(III) Species A Cu(I)->A Oxidation (NFSI) C Heterocycle Radical C A->C Reaction with Heterocycle B Cu(II) Species B C->B Forms Product Aminated Product B->Product Oxidation Product->Cu(I) Regeneration Heterocycle Heterocycle Heterocycle->A NFSI_reactant NFSI NFSI_reactant->A Experimental_Workflow start Start reactants Combine Substrate, NFSI, Catalyst, & Solvent start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Cool, Concentrate, & Purify reaction->workup product Isolate Pure Aminated Product workup->product

References

Application Notes and Protocols: N-Fluorobenzenesulfonamide in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Fluorobenzenesulfonamide (NFSI) as a versatile reagent in material science. NFSI is a stable, easy-to-handle crystalline solid utilized for introducing fluorine atoms and other functionalities into organic molecules, thereby creating advanced materials with enhanced properties.[1][2][3][4] Its applications span the development of fluorinated polymers, surface modification of materials, and the synthesis of functional organic molecules for electronic applications.[1][2][5]

Overview of this compound (NFSI)

N-Fluorobenzenesulfonimide (NFSI) is a highly effective electrophilic fluorinating agent, but its utility extends beyond fluorination.[1][6][7] It also functions as an amination reagent, a strong oxidant for organometallic intermediates, and a phenylsulfonyl group transfer reagent.[6][8] This multifaceted reactivity makes NFSI a valuable tool for material scientists seeking to fine-tune the properties of molecules and materials. The introduction of fluorine, in particular, can impart desirable characteristics such as increased thermal stability, chemical resistance, and unique surface properties.[1][2][5]

Physicochemical Properties of NFSI:

PropertyValueReference
CAS Number133745-75-2[1][2]
Molecular FormulaC₁₂H₁₀FNO₄S₂[1][2]
Molecular Weight315.34 g/mol [1][2]
AppearanceWhite to off-white crystalline powder[1][2]
Melting Point112-116 °C[2]
Purity≥ 98% (HPLC)[2]

Key Applications in Material Science

Synthesis of Fluorinated Polymers

The incorporation of fluorine into polymers can significantly enhance their properties. NFSI serves as a key reagent in the synthesis of fluorinated monomers or in the post-polymerization functionalization to create materials with superior performance in demanding environments.[1]

Benefits of Fluorination in Polymers:

  • Increased Thermal Stability: The strength of the C-F bond contributes to higher decomposition temperatures.

  • Enhanced Chemical Resistance: Fluorinated polymers are often resistant to a wide range of solvents and corrosive chemicals.

  • Unique Surface Properties: Fluorination can lead to low surface energy, resulting in hydrophobic and oleophobic materials.

Surface Modification of Materials

NFSI can be used to modify the surfaces of various materials to alter their properties. For example, the introduction of fluorine-containing groups can create water-repellent or anti-fouling surfaces. This is particularly relevant in the development of advanced coatings, self-cleaning surfaces, and biomedical devices.

Development of Organic Electronic Materials

In the field of organic electronics, the electronic properties of conjugated organic materials can be precisely tuned by the introduction of fluorine atoms. NFSI is utilized in C-H activation reactions to extend the π-electron systems of organic molecules, a key methodology for preparing novel optoelectronic materials.[9]

Experimental Protocols

Protocol 1: Mechanochemical Fluorination of Arenes

This protocol describes a solvent-free method for the fluorination of arenes using NFSI under ball-milling conditions.[8]

Materials:

  • Arene substrate (e.g., 1,3,5-trimethoxybenzene)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Zirconia (ZrO₂) or stainless steel milling balls and jars

  • Ball mill

Procedure:

  • In a milling jar, combine the arene (1.0 equiv) and NFSI (1.0-2.0 equiv).

  • Add the milling balls.

  • Mill the mixture at a specified frequency (e.g., 25-30 Hz) for a designated time (e.g., 3 hours).

  • After milling, the product can be isolated and purified by standard techniques such as column chromatography.

Quantitative Data for Mechanochemical Fluorination of Arenes with NFSI: [4][8]

Arene SubstrateNFSI (equiv)Milling Time (h)Yield (%)
1,3-Dimethoxybenzene1.0321
1,3,5-Trimethoxybenzene1.0343
N,N-Dimethylaniline2.0379 (difluorinated)
Protocol 2: Transition-Metal-Free Amidation of Indoles

This protocol outlines the C-3 amidation of indoles with NFSI without the need for a transition metal catalyst.[10]

Materials:

  • N-substituted indole (B1671886)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Potassium carbonate (K₂CO₃)

  • 1,2-dichloroethane (DCE)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a reaction tube, add the N-substituted indole (1.0 equiv) and K₂CO₃ (0.1 equiv).

  • Add NFSI (2.0 equiv).

  • Add DCE under an inert atmosphere.

  • Seal the tube and stir the mixture at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel.

Yields for C-3 Amidation of N-Substituted Indoles with NFSI: [10]

N-SubstituentYield (%)
Methyl85
Phenyl75
Benzyl95

Visualizing NFSI's Reactivity and Experimental Workflow

The following diagrams illustrate the versatile roles of NFSI and a typical experimental workflow.

NFSI_Roles cluster_roles Reaction Pathways NFSI N-Fluorobenzenesulfonimide (NFSI) Fluorination Electrophilic Fluorination NFSI->Fluorination F+ Amination Amination NFSI->Amination N(SO₂Ph)₂ Oxidation Oxidation NFSI->Oxidation Oxidant Sulfonylation Phenylsulfonyl Group Transfer NFSI->Sulfonylation SO₂Ph

Caption: Versatile reactivity of N-Fluorobenzenesulfonimide (NFSI).

Experimental_Workflow start Start: Reaction Setup reagents Combine Substrate, NFSI, and Catalyst/Additive start->reagents solvent Add Solvent (if not solvent-free) reagents->solvent reaction Stir at Defined Temperature and Time solvent->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup purification Purify Product (e.g., Column Chromatography) workup->purification analysis Characterize Product (e.g., NMR, MS) purification->analysis end End: Purified Product analysis->end

Caption: General experimental workflow for NFSI-mediated reactions.

Decision_Tree start Desired Functionalization? fluorination C-F Bond Formation start->fluorination Fluorine amination C-N Bond Formation start->amination Nitrogen other Other Transformations start->other Other nfsi_fluorination Use NFSI as Electrophilic Fluorinating Agent fluorination->nfsi_fluorination nfsi_amination Use NFSI as Amination Reagent amination->nfsi_amination nfsi_other Consider NFSI as Oxidant or Sulfonylating Agent other->nfsi_other

Caption: Decision guide for selecting NFSI-based transformations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Fluorobenzenesulfonamide Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Fluorobenzenesulfonamide (NFSI) fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Yield

Q1: My fluorination reaction with NFSI is resulting in low or no yield. What are the common culprits?

Several factors can contribute to poor outcomes in NFSI fluorination reactions. These often relate to the nature of your substrate, the reaction conditions, and the integrity of your reagents.

  • Insufficiently Nucleophilic Substrate: NFSI is a mild electrophilic fluorinating agent and may not react efficiently with substrates that are electron-poor or sterically hindered.[1]

  • Improper Solvent Choice: The solvent plays a crucial role in the reaction's success. The optimal solvent can vary significantly depending on the specific transformation.[1]

  • Incorrect Stoichiometry: An improper ratio of the substrate to NFSI, and any base or catalyst used, can lead to incomplete conversion or the formation of byproducts.[1]

  • Suboptimal Reaction Temperature: The ideal temperature can range from cooled conditions to elevated temperatures, depending on the substrate and any catalyst employed.[1]

  • Presence of Moisture: While some NFSI reactions tolerate water, it can be detrimental in others, particularly when strong bases or moisture-sensitive catalysts are involved.[1]

A logical workflow for troubleshooting low-yield reactions is presented below.

LowYieldTroubleshooting start Low or No Yield Observed check_substrate Is the substrate sufficiently nucleophilic? start->check_substrate optimize_conditions Systematically Optimize Reaction Conditions check_substrate->optimize_conditions Yes consider_alternatives Consider Alternative Fluorinating Agents check_substrate->consider_alternatives No verify_reagents Verify Reagent Quality and Stoichiometry optimize_conditions->verify_reagents sub_optimize Optimize Solvent Optimize Temperature Screen Catalysts/Additives optimize_conditions->sub_optimize verify_reagents->optimize_conditions If issues found, re-optimize verify_reagents->consider_alternatives If all reagents are fine sub_reagents Is the NFSI fresh? Is the base (if used) active? Verify stoichiometry. verify_reagents->sub_reagents NFSI_Reactivity NFSI NFSI (N-Fluorobenzenesulfonimide) Fluorination Desired Product (Fluorination) NFSI->Fluorination F+ Transfer Sulfonylation Byproduct (Sulfonylation) NFSI->Sulfonylation Sulfonyl Transfer Amination Byproduct (Amination) NFSI->Amination Amine Transfer Nucleophile Nucleophilic Substrate Nucleophile->NFSI Attacks ExperimentalWorkflow prep Prepare Reaction Vessel (e.g., flame-dried tube) add_reagents Add Substrate, Catalyst/Base, and NFSI prep->add_reagents add_solvent Add Solvent under Inert Atmosphere add_reagents->add_solvent reaction Seal and Heat/Stir at Optimized Temperature add_solvent->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor workup Workup (Cool, Dilute, Filter) monitor->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

References

Side reactions and byproducts with n-Fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for n-Fluorobenzenesulfonamide (NFSI). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of NFSI in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound (NFSI)?

A1: this compound is a versatile reagent primarily used for electrophilic fluorination of a wide range of substrates, including active methylene (B1212753) compounds, enolates, silyl (B83357) enol ethers, and electron-rich aromatic and heterocyclic compounds.[1][2] Beyond fluorination, NFSI can also function as an amination reagent, a sulfonyl group transfer agent, and an oxidant in various chemical transformations.[1][3]

Q2: What are the most common side reactions observed when using NFSI?

A2: The most frequently encountered side reactions include:

  • Sulfonylation: The nucleophile attacks one of the sulfur atoms of NFSI instead of the fluorine atom, leading to the formation of a sulfonated byproduct.[3] This is more common with "hard" nucleophiles.

  • Amination: NFSI can act as an aminating agent, resulting in the formation of C-N bonds instead of the desired C-F bonds.[1][4]

  • Formation of Phenylsulfonyl Fluoride (B91410) (PhSO₂F): This byproduct can be generated, particularly when using nitrogen-containing nucleophiles like pyridines.[3]

Q3: How can I minimize the formation of the sulfonylation byproduct?

A3: Minimizing sulfonylation can be achieved by carefully selecting reaction conditions. Since "hard" nucleophiles are more prone to attack the sulfur atom, using "softer" nucleophiles or modifying the substrate to increase the nucleophilicity of the target carbon can favor fluorination. Solvent choice and temperature optimization are also crucial. In some cases, using a different fluorinating agent might be necessary if sulfonylation remains a persistent issue.

Q4: What conditions favor the amination side reaction?

A4: Amination reactions are often promoted by the use of transition metal catalysts, such as those based on palladium or copper.[1] The choice of ligand and reaction temperature can also significantly influence the outcome. If amination is a competing side reaction, exploring catalyst-free conditions or screening different metal catalysts and ligands may be necessary to favor fluorination.

Q5: How can I detect the formation of byproducts in my reaction?

A5: Byproducts can be detected and quantified using various analytical techniques. 19F NMR spectroscopy is particularly useful for identifying fluorine-containing byproducts like phenylsulfonyl fluoride (PhSO₂F), which exhibits a distinctive peak.[3] 1H NMR and mass spectrometry are also essential for characterizing both sulfonated and aminated byproducts. Thin-layer chromatography (TLC) can often provide a quick indication of the presence of multiple products.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Fluorinated Product

Possible Cause Troubleshooting Steps
Low Substrate Reactivity The substrate may not be sufficiently nucleophilic to react with NFSI. Consider using a stronger base to generate a more reactive enolate or modifying the substrate to enhance its nucleophilicity.
Suboptimal Reaction Conditions The choice of solvent, temperature, and reaction time can significantly impact the yield. Perform a systematic optimization of these parameters. Some reactions may require elevated temperatures, while others may need cooling to prevent side reactions.[5]
Catalyst/Additive Inefficiency If using a catalyst or an additive, its activity may be compromised. Screen different catalysts, ligands, or additives. Ensure that the catalyst is not poisoned by impurities in the starting materials or solvent.
Poor Reagent Quality The NFSI may have degraded. It is a stable solid but should be stored in a cool, dry place.[5] Use a fresh batch of NFSI and ensure the stoichiometry is correct. If a base is used, verify its activity.

Issue 2: Significant Formation of Byproducts

Byproduct Observed Troubleshooting Steps
Sulfonylation Product This side reaction is more prevalent with "hard" nucleophiles. Modifying the reaction conditions, such as changing the solvent or temperature, can sometimes favor fluorination. If the problem persists, consider using a different fluorinating agent.
Amination Product Amination can be favored under certain conditions, particularly with transition metal catalysts.[1] If amination is a significant problem, consider catalyst-free conditions if applicable to your substrate, or screen different metal catalysts and ligands.
Phenylsulfonyl Fluoride (PhSO₂F) This byproduct is often observed with nitrogen-containing substrates. The formation is proposed to occur via a transient N-sulfonylpyridinium-like intermediate.[3] Optimizing the reaction temperature and stoichiometry may help to minimize its formation.
Di- or Poly-fluorination Over-fluorination can occur with highly activated substrates or when using an excess of NFSI.[6] Carefully control the stoichiometry of NFSI (1.0-1.2 equivalents for monofluorination) and consider running the reaction at a lower temperature.

Quantitative Data on Product and Byproduct Distribution

The following tables summarize the product distribution for selected reactions involving NFSI, highlighting the competition between fluorination, sulfonylation, and amination pathways.

Table 1: Mechanochemical Reaction of Arenes with NFSI [7]

SubstrateNFSI (equiv.)Product(s)Yield (%)
1,3,5-Trimethoxybenzene1.0Monofluorinated product51
1,3,5-Trimethoxybenzene2.0Monofluorinated product7
Difluorinated products16
Fluorodemethylation product79
2-Naphthol1.01,1-Difluoronaphthalen-2(1H)-one29
2-Naphthol2.01,1-Difluoronaphthalen-2(1H)-one51

Table 2: Reaction of Imidazole Derivatives with NFSI under Mechanochemical Conditions [3]

SubstrateProductYield (%)Byproduct
ImidazoleN-Sulfonylated imidazole61Phenylsulfonyl fluoride
2-MethylimidazoleN-Sulfonylated 2-methylimidazole58Phenylsulfonyl fluoride
BenzimidazoleN-Sulfonylated benzimidazole65Phenylsulfonyl fluoride

Table 3: Amination of N-Substituted Indoles with NFSI [6]

SubstrateCatalyst/BaseProductYield (%)
N-Substituted IndolesK₂CO₃3-aminated indoles35-95

Experimental Protocols

Protocol 1: General Procedure for α-Fluorination of a 1,3-Dicarbonyl Compound [8]

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the 1,3-dicarbonyl substrate (1.0 eq) and a suitable dry solvent (e.g., acetonitrile (B52724) or DMF).

  • Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (1.0-1.2 eq) to the solution in one portion at room temperature. If the substrate is not sufficiently acidic, a non-nucleophilic base (e.g., a tertiary amine or carbonate) may be required to generate the enolate in situ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Extraction and Purification: Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Transition-Metal-Free C3-Amination of N-Substituted Indoles [6]

  • Reaction Setup: To a flame-dried reaction tube, add the N-substituted indole (B1671886) (0.5 mmol) and potassium carbonate (K₂CO₃) (0.05 mmol, 10 mol%).

  • Reagent Addition: Add NFSI (1.0 mmol, 2.0 equiv). Add 1,2-dichloroethane (B1671644) (DCE) (2 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Seal the tube and stir the mixture at 60 °C. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature.

  • Isolation: Remove the solvent under reduced pressure. Purify the crude residue by flash chromatography on silica gel to yield the 3-aminated indole.

Visualizations

competing_pathways cluster_products Reaction Products Substrate Nucleophilic Substrate Fluorination Fluorinated Product Substrate->Fluorination Attack at F Sulfonylation Sulfonylated Byproduct Substrate->Sulfonylation Attack at S Amination Aminated Byproduct Substrate->Amination Attack at N (with catalyst) NFSI NFSI NFSI->Fluorination NFSI->Sulfonylation NFSI->Amination

Caption: Competing reaction pathways for a nucleophilic substrate with NFSI.

troubleshooting_workflow start Low/No Yield check_substrate Is substrate sufficiently nucleophilic? start->check_substrate optimize_conditions Optimize Solvent, Temperature, Time check_substrate->optimize_conditions Yes verify_reagents Verify Reagent Quality & Stoichiometry check_substrate->verify_reagents No screen_catalysts Screen Catalysts/Additives optimize_conditions->screen_catalysts screen_catalysts->verify_reagents success Improved Yield verify_reagents->success

Caption: Troubleshooting workflow for low reaction yield with NFSI.

References

n-Fluorobenzenesulfonamide stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of n-Fluorobenzenesulfonamide (NFSI).

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound (NFSI)?

A1: NFSI should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] It is recommended to store it at room temperature under an inert atmosphere.[3] The storage area should be well-ventilated and away from incompatible materials and foodstuff containers.[4][5]

Q2: What is the general stability of NFSI?

A2: Under recommended storage conditions, NFSI is a stable compound.[6] It is stable in the presence of acid but can be decomposed by strong reducing agents.[7] Thermally, it is stable up to 180°C.[4]

Q3: What are the signs of NFSI decomposition?

A3: Decomposition of NFSI may not be visually apparent. However, a change in color from its typical white, off-white crystalline appearance, or a clumping of the powder could indicate moisture absorption or degradation.[4][7][8] The most reliable way to assess stability is through analytical methods such as NMR or HPLC to check for the presence of impurities.

Q4: What materials are incompatible with NFSI?

A4: NFSI is incompatible with strong oxidizing agents and strong reducing agents. Contact with these materials should be avoided to prevent vigorous reactions and decomposition.

Q5: What are the hazardous decomposition products of NFSI?

A5: In the event of decomposition, especially under thermal stress, NFSI can release hazardous substances. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and gaseous hydrogen fluoride (B91410) (HF).

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with NFSI.

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected reaction yields. Degradation of NFSI due to improper storage or handling.1. Verify that the NFSI has been stored according to the recommended conditions (cool, dry, dark, tightly sealed container). 2. Assess the purity of the NFSI using an appropriate analytical method (see Experimental Protocols section). 3. If degradation is confirmed, use a fresh batch of the reagent for subsequent experiments.
The NFSI powder appears discolored or clumped. Exposure to moisture or light.1. While discoloration is not a definitive sign of decomposition, it is an indicator of improper storage. 2. It is highly recommended to test the purity of the material before use. 3. If possible, dry the material under vacuum, but be aware that this may not reverse chemical degradation. Using a fresh batch is the safest option.
A strong, irritating odor is detected from the NFSI container. Possible decomposition and release of volatile byproducts.1. Handle the material in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 2. Do not use the material if significant decomposition is suspected. 3. Dispose of the material according to your institution's hazardous waste disposal guidelines.
Stability Data Summary

The following table summarizes the known stability data for this compound.

Parameter Value/Information Source
Appearance White to off-white solid/crystalline powder.[4][7][8]
Thermal Stability Stable up to 180°C.[4]
Chemical Stability Stable to acid; decomposed by strong reducing agents.[7]
Incompatible Materials Strong oxidizing agents, strong reducing agents.
Storage Temperature Room temperature.[3]
Storage Atmosphere Inert atmosphere recommended.[3]

Experimental Protocols

Protocol: Assessing the Purity of this compound by ¹⁹F NMR Spectroscopy

This protocol provides a general method for determining the purity of an NFSI sample and identifying potential degradation products.

1. Objective: To assess the purity of an this compound sample by ¹⁹F NMR spectroscopy.

2. Materials:

  • This compound (NFSI) sample

  • Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent

  • NMR tubes

  • Internal standard (e.g., trifluorotoluene)

3. Equipment:

  • NMR spectrometer

4. Procedure:

  • Accurately weigh approximately 10-20 mg of the NFSI sample and dissolve it in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Add a known amount of the internal standard to the vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹⁹F NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peak corresponding to NFSI and any impurity peaks. The chemical shift of the fluorine in NFSI is approximately +40 to +50 ppm (relative to CFCl₃).

  • Calculate the purity of the NFSI sample based on the integration values of the NFSI peak and the internal standard.

5. Interpretation of Results:

  • A single sharp peak at the expected chemical shift indicates a pure sample.

  • The presence of additional peaks suggests the presence of impurities or degradation products. One common degradation product is benzenesulfonamide.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to NFSI stability.

NFSI_Troubleshooting start Start: Experiencing issues with NFSI experiment check_storage Review storage and handling procedures start->check_storage visual_inspection Visually inspect the NFSI sample check_storage->visual_inspection analytical_test Perform analytical purity test (e.g., NMR, HPLC) visual_inspection->analytical_test is_pure Is the sample pure? analytical_test->is_pure use_fresh Use a fresh batch of NFSI is_pure->use_fresh No proceed_experiment Proceed with the experiment is_pure->proceed_experiment Yes use_fresh->proceed_experiment dispose Dispose of the degraded sample properly use_fresh->dispose review_protocol Review experimental protocol for incompatibilities proceed_experiment->review_protocol If issues persist

Caption: Troubleshooting workflow for NFSI stability issues.

References

Technical Support Center: Overcoming Low Reactivity of Substrates with n-Fluorobenzenesulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of substrates in reactions involving n-Fluorobenzenesulfonimide (NFSI).

Frequently Asked Questions (FAQs)

Q1: What is n-Fluorobenzenesulfonimide (NFSI) and what are its primary applications?

N-Fluorobenzenesulfonimide (NFSI) is a stable, crystalline, and easy-to-handle electrophilic fluorinating agent.[1][2][3][4] Its main use is to introduce fluorine atoms into organic molecules.[1][5] Beyond fluorination, NFSI can also function as an amination reagent, a sulfonyl group transfer agent, and an oxidant in various chemical transformations.[1][2][5]

Q2: My fluorination reaction with NFSI is resulting in low to no yield. What are the common reasons for this?

Several factors can contribute to poor outcomes in NFSI fluorination reactions:

  • Insufficiently Nucleophilic Substrate: NFSI is a mild electrophilic fluorinating agent and may struggle to react efficiently with electron-poor or sterically hindered substrates.[1]

  • Improper Solvent Choice: The solvent plays a crucial role in the reaction's success, and some reactions require specific solvents to proceed effectively.[1]

  • Incorrect Stoichiometry: An improper ratio of the substrate, base (if used), and NFSI can lead to incomplete conversion or the formation of unwanted byproducts.[1]

  • Suboptimal Reaction Temperature: The ideal temperature can vary significantly depending on the substrate and any catalyst used. Some reactions need heat to proceed, while others require cooling to minimize side reactions.[1]

  • Presence of Moisture: While some NFSI reactions tolerate water, it can be detrimental in others, particularly when using strong bases or moisture-sensitive catalysts.[1]

Q3: I am observing significant byproduct formation in my reaction. What are the likely side reactions with NFSI?

NFSI can participate in several alternative reaction pathways, which may lead to byproducts:[1]

  • Sulfonylation: The substrate may undergo sulfonylation instead of fluorination. This happens when a nucleophile attacks one of the sulfur atoms of NFSI instead of the fluorine atom.[1]

  • Amination: NFSI can act as an aminating agent, leading to the formation of C-N bonds instead of C-F bonds. This is particularly common when using certain transition metal catalysts.[1][2]

Q4: How can I favor fluorination over amination?

If amination is a significant competing reaction, consider the following strategies:

  • Catalyst-Free Conditions: If your substrate is sufficiently reactive, running the reaction without a transition metal catalyst can sometimes prevent amination.[1]

  • Catalyst Screening: Different metal catalysts have different propensities for promoting amination versus fluorination. Screening various catalysts may identify one that favors the desired fluorination.[1]

  • Reaction Condition Optimization: Modifying reaction parameters such as solvent and temperature can shift the selectivity towards fluorination.[1] A study on copper-catalyzed functionalization of benzylic C-H bonds showed that changes in the Cu/ligand ratio, temperature, and the addition of a base could switch the selectivity from C-N to C-F bond formation.[6]

Troubleshooting Guide for Low Reactivity

Use the following logical workflow to troubleshoot and optimize your reaction when encountering low substrate reactivity with NFSI.

Troubleshooting_Workflow start Low or No Yield Observed check_nucleophilicity Is the substrate sufficiently nucleophilic (electron-rich)? start->check_nucleophilicity optimize_conditions Optimize Reaction Conditions check_nucleophilicity->optimize_conditions Yes screen_catalysts Screen Catalysts / Additives check_nucleophilicity->screen_catalysts No verify_reagents Verify Reagent Quality & Stoichiometry optimize_conditions->verify_reagents Still Low Yield success Successful Fluorination optimize_conditions->success Yield Improved screen_catalysts->optimize_conditions Improvement Seen mechanochemistry Consider Advanced Techniques: Mechanochemistry screen_catalysts->mechanochemistry No Improvement verify_reagents->optimize_conditions No Improvement verify_reagents->success Issue Resolved mechanochemistry->success Yield Improved Catalyst_Selection_Logic substrate Unreactive Substrate directed_ch Directed C-H Fluorination? substrate->directed_ch pd_zr Try Pd or Zr Catalysts directed_ch->pd_zr Yes aminoquinoline 8-Aminoquinoline Derivative? directed_ch->aminoquinoline No ni Try Ni Catalysts aminoquinoline->ni Yes metal_free Metal-Free Desired? aminoquinoline->metal_free No organo Try Organocatalysts (e.g., TEMPO for amination) metal_free->organo Yes other Consider Cu Catalysis or other transition metals metal_free->other No

References

Technical Support Center: Purification of N-Fluorobenzenesulfonamide (NFSI) Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving N-Fluorobenzenesulfonamide (NFSI).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in NFSI reactions?

Common impurities include unreacted NFSI, the corresponding desulfonated byproduct benzenesulfonamide (B165840) (NHSI), unreacted starting materials, and potential side products from competing reactions such as amination.

Q2: My fluorination reaction with NFSI is not working or giving very low yields. What are the common causes?

Several factors can contribute to low or no yield in NFSI fluorination reactions:

  • Insufficiently Nucleophilic Substrate: NFSI is a mild electrophilic fluorinating agent and may not react efficiently with electron-poor or sterically hindered substrates.[1]

  • Improper Solvent Choice: The solvent can significantly impact the reaction outcome. Some reactions may require specific solvents to proceed.[1]

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Reagent Quality and Stoichiometry: Ensure the NFSI is fresh and the stoichiometry of the reactants is correct.[1]

Q3: I am observing a significant amount of amination side product. How can I minimize this?

Amination can be a competing reaction, especially when using transition metal catalysts.[1] To minimize amination, consider the following:

  • Catalyst-Free Conditions: If your substrate is suitable, running the reaction without a metal catalyst can prevent amination.[1]

  • Catalyst Screening: If a catalyst is necessary, screen different metal catalysts to find one that favors fluorination over amination.[1]

Troubleshooting Guides

Problem: Low or No Product Yield After Work-Up

This guide will help you systematically troubleshoot low or no product yield after performing the reaction work-up.

Troubleshooting Workflow: Low Product Yield

LowYieldTroubleshooting start Low/No Product Yield After Work-up check_aqueous Is the product water-soluble? start->check_aqueous extract_aqueous Re-extract aqueous layer with a different organic solvent. check_aqueous->extract_aqueous Yes check_volatility Is the product volatile? check_aqueous->check_volatility No end Product Isolated extract_aqueous->end check_rotovap Check the solvent in the rotary evaporator trap. check_volatility->check_rotovap Yes check_filtration Was a filtration step used (e.g., Celite, silica)? check_volatility->check_filtration No check_rotovap->end rinse_filter Suspend the filtration medium in a suitable solvent and analyze the filtrate. check_filtration->rinse_filter Yes check_stability Is the product unstable to acid, base, or silica (B1680970) gel? check_filtration->check_stability No rinse_filter->end modify_workup Modify work-up to avoid the problematic conditions. check_stability->modify_workup Yes no_product Reaction Failure check_stability->no_product No modify_workup->end PurificationStrategy start Crude Product Mixture (Product + NHSI) check_solubility Are the solubilities of the product and NHSI different? start->check_solubility crystallization Crystallization/ Trituration check_solubility->crystallization Yes check_polarity Are the polarities of the product and NHSI different? check_solubility->check_polarity No end Purified Product crystallization->end column_chromatography Column Chromatography column_chromatography->end check_polarity->column_chromatography Yes check_polarity->end No (Consider derivatization or alternative synthesis)

References

Technical Support Center: N-Fluorobenzenesulfonamide (NFSI) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Fluorobenzenesulfonamide (NFSI). The focus is on the identification, management, and mitigation of acidic and other byproducts generated during fluorination and related reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic byproducts formed during reactions with NFSI?

A1: While direct acidic byproducts from the main fluorination reaction are not always explicitly reported, the following acidic or potentially acid-generating species can be formed through side reactions or subsequent workup steps:

  • Benzenesulfonamide ((PhSO₂)₂NH): This is a common byproduct resulting from the transfer of the fluorine atom to the substrate. While not strongly acidic, it is an acidic N-H compound.

  • Phenylsulfonyl Fluoride (PhSO₂F): This has been identified as a byproduct in some NFSI reactions.[1][2] Its hydrolysis during aqueous workup would yield benzenesulfonic acid and hydrofluoric acid (HF), both of which are acidic.

  • Benzenesulfonic Acid (C₆H₅SO₃H): This strong acid can be formed from the hydrolysis of sulfur-containing byproducts.[3]

  • Hydrofluoric Acid (HF): As a potential hydrolysis product, HF is a corrosive and hazardous acid that requires careful handling and neutralization.

Q2: What are the common non-acidic byproducts I should be aware of?

A2: Besides acidic species, other byproducts can arise from the versatile reactivity of NFSI.[1][4] These include:

  • Sulfonylation Products: NFSI can act as a sulfonylating agent, leading to the formation of compounds where a benzenesulfonyl group (-SO₂Ph) has been transferred to a nucleophilic substrate.[1][2]

  • Amination Products: Under certain conditions, particularly with transition metal catalysts, NFSI can serve as an amination reagent.[5]

  • N-methyl-benzenesulfonamide ((PhSO₂)₂NCH₃): This has been observed as a byproduct in fluorodemethylation reactions.[1][2]

Q3: How can I minimize the formation of byproducts in my NFSI reaction?

A3: Optimizing reaction conditions is key to minimizing byproduct formation. Consider the following strategies:

  • Reagent Purity: Ensure the NFSI is fresh and of high purity.

  • Substrate Nucleophilicity: NFSI is a mild electrophilic fluorinating agent and may not be suitable for all substrates. Forcing reactions with highly electron-poor or sterically hindered substrates may lead to more side reactions.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway. Screen different solvents to find the optimal one for your specific transformation.

  • Temperature Control: Carefully control the reaction temperature. Higher temperatures can sometimes promote side reactions.

  • Catalyst/Additive Screening: If using a catalyst or additive, screen different options to find one that selectively promotes the desired fluorination over side reactions like amination.[5]

  • Base Selection: If a base is required, its strength and nature can impact the reaction outcome. An appropriate base can help activate the substrate without promoting unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Yield of Fluorinated Product and Presence of Unwanted Byproducts

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / Byproducts Detected Substrate Is the substrate sufficiently nucleophilic? Start->Substrate Conditions Optimize Reaction Conditions Substrate->Conditions Yes Reagent Verify Reagent Quality & Stoichiometry Substrate->Reagent No Solvent Screen Solvents Conditions->Solvent Temp Adjust Temperature Solvent->Temp Catalyst Screen Catalysts/Additives Temp->Catalyst Base Verify Base Activity Catalyst->Base Base->Reagent Purification Optimize Purification Base->Purification NFSI_Fresh Is NFSI fresh? Reagent->NFSI_Fresh Yes Stoichiometry Check Stoichiometry Reagent->Stoichiometry No NFSI_Fresh->Purification Stoichiometry->Purification End Improved Yield Purification->End NFSI_Pathways NFSI N-Fluorobenzenesulfonimide (NFSI) Fluorination Electrophilic Fluorination NFSI->Fluorination F⁺ transfer Sulfonylation Sulfonylation NFSI->Sulfonylation SO₂Ph transfer Amination Amination NFSI->Amination N transfer (with catalyst) Nucleophile Nucleophilic Substrate (Nu-H) Nucleophile->Fluorination Nucleophile->Sulfonylation Nucleophile->Amination Fluorinated_Product Fluorinated Product (Nu-F) Fluorination->Fluorinated_Product Benzenesulfonamide Benzenesulfonamide ((PhSO₂)₂NH) Fluorination->Benzenesulfonamide Sulfonylated_Product Sulfonylated Product (Nu-SO₂Ph) Sulfonylation->Sulfonylated_Product Aminated_Product Aminated Product Amination->Aminated_Product

References

Technical Support Center: Catalyst Deactivation in n-Fluorobenzenesulfonamide (NFSI) Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in reactions involving n-Fluorobenzenesulfonamide (NFSI).

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of NFSI in catalytic reactions, and how can they lead to catalyst issues?

A1: N-Fluorobenzenesulfonimide (NFSI) is a versatile reagent that can function in multiple capacities, which can sometimes lead to complex reaction outcomes and catalyst deactivation. Its primary roles include:

  • Electrophilic Fluorinating Agent: This is the most common application of NFSI, where it provides an electrophilic fluorine atom ("F+").[1]

  • Aminating Agent: NFSI can serve as a source of the bis(benzenesulfonyl)amide group [-N(SO₂Ph)₂], particularly in transition-metal-catalyzed C-H amination and diamination reactions.[1][2]

  • Oxidant: NFSI is a strong oxidant and can promote oxidative addition or reductive elimination steps in catalytic cycles, for instance, by oxidizing a Pd(II) species to a Pd(IV) intermediate.[3][4]

These multiple reactive pathways can lead to competition between fluorination, amination, and sulfonylation, potentially causing side reactions that consume the substrate or deactivate the catalyst.[1]

Q2: What are the general mechanisms of catalyst deactivation?

A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The primary mechanisms include:

  • Poisoning: Strong chemisorption of impurities, substrates, or byproducts onto the catalyst's active sites, rendering them inactive.[5][6] Sulfur- and nitrogen-containing compounds are common poisons for metal catalysts.[7]

  • Fouling: The physical deposition of substances, like carbonaceous materials (coke) or inorganic byproducts, onto the catalyst surface, which blocks pores and active sites.[6][8]

  • Thermal Degradation (Sintering): High temperatures can cause the small, highly dispersed metal particles of a catalyst to agglomerate into larger crystals.[6][8] This reduces the active surface area and, consequently, the catalyst's activity.

  • Leaching: The dissolution of the active catalytic species from its support into the reaction medium, leading to a permanent loss of catalyst.[9]

Q3: Can the choice of ligand significantly impact catalyst stability in NFSI-mediated reactions?

A3: Absolutely. In transition-metal catalysis, particularly with palladium, the choice of ligand is critical for both reactivity and stability. For C-N cross-coupling reactions, bulky, electron-rich phosphine (B1218219) ligands (e.g., biaryl monophosphine ligands) are often employed to:

  • Promote the formation of a stable, monoligated Pd(0) active species.

  • Facilitate the rate-limiting oxidative addition step.

  • Induce steric strain that encourages the final product-forming reductive elimination step.[10] An improper ligand can lead to the formation of inactive or dormant catalyst complexes, thereby halting the catalytic cycle.

Q4: How does the solvent choice affect catalyst performance and stability?

A4: The solvent can have a dramatic effect on the reaction outcome and catalyst stability.[11] For instance, in some palladium-catalyzed reactions with NFSI, a switch from a solvent like ethyl acetate (B1210297) to toluene (B28343) can surprisingly change the reaction pathway from diamination to carboamination. This is because the solvent can influence the solubility of reactants and intermediates, the stability of catalytic species, and even participate in the reaction mechanism.

Troubleshooting Guides

Issue 1: Low or No Yield in Electrophilic Fluorination

My electrophilic fluorination reaction with NFSI is giving poor or no yield. What should I check?

This common issue can be traced back to several factors related to reactants, conditions, and competing side reactions.

Troubleshooting Workflow:

G start Problem: Low/No Yield in Fluorination sub_check Is the substrate sufficiently nucleophilic? start->sub_check Step 1: Substrate reagent_check Are NFSI and other reagents (e.g., base) fresh and pure? sub_check->reagent_check If yes sub_sol Solution: Use a stronger activating group on the substrate or consider a more reactive fluorinating agent if possible. sub_check->sub_sol If no cond_check Are reaction conditions optimized? reagent_check->cond_check If yes reagent_sol Solution: Use fresh, high-purity NFSI. If using a base, ensure it is not degraded. reagent_check->reagent_sol If no byproduct_check Are there significant byproducts? cond_check->byproduct_check If yes cond_sol Solution: Screen solvents, adjust temperature, and check stoichiometry. Some reactions require heating. cond_check->cond_sol If no byproduct_sol Solution: Identify byproducts (e.g., via MS, NMR). Address competing amination or sulfonylation pathways. byproduct_check->byproduct_sol

Caption: Troubleshooting workflow for low yield in fluorination.

Detailed Checklist:

  • Substrate Reactivity: NFSI is a relatively mild electrophilic fluorinating agent and may not react efficiently with electron-poor or sterically hindered substrates.[1]

  • Reagent Quality: Ensure the NFSI is fresh and has been stored properly. If a base is used, its activity is crucial; for example, some commercial strong bases can have inaccurate concentrations.[12]

  • Reaction Conditions:

    • Solvent: The choice of solvent can be critical. Some reactions work well without a solvent, while others require specific media like cyclohexane (B81311) or DCE.[11]

    • Temperature: While many reactions are run at room temperature or below, some substrates require elevated temperatures to proceed effectively.[1]

    • Stoichiometry: Incorrect ratios of substrate, base, and NFSI can lead to incomplete reactions or byproduct formation.[1][12]

  • Competing Reactions: NFSI can also act as an aminating or sulfonylating agent. If you observe byproducts with masses corresponding to the addition of "-N(SO₂Ph)₂" or "-SO₂Ph", these side reactions are likely occurring.[1] Modifying reaction conditions, such as solvent and temperature, can help favor fluorination.[1]

Issue 2: Catalyst Deactivation in Palladium-Catalyzed C-N Coupling (Amination)

My Pd-catalyzed amination with NFSI stops before completion or shows no activity.

Palladium catalyst deactivation is a frequent challenge in C-N coupling reactions. The issue often lies in the stability of the active Pd(0) species or the formation of off-cycle, inactive Pd complexes.

Potential Causes & Solutions:

Potential Cause Symptoms Diagnostic Action Proposed Solution
Improper Catalyst Activation Reaction is sluggish or does not start.Visually monitor the pre-activation step for a color change (e.g., to a green catalyst solution).[13]Use a reliable pre-activation protocol. For example, heating Pd(OAc)₂ with a biaryldialkylphosphine ligand and a small amount of water can generate a highly active Pd(0) catalyst.[13]
Ligand Dissociation/Decomposition Gradual loss of activity over time.Analyze the reaction mixture for unbound or decomposed ligand species.Use bulky, electron-rich biaryl phosphine ligands that form more stable L₁Pd(0) complexes.[14]
Formation of Inactive Pd(II) Species Reaction stalls.Use NMR or MS to identify potential off-cycle species.The choice of base is crucial. Weakly coordinating bases can be less detrimental. Ensure anhydrous conditions if the catalyst system is moisture-sensitive.
Product Inhibition Reaction rate slows as product concentration increases.Plot reaction conversion vs. time to observe the rate decrease.Operate at lower conversions per pass in a flow setup or consider catalyst systems less prone to product inhibition.
Byproduct Formation Formation of unexpected products, such as those from chloride incorporation from the Pd salt.[15]Analyze byproducts by GC-MS or LC-MS.Displace counterions like chloride from the palladium precatalyst by adding a salt of the desired anion (e.g., triethylammonium (B8662869) benzenesulfonimide).[15]

Catalytic Cycle and Deactivation Pathway for Pd-Catalyzed Amination:

G cluster_0 Main Catalytic Cycle cluster_1 Deactivation Pathway pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition (L-Pd(II)-R(X)) pd0->oa Ar-X re Reductive Elimination oa->re NFSI inactive Inactive Pd(II) Species (e.g., [L-Pd(X)]₂) oa->inactive Side Reaction (e.g., β-hydride elimination) re->pd0 - Product product R-N(SO₂Ph)₂ re->product caption Simplified Pd catalytic cycle and a deactivation pathway.

Caption: Simplified Pd catalytic cycle and a deactivation pathway.

Issue 3: Poor Selectivity in Copper-Catalyzed Reactions (C-F vs. C-N Bond Formation)

My copper-catalyzed reaction with NFSI is giving a mixture of C-F and C-N bond formation products, or the wrong product entirely.

In copper-catalyzed reactions of benzylic C-H bonds with NFSI, a delicate balance of factors can switch the selectivity between C-N coupling (sulfonimidation) and C-F coupling (fluorination).[16][17]

Factors Influencing Selectivity:

Factor Favors C-N Formation Favors C-F Formation Explanation
Temperature Lower temperatures[16]Higher temperaturesTemperature can influence the rates of competing pathways.
Additives Absence of specific additivesAddition of a Brønsted base (e.g., Li₂CO₃) and a "redox buffer" (e.g., MeB(OH)₂)[16]The base prevents acid-promoted side reactions, while the redox buffer rescues inactive Cu(II) by reducing it to the active Cu(I) state, promoting the radical chain pathway for fluorination.[16][18]
Cu:Ligand Ratio Specific ratios may favor one pathwayChanges in the ratio can alter the dominant catalytic species[16]The coordination environment of the copper center is critical for selectivity.

Troubleshooting Flowchart for Selectivity Issues:

G start Problem: Poor Selectivity (C-F vs C-N) check_cn Is C-N product desired? start->check_cn check_cf Is C-F product desired? check_cn->check_cf No sol_cn Solution: - Lower the reaction temperature. - Remove additives like Brønsted bases or redox buffers. check_cn->sol_cn Yes sol_cf Solution: - Increase reaction temperature. - Add a Brønsted base (e.g., Li₂CO₃). - Add a redox buffer (e.g., MeB(OH)₂). check_cf->sol_cf Yes

Caption: Troubleshooting poor selectivity in Cu-catalyzed reactions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Pre-activation in Pd-Catalyzed C-N Coupling

This protocol describes a water-mediated method to generate a highly active Pd(0) catalyst from Pd(OAc)₂.[13]

  • Setup: In an inert atmosphere (glovebox or Schlenk line), add Pd(OAc)₂ (1 mol %), the desired biaryldialkylphosphine ligand (e.g., RuPhos, 3 mol %), and deionized water (4 mol %) to a reaction vessel.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., 1,4-dioxane (B91453) or t-BuOH).

  • Activation: Heat the mixture for 1-2 minutes at 80-110 °C. A color change (e.g., to a dark green or black) should be observed, indicating the formation of the active Pd(0) species.[13]

  • Reaction: Cool the activated catalyst solution to the desired reaction temperature and transfer it to a separate vessel containing the aryl halide, amine/amide substrate, and base.

Protocol 2: Ortho-C–H Fluorination of 2-Arylbenzo[d]thiazoles

This protocol is adapted from a reported palladium-catalyzed fluorination using NFSI.[1]

  • Preparation: To a flame-dried reaction vial, add the 2-arylbenzo[d]thiazole substrate (0.2 mmol), Pd(PPh₃)₄ (10 mol%), and L-proline (20 mol%).

  • Reagent Addition: Add NFSI (1.5 equiv., 0.3 mmol).

  • Solvent & Reaction: Under an inert atmosphere, add 2 mL of solvent (e.g., DCE). Seal the vial and heat the mixture to 100 °C. Stir for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica (B1680970) gel to isolate the fluorinated product.

Protocol 3: General Procedure for Catalyst Regeneration (Removal of Fouling Agents)

This protocol provides a general method for regenerating a catalyst deactivated by organic residues or byproducts.

  • Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration or centrifugation.

  • Washing: Wash the catalyst multiple times with the reaction solvent to remove adsorbed products and unreacted starting materials.

  • Chemical Treatment: To remove strongly bound species, wash the catalyst with a mild acidic or basic solution, depending on the nature of the poison.[5] For inorganic salt byproducts, washing with water or a suitable solvent to dissolve the salts can be effective.

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Calcination (for Sintering/Coking): For deactivation due to coking or mild sintering, a controlled oxidation may be necessary. Heat the catalyst in a furnace under a flow of dilute air (e.g., 1-5% O₂ in N₂) at a temperature sufficient to burn off carbon deposits but below the temperature that would cause severe sintering.[9] Caution: This step requires careful temperature control to avoid damaging the catalyst.

References

Technical Support Center: Aromatic Fluorination with N-Fluorobenzenesulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aromatic fluorination using N-Fluorobenzenesulfonimide (NFSI). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this important transformation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Fluorinated Product

Possible Causes and Solutions:

  • Substrate Reactivity: Your aromatic substrate may not be sufficiently electron-rich for efficient electrophilic fluorination.

    • Troubleshooting:

      • Verify Substrate Activation: Ensure your substrate possesses electron-donating groups (EDGs) like alkoxy, alkyl, or amino groups, which activate the aromatic ring towards electrophilic attack.[1]

      • Consider a Catalyst: For less reactive substrates, the use of a transition metal catalyst (e.g., Palladium, Zirconium) or a Lewis acid can significantly improve yields.[2]

      • Alternative Reagents: If the substrate is highly deactivated, NFSI may not be the optimal fluorinating agent. Consider more potent electrophilic fluorine sources.

  • Reaction Conditions: The temperature, solvent, and reaction time may not be optimal for your specific substrate.

    • Troubleshooting:

      • Temperature Optimization: Some reactions require elevated temperatures (e.g., 80-110 °C) to proceed efficiently.[2][3] Conversely, for highly activated substrates, lower temperatures may be necessary to prevent side reactions.

      • Solvent Screening: The choice of solvent can be critical. Common solvents for NFSI fluorination include trifluoromethylbenzene (PhCF3), 1,2-dichloroethane (B1671644) (DCE), and acetonitrile (B52724) (MeCN).[2] A solvent screen is recommended to find the optimal medium for your reaction.

      • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times might promote byproduct formation.

  • Reagent Quality and Stoichiometry: The quality and amount of NFSI and any additives can impact the outcome.

    • Troubleshooting:

      • NFSI Quality: Ensure you are using high-purity NFSI. While it is a relatively stable solid, improper storage can lead to degradation.[4][5]

      • Stoichiometry: Carefully check the stoichiometry of your reagents. An excess of NFSI might be required for complete conversion, but too much can lead to di- or poly-fluorination, especially with highly activated substrates.[3][6]

  • Presence of a Strong Base: The use of a strong base in large excess can sometimes be detrimental.

    • Troubleshooting:

      • Consider using a stoichiometric amount of a strong base for complete single deprotonation before adding the electrophile to avoid side reactions.[7]

Troubleshooting Workflow for Low/No Yield

low_yield_workflow start Low/No Yield substrate Check Substrate Reactivity start->substrate conditions Optimize Reaction Conditions substrate->conditions Substrate is appropriate reagents Verify Reagent Quality & Stoichiometry conditions->reagents Conditions optimized outcome Improved Yield reagents->outcome Reagents verified

Caption: A logical workflow for troubleshooting low or no-yield aromatic fluorination reactions.

Issue 2: Poor Regioselectivity or Formation of Isomeric Products

Possible Causes and Solutions:

  • Electronic Effects of Substituents: The inherent directing effects of the substituents on the aromatic ring are a primary determinant of regioselectivity.

    • Troubleshooting:

      • Predicting Regioselectivity: Electron-donating groups (EDGs) are typically ortho, para-directing, while electron-withdrawing groups (EWGs) are meta-directing.[1][8][9] Analyze the electronic properties of your substrate's substituents to predict the likely outcome.

      • Steric Hindrance: Bulky substituents can hinder fluorination at the ortho position, leading to a higher proportion of the para isomer.

  • Use of Directing Groups: For precise control over regioselectivity, especially for C-H activation, a directing group is often necessary.

    • Troubleshooting:

      • Incorporate a Directing Group: A variety of directing groups (e.g., pyrazole, oxazoline, 8-aminoquinoline) can be installed on the substrate to direct fluorination to a specific C-H bond, often at the ortho position.[2] This strategy frequently involves a palladium catalyst.

  • Reaction Mechanism: The reaction may proceed through different mechanisms (e.g., electrophilic aromatic substitution vs. a radical pathway), which can influence the regiochemical outcome.

    • Troubleshooting:

      • Catalyst and Additive Screening: The choice of catalyst and additives can influence the operative mechanism. For instance, some palladium-catalyzed reactions proceed via a concerted metalation-deprotonation pathway, ensuring high regioselectivity.[2]

Factors Influencing Regioselectivity

regioselectivity_factors regioselectivity Regioselectivity electronic Electronic Effects (EDG vs. EWG) regioselectivity->electronic steric Steric Hindrance regioselectivity->steric directing_group Directing Groups regioselectivity->directing_group catalyst Catalyst/Additives regioselectivity->catalyst

Caption: Key factors that govern the regioselectivity of aromatic fluorination with NFSI.

Issue 3: Formation of Unwanted Byproducts (Amination or Sulfonylation)

Possible Causes and Solutions:

  • Amination Byproducts: NFSI can act as an aminating agent, leading to the formation of C-N bonds instead of C-F bonds.[6][10][11] This is more common with electron-rich arenes.

    • Troubleshooting:

      • Modify Reaction Conditions: Lowering the reaction temperature may favor fluorination over amination.

      • Solvent Choice: The solvent can influence the reaction pathway. Experiment with different solvents to minimize amination.

      • Substrate Modification: In some cases, the substitution pattern of the arene can dictate the reactivity. For example, with dialkoxybenzenes, ortho and para isomers may favor amination, while the meta isomer exclusively yields the fluoride (B91410) product with a similar reagent, Selectfluor.[12]

  • Sulfonylation Byproducts: Nucleophilic attack at one of the sulfur atoms of NFSI can lead to sulfonated byproducts.[6]

    • Troubleshooting:

      • Nucleophile Hardness: This side reaction is more prevalent with "hard" nucleophiles.[6]

      • Condition Optimization: Adjusting the reaction temperature or solvent may disfavor the sulfonylation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for aromatic fluorination with NFSI?

The mechanism of electrophilic fluorination with N-F reagents is still a topic of discussion, but it is generally considered to proceed via an electrophilic aromatic substitution (EAS) pathway.[13] The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic fluorine atom of NFSI. This forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the fluorinated product.[1] However, single-electron transfer (SET) mechanisms have also been proposed.[13]

Q2: How do I choose the right catalyst for my reaction?

The choice of catalyst depends on the substrate and the desired regioselectivity. For directed C-H fluorination, palladium catalysts such as Pd(OAc)₂ and Pd(PPh₃)₄ are commonly used, often in combination with a directing group on the substrate.[2][3] Lewis acids like ZrCl₄ have also been shown to be effective catalysts.[2] For highly activated substrates, the reaction may proceed efficiently without a catalyst.[3]

Q3: Can I achieve difluorination or polyfluorination with NFSI?

Yes, by using a stoichiometric excess of NFSI, difluorination or even trifluorination can be achieved, particularly on highly activated aromatic rings.[2][3] However, controlling the degree of fluorination can be challenging and may result in a mixture of products.

Q4: How should I handle and store NFSI?

NFSI is a bench-stable, crystalline solid that is relatively easy to handle.[4][5][6] However, it is good practice to store it in a cool, dry place, away from strong reducing agents. Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.

Quantitative Data Summary

Table 1: Regioselectivity in the Fluorination of Substituted Arenes with NFSI (Catalyst-Free)

SubstrateProduct(s)Ratio (ortho:meta:para)Yield (%)Reference
AnisoleFluoroanisolesMixture of isomers-[3]
TolueneFluorotoluenesMixture of isomers-[3]
m-XyleneFluoroxylenesMixture of isomers-[3]
1-NaphtholFluoronaphtholsMixture of isomers-[3]

Note: Specific ratios and yields for catalyst-free reactions are often reported as mixtures, highlighting the challenge of regioselectivity without directing groups or catalysts.

Table 2: Palladium-Catalyzed Ortho-Fluorination of 2-Arylbenzothiazoles with NFSI

Substrate (Aryl Group)CatalystPromoterSolventTemp (°C)Yield (%)Reference
PhenylPd(PPh₃)₄L-prolineDCE100High[2][6]
4-MethoxyphenylPd(PPh₃)₄L-prolineDCE100High[2]
4-ChlorophenylPd(PPh₃)₄L-prolineDCE100High[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Ortho-C-H Fluorination of 2-Arylbenzothiazoles

  • To a reaction vial, add the 2-arylbenzothiazole substrate (0.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 10 mol%), and L-proline (0.04 mmol, 20 mol%).[6]

  • Add N-Fluorobenzenesulfonimide (NFSI) (0.3 mmol, 1.5 equiv).[6]

  • Add 2 mL of 1,2-dichloroethane (DCE).[6]

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired ortho-fluorinated product.[6]

Experimental Workflow: Pd-Catalyzed Ortho-Fluorination

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification a Combine Substrate, Pd(PPh3)4, and L-proline b Add NFSI a->b c Add DCE b->c d Seal Vial and Heat to 100 °C c->d e Stir for 24h d->e f Cool and Dilute with Ethyl Acetate e->f g Filter through Celite f->g h Concentrate Filtrate g->h i Column Chromatography h->i j j i->j Final Product

Caption: A step-by-step workflow for the Pd-catalyzed ortho-fluorination of 2-arylbenzothiazoles.

Protocol 2: Transition-Metal-Free C-3 Amination of N-Substituted Indoles

  • To a flame-dried reaction tube, add the N-substituted indole (B1671886) (0.5 mmol) and potassium carbonate (K₂CO₃) (0.05 mmol, 10 mol%).[6]

  • Add NFSI (1.0 mmol, 2.0 equiv).[6]

  • Add 1,2-dichloroethane (DCE) (2 mL) under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Seal the tube and stir the mixture at 60 °C.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica (B1680970) gel to yield the 3-aminated indole.[6]

References

Technical Support Center: Diastereoselective Fluorination with N-Fluorobenzenesulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective fluorination reactions using N-Fluorobenzenesulfonimide (NFSI). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the diastereoselective fluorination of substrates using NFSI.

Q1: Why is my reaction yield consistently low?

Low yields in NFSI fluorination reactions can stem from several factors:

  • Insufficient Nucleophilicity of the Substrate: NFSI is a moderately reactive electrophilic fluorinating agent. If your substrate, or its corresponding enolate, is not sufficiently nucleophilic due to electron-withdrawing groups or steric hindrance, the reaction may be sluggish.

  • Improper Base Selection or Stoichiometry: For substrate deprotonation, the choice and amount of base are critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly used. Ensure the base is fresh and used in the correct stoichiometric amount to achieve complete enolate formation.

  • Suboptimal Reaction Temperature: The optimal temperature is substrate-dependent. While enolate formation is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control, the subsequent fluorination step may require warming to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition.

  • Moisture in the Reaction: The presence of water can quench the enolate intermediate, leading to the recovery of starting material and reduced yields. Ensure all glassware is flame-dried, and solvents are anhydrous.

Q2: The diastereoselectivity of my fluorination is poor. How can I improve it?

Achieving high diastereoselectivity is dependent on establishing a well-organized transition state where one face of the nucleophile is effectively shielded.

  • Chiral Auxiliary Mismatch: The choice of chiral auxiliary is paramount. Evans oxazolidinones are commonly employed and often provide excellent stereocontrol.[1][2] The steric bulk of the auxiliary directs the approach of NFSI to the less hindered face of the enolate.

  • Enolate Geometry: The geometry (Z vs. E) of the enolate intermediate can significantly influence the diastereoselectivity. The choice of base and solvent can affect the enolate geometry. For example, the use of lithium-based bases in THF often favors the formation of the Z-enolate, which can lead to a specific diastereomer.

  • Solvent Effects: The solvent plays a crucial role in the solvation of the enolate and the transition state. Aprotic solvents like tetrahydrofuran (B95107) (THF) are generally preferred for enolate generation and subsequent fluorination.

  • Temperature Control: Low temperatures during the addition of NFSI are often critical for maximizing diastereoselectivity by enhancing the energy difference between the diastereomeric transition states.

Q3: I am observing significant amounts of byproducts. What are they and how can I minimize them?

NFSI can act as more than just a fluorinating agent, leading to common byproducts.[3]

  • Sulfonylation: Nucleophilic attack at the sulfur atom of NFSI instead of the fluorine atom results in the formation of a sulfonated byproduct. This is more common with "harder" nucleophiles. Modifying reaction conditions, such as solvent and temperature, can help favor fluorination.

  • Amination: NFSI can also serve as an aminating agent, leading to the formation of N-bis(phenylsulfonyl)amine adducts.[3]

  • Difluorination: The formation of difluorinated products can occur if the monofluorinated product is sufficiently acidic to be deprotonated again by any remaining base, followed by a second fluorination. To minimize this, consider using a stoichiometric amount of base and adding NFSI at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is N-Fluorobenzenesulfonimide (NFSI)?

N-Fluorobenzenesulfonimide (NFSI) is a stable, crystalline, and easy-to-handle electrophilic fluorinating agent.[3] It is widely used to introduce fluorine atoms into a variety of organic molecules, particularly at carbon atoms adjacent to carbonyl groups.

Q2: How does NFSI compare to other electrophilic fluorinating agents like Selectfluor®?

NFSI is generally considered a milder and less oxidizing fluorinating agent than Selectfluor®. This can be advantageous for sensitive substrates. However, for less reactive substrates, the higher reactivity of Selectfluor® might be necessary to achieve a good yield.

Q3: What are the typical reaction conditions for a diastereoselective fluorination with NFSI?

A typical procedure involves the formation of a metal enolate (often lithium, sodium, or potassium) from a carbonyl compound bearing a chiral auxiliary at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like THF. NFSI is then added to the enolate solution, and the reaction is stirred at low temperature until completion.

Q4: Can Lewis acids be used to promote fluorination with NFSI?

Yes, Lewis acids such as titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to catalyze the fluorination of certain substrates like β-ketoesters. The Lewis acid can coordinate to the carbonyl group, activating the substrate towards electrophilic attack.

Data Presentation

The diastereoselectivity of fluorination is highly dependent on the substrate, chiral auxiliary, and reaction conditions. The following tables provide a summary of reported quantitative data for the diastereoselective fluorination of various substrates using NFSI.

Table 1: Diastereoselective Fluorination of Chiral N-Acyl Evans Oxazolidinones

Substrate (R group)BaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
PropionylLHMDSTHF-78>95:576
PhenylacetylNaHMDSTHF-78 to -2098:285
ButyrylKHMDSTHF-7895:588
IsovalerylLHMDSTHF-78>99:191

Data compiled from various sources in the literature.

Table 2: Influence of Reaction Parameters on Diastereoselectivity

SubstrateParameter VariedConditionsDiastereomeric Ratio (d.r.)
Chiral ImideBaseLHMDS>95:5
NaHMDS92:8
KHMDS90:10
Chiral ImideSolventTHF>95:5
Toluene85:15
Diethyl Ether91:9
Chiral ImideTemperature-78 °C>95:5
-40 °C90:10
0 °C75:25

Data represents typical trends observed in diastereoselective fluorination reactions.

Experimental Protocols

Detailed Methodology: Diastereoselective Fluorination of a Chiral N-Propionyl Oxazolidinone

This protocol describes a general procedure for the diastereoselective fluorination of an N-acyl Evans oxazolidinone, a common substrate class for this transformation.

Materials:

  • (R)-4-benzyl-3-propionyloxazolidin-2-one

  • N-Fluorobenzenesulfonimide (NFSI)

  • Lithium hexamethyldisilazide (LHMDS) (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous THF (to make a ~0.1 M solution).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the LHMDS solution (1.1 equiv) dropwise via syringe over 5 minutes. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Fluorination: In a separate flask, dissolve NFSI (1.2 equiv) in a minimal amount of anhydrous THF. Add the NFSI solution dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired α-fluorinated product.

  • Analysis: The diastereomeric ratio can be determined by ¹H NMR or ¹⁹F NMR analysis of the purified product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Chiral Substrate in Anhydrous THF cool Cool to -78 °C start->cool add_base Add LHMDS Dropwise (Enolate Formation) cool->add_base stir1 Stir for 30 min at -78 °C add_base->stir1 add_nfsi Add NFSI Solution stir1->add_nfsi stir2 Stir for 1-3 h at -78 °C add_nfsi->stir2 quench Quench with Sat. NH4Cl stir2->quench warm Warm to Room Temp. quench->warm extract Extract with Ethyl Acetate warm->extract purify Purify by Column Chromatography extract->purify end Characterize Product (NMR for d.r.) purify->end

Caption: A typical experimental workflow for diastereoselective fluorination.

logical_relationship outcome Diastereoselectivity & Yield sub Substrate (Sterics, Electronics) sub->outcome aux Chiral Auxiliary (e.g., Evans) aux->outcome base Base (e.g., LHMDS, NaHMDS) base->outcome solv Solvent (e.g., THF) solv->outcome temp Temperature (e.g., -78 °C) temp->outcome nfsi NFSI (Stoichiometry) nfsi->outcome

Caption: Key factors influencing the outcome of diastereoselective fluorination.

References

Technical Support Center: Scaling Up N-Fluorobenzenesulfonamide Reactions for Industrial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up n-Fluorobenzenesulfonamide (NFSI) reactions for industrial synthesis.

Frequently Asked Questions (FAQs)

Q1: What is N-Fluorobenzenesulfonimide (NFSI) and what are its primary applications in industrial synthesis?

This compound, commonly known as NFSI, is a stable, crystalline, and easy-to-handle electrophilic fluorinating agent.[1] In industrial synthesis, its primary use is to introduce fluorine atoms into organic molecules.[1][2] Beyond fluorination, NFSI can also function as an amination reagent, a sulfonyl group transfer agent, and an oxidant in various chemical transformations.[1][3] It is favored for its stability, selectivity, and compatibility with a wide range of functional groups.[4]

Q2: What are the key safety precautions to consider when handling NFSI on an industrial scale?

Handling NFSI on a large scale requires strict adherence to safety protocols. Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.[1] Key precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and tightly fitting safety goggles.[5][6] In case of dust formation or if exposure limits are exceeded, use a full-face respirator.[5]

  • Ventilation: Handle NFSI in a well-ventilated area to avoid the formation of dust and aerosols.[5][7]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from strong reducing agents and incompatible materials.[1][5][7]

  • Fire Safety: Use spark-proof tools and explosion-proof equipment. While not highly flammable, thermal decomposition can release irritating gases and vapors, including nitrogen oxides, sulfur oxides, and hydrogen fluoride.[5][6]

Q3: How can I improve the yield of my fluorination reaction with NFSI?

Low yields in NFSI fluorination reactions can stem from several factors. Consider the following troubleshooting steps:

  • Substrate Reactivity: NFSI is a mild electrophilic fluorinating agent and may not react efficiently with electron-poor or sterically hindered substrates.[1] Enhancing the nucleophilicity of the substrate, if possible, can improve reaction rates.

  • Solvent Choice: The solvent can significantly impact the reaction's success. Some reactions may require specific solvents to proceed efficiently.[1] It is advisable to screen a range of solvents.

  • Stoichiometry: An incorrect ratio of substrate, base (if applicable), and NFSI can lead to incomplete conversion or the formation of byproducts.[1] Carefully control the stoichiometry of your reactants.

  • Reaction Temperature: The optimal temperature can vary widely depending on the substrate and any catalyst used. Some reactions require elevated temperatures, while others need to be cooled to prevent side reactions.[1]

  • Moisture Control: While some NFSI reactions can tolerate water, it can be detrimental in others, especially when using strong bases or moisture-sensitive catalysts.[1] Ensure your reagents and solvents are dry when necessary.

Troubleshooting Guide

Issue 1: Low or No Yield in Fluorination Reaction

If you are experiencing low or no yield in your fluorination reaction, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization efforts.

LowYieldTroubleshooting Troubleshooting Low Reaction Yield start Low or No Yield Observed check_nucleophilicity Is the substrate sufficiently nucleophilic? start->check_nucleophilicity check_conditions Have reaction conditions been optimized? check_nucleophilicity->check_conditions Yes outcome_failure Further Investigation Required check_nucleophilicity->outcome_failure No, substrate is electron-poor verify_reagents Are the reagents of good quality and correct stoichiometry? check_conditions->verify_reagents Yes check_conditions->outcome_failure No, screen solvents and temperatures consider_catalyst Is a catalyst necessary or has it been optimized? verify_reagents->consider_catalyst Yes verify_reagents->outcome_failure No, verify NFSI purity and reactant ratios outcome_success Yield Improved consider_catalyst->outcome_success Yes, catalyst screening successful consider_catalyst->outcome_failure No, catalyst screening needed

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Unwanted Byproducts

The presence of significant byproducts indicates that alternative reaction pathways are competing with the desired fluorination. NFSI can also participate in sulfonylation and amination reactions.[1]

  • Sulfonylation: This side reaction is more likely with "hard" nucleophiles, where the nucleophile attacks one of the sulfur atoms of NFSI instead of the fluorine atom.[1] Modifying reaction conditions, such as changing the solvent or temperature, can sometimes favor fluorination.

  • Amination: Amination can be favored under certain conditions, particularly with transition metal catalysts.[1] If amination is a significant issue, consider catalyst-free conditions if applicable to your substrate, or screen different metal catalysts.[1]

ByproductFormation Managing Byproduct Formation start Byproducts Observed identify_byproduct Identify the major byproduct(s) start->identify_byproduct sulfonylation Sulfonylation Product identify_byproduct->sulfonylation Sulfonylation amination Amination Product identify_byproduct->amination Amination optimize_conditions Modify reaction conditions (solvent, temperature) sulfonylation->optimize_conditions screen_catalysts Screen different catalysts or consider catalyst-free conditions amination->screen_catalysts outcome_success Byproducts Minimized optimize_conditions->outcome_success screen_catalysts->outcome_success

Caption: Decision tree for managing byproduct formation.

Data Presentation

Table 1: Catalyst and Solvent Effects on the Amination of 2,4-Disubstituted Azoles with NFSI

EntryCatalystSolventYield (%)
1Pd(OAc)₂DCEModerate to Excellent
2Cu(OAc)₂DCEModerate to Excellent
3Cu(TFA)₂DCEModerate to Excellent
4FeCl₂DCEGood
5None (TEMPO)EtOAcModerate to Excellent
Data synthesized from multiple examples in the literature.[1]

Table 2: Optimization of Metal-Free Amidation of 1,2,3-Trimethoxybenzene (TMB) with NFSI

EntrySolventTemperature (°C)Yield (%)
1DichloromethaneRefluxPoor
2Diethyl EtherRefluxTraces
3TolueneRefluxModerate
4DioxaneRefluxModerate
5NoneMelting Temp.Excellent
6WaterRefluxGood
Data adapted from a study on the electrophilic aromatic substitution of electron-rich arenes with NFSI.[1]

Experimental Protocols

Protocol 1: General Procedure for the Decarboxylative Fluorination of β-Ketoacids

This protocol describes the fluorination of a β-ketoacid with subsequent decarboxylation to yield an α-fluoroketone.[1]

  • To a suitable reaction vessel, add the β-ketoacid (0.5 mmol), N-Fluorobenzenesulfonimide (NFSI) (0.55 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv).

  • Add a mixture of acetonitrile (B52724) (MeCN) and water (H₂O) in a 9:1 ratio (5 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Directed C-H Fluorination of 2-Arylbenzo[d]thiazoles

This protocol details a directed C-H fluorination using a palladium catalyst.[1]

  • In a reaction vessel, combine the 2-arylbenzo[d]thiazole substrate (0.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 10 mol%), and L-proline (0.04 mmol, 20 mol%).

  • Add NFSI (0.3 mmol, 1.5 equiv).

  • Add 2 mL of a suitable solvent (e.g., 1,2-dichloroethane (B1671644) - DCE).

  • Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 100 °C).

  • Stir for the required reaction time (e.g., 24 hours).

  • After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired fluorinated product.

Protocol 3: Metal-Free C-3 Amination of N-Substituted Indoles

This procedure outlines the amination of indoles without a transition metal catalyst.[1]

  • To a flame-dried reaction tube, add the N-substituted indole (B1671886) (0.5 mmol) and potassium carbonate (K₂CO₃) (0.05 mmol, 10 mol%).

  • Add NFSI (1.0 mmol, 2.0 equiv).

  • Add 1,2-dichloroethane (DCE) (2 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the tube and stir the mixture at 60 °C.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel to yield the 3-aminated indole.

References

Handling and safety precautions for n-Fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with n-Fluorobenzenesulfonamide (NFSI).

Frequently Asked Questions (FAQs)

Q1: What is this compound (NFSI) and what are its primary hazards?

A1: this compound (NFSI) is a versatile and widely used electrophilic fluorinating reagent.[1] It is a white to off-white crystalline powder.[2] The primary hazards associated with NFSI are:

  • Skin Irritation (Category 2) [3]

  • Serious Eye Irritation (Category 2/2A) [3][4]

  • Respiratory Irritation (Category 3) , may cause respiratory irritation.[3][5]

  • Suspected of causing genetic defects (Germ cell mutagenicity, Category 2) .[4]

Q2: What are the proper storage conditions for NFSI?

A2: NFSI should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] It is recommended to keep it in a dark place under an inert atmosphere at room temperature.[7] Store locked up and away from incompatible materials such as strong oxidizing and reducing agents.[2][3]

Q3: What personal protective equipment (PPE) is required when handling NFSI?

A3: When handling NFSI, it is crucial to use appropriate personal protective equipment to minimize exposure. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][6]

  • Skin Protection: Wear protective gloves and impervious, flame-resistant clothing.[6]

  • Respiratory Protection: Use only in a well-ventilated area or outdoors.[6] If dust formation is likely or exposure limits are exceeded, use a full-face respirator with a suitable dust mask (e.g., type N95, US).[6]

  • General Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area. Launder contaminated clothing before reuse.[4][7]

Q4: What should I do in case of accidental exposure to NFSI?

A4: Immediate action is critical in case of exposure. Follow these first-aid measures:

  • If Inhaled: Move the person to fresh air at once. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention if you feel unwell.[6][8]

  • If on Skin: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] If skin irritation occurs, get medical advice.[6]

  • If in Eyes: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and get medical attention immediately.[2][8]

Q5: How should I handle a spill of NFSI?

A5: Spills should be cleaned up immediately while wearing full PPE.

  • Minor Spills: Use dry clean-up procedures and avoid generating dust.[7] Sweep up or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[7]

  • Major Spills: Alert others in the area. Control personal contact and prevent the spillage from entering drains or water courses.[7] Recover the product wherever possible. After dry cleanup, wash the area down with large amounts of water.[7] If contamination of drains occurs, advise emergency services.[7]

Q6: How do I properly dispose of NFSI waste?

A6: Dispose of contents and containers in accordance with all local, regional, and national regulations.[5][6] Waste should be sent to an approved waste disposal plant.[3][4] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[2]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Storage Properties

PropertyValueCitations
Appearance White to off-white powder/crystal[2][5]
Melting Point 110-116 °C (with decomposition)[2][5]
Storage Temperature Room temperature[7]
Storage Conditions Keep in dark place, inert atmosphere, dry, well-ventilated[5][7]

Table 2: Solubility Profile

SolventSolubilityCitations
Acetonitrile Very soluble[6][7]
Dichloromethane (DCM) Very soluble[2][6][7]
Tetrahydrofuran (THF) Very soluble[6][7]
Chloroform Soluble[2][5]
Ethyl Acetate (B1210297) Soluble[2][5]
Toluene Less soluble[6][7]
Ethanol Low solubility[2][5]
Methanol Low solubility[2][5]
Water Insoluble / Low solubility[2][5][6]
Petroleum Ether Low solubility[2][5]

Experimental Protocols

General Procedure for the Fluorination of 2H-Indazoles using NFSI

This protocol is a representative example of an electrophilic fluorination reaction using NFSI.

Materials:

  • 2H-indazole (0.5 mmol)

  • This compound (NFSI) (0.6 mmol)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • A mixture of 2H-indazole (0.5 mmol), NFSI (0.6 mmol), and water (2 mL) is stirred at room temperature for 12 hours.[3]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).[3]

  • Combine the organic layers and wash with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired fluorinated indazole.[3]

Visualized Workflows and Relationships

Safety_Hierarchy cluster_0 Hierarchy of Safety Controls for NFSI Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous reagent) Elimination->Substitution Engineering Engineering Controls (Fume hood, closed system) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Goggles, gloves, lab coat) Administrative->PPE

Caption: Hierarchy of safety controls for handling NFSI.

Experimental_Workflow A 1. Combine Reactants (2H-indazole, NFSI, Water) B 2. Stir at Room Temp (12 hours) A->B C 3. Monitor Reaction (TLC) B->C D 4. Workup (Ethyl Acetate Extraction) C->D E 5. Dry & Concentrate D->E F 6. Purify (Column Chromatography) E->F G Product (Fluorinated Indazole) F->G

Caption: Experimental workflow for fluorination using NFSI.

Spill_Response_Workflow Spill NFSI Spill Occurs Alert 1. Alert Personnel & Cordon Off Area Spill->Alert PPE 2. Don Full PPE (Respirator, Goggles, Gloves, Gown) Alert->PPE Cleanup 3. Dry Cleanup (AVOID DUST) Sweep or vacuum spill PPE->Cleanup Container 4. Place in Labeled Sealed Container Cleanup->Container Wash 5. Wash Spill Area with Water Container->Wash Disposal 6. Dispose of Waste per Regulations Wash->Disposal

Caption: Emergency workflow for handling an NFSI spill.

References

Technical Support Center: N-Fluorobenzenesulfonamide (NFSI) Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of solvents on the reactivity of N-Fluorobenzenesulfonamide (NFSI).

Frequently Asked Questions (FAQs)

Q1: What is this compound (NFSI) and what are its primary applications?

A1: this compound (NFSI) is a versatile, mild, and stable crystalline solid used as a reagent in organic synthesis.[1] It is most commonly employed as an electrophilic fluorinating agent to introduce fluorine atoms into molecules.[2][3][4] Additionally, NFSI can function as an amination reagent, a strong oxidant in transition metal catalysis (for example, to promote reductive elimination from high-oxidation-state metals), and as a phenylsulfonyl group transfer reagent.[4][5] Its applications are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials, where the inclusion of fluorine can enhance biological activity and metabolic stability.[2][3]

Q2: Why is the choice of solvent so critical in reactions involving NFSI?

A2: The solvent can have a dramatic effect on the outcome of reactions with NFSI.[1] It can influence the reaction rate, yield, selectivity, and even determine the type of product formed (e.g., fluorination vs. amination).[6] For instance, in palladium-catalyzed reactions, non-nucleophilic solvents like dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc) can lead to diamination products, while aromatic solvents can result in carboamination.[6] In other cases, some reactions proceed with higher selectivity under solvent-free conditions compared to reactions in a solvent.[7]

Q3: What are the general solubility and stability properties of NFSI?

A3: NFSI is a white, crystalline solid with a melting point of 114-116°C.[5][8] It is soluble in many common organic solvents, including chloroform, dichloromethane (DCM), ethyl acetate, ethers, tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and toluene.[5][8][9] However, it has low solubility in ethanol, methanol, water, and petroleum ether.[5][8] NFSI is stable up to 180°C and can be stored at room temperature, preferably protected from light.[8][9] It is stable in the presence of acids but decomposes when exposed to strong reducing agents.[5][8]

Troubleshooting Guide

Issue 1: Low or No Reaction Yield

Low or non-existent yields in reactions involving NFSI can often be traced back to suboptimal reaction conditions, with the solvent being a primary factor.

Troubleshooting Workflow:

start Low/No Yield substrate_check Is the substrate sufficiently nucleophilic for the desired reaction (fluorination/amination)? start->substrate_check substrate_check->start No, modify substrate or reaction type reagent_check Verify NFSI Quality & Stoichiometry - Is the NFSI fresh? - Is the stoichiometry correct? substrate_check->reagent_check Yes reagent_check->start No, use fresh reagent and re-verify calculations solvent Optimize Solvent - Screen a range of solvents (polar aprotic, non-polar, etc.). - Consider solvent-free conditions. reagent_check->solvent Yes temperature Adjust Temperature - Systematically screen a range of temperatures. solvent->temperature If yield is still low success Improved Yield solvent->success catalyst Screen Catalysts/Additives - Introduce or change catalyst (e.g., Pd, Cu, Zr). - Additives like Lewis acids or ligands can be crucial. temperature->catalyst If yield is still low temperature->success catalyst->success

Caption: Troubleshooting workflow for low reaction yields.

Optimization Steps:

  • Solvent Screening: The choice of solvent is a critical first step.[10] As shown in the tables below, the optimal solvent varies significantly depending on the reaction type and catalyst system. For palladium-catalyzed fluorination of 2-arylbenzo[d]thiazoles, cyclohexane (B81311) was found to be the most effective.[1] For transition-metal-free amination of indoles, 1,2-dichloroethane (B1671644) (DCE) is preferred.[1][10]

  • Temperature Adjustment: Reactions with NFSI can be sensitive to temperature. Some proceed at room temperature, while others require significant heating.[10]

  • Catalyst and Additive Screening: If uncatalyzed reactions are inefficient, the introduction of a catalyst (e.g., Pd(OAc)₂, ZrCl₄) or an additive (e.g., L-proline) can dramatically improve outcomes.[1][10]

Issue 2: Formation of Unwanted Byproducts

NFSI is a multi-faceted reagent, and its reactivity can be diverted down different pathways, leading to byproducts such as aminated or sulfonylated compounds when fluorination is desired.[10]

Substrate Substrate (Nucleophile) P1 Fluorinated Product Substrate->P1 Attack on F (Favored by non-polar solvents, e.g., cyclohexane for some systems) P2 Aminated Product Substrate->P2 N-transfer (Often favored by transition metal catalysts and specific solvents like DCE or EtOAc) P3 Sulfonylated Product Substrate->P3 Attack on S (More likely with 'hard' nucleophiles) NFSI NFSI NFSI->P1 NFSI->P2 NFSI->P3

Caption: Competing reaction pathways with NFSI.

Troubleshooting Steps:

  • Minimizing Amination: If amination is a competing side reaction during a desired fluorination, consider changing the solvent or catalyst. For example, some aminations are specifically promoted by transition metal catalysts in solvents like DCE or EtOAc.[1][10] Running the reaction under catalyst-free or solvent-free conditions might favor fluorination.[1][7]

  • Preventing Sulfonylation: Sulfonylation is more probable with "hard" nucleophiles.[10] Altering reaction conditions, such as the solvent, can sometimes disfavor this pathway.

  • Controlling Over-fluorination: To prevent di- or poly-fluorination, use a stoichiometric amount of NFSI or employ slow addition. Lowering the reaction temperature can also enhance selectivity for mono-fluorination.[10]

Issue 3: Divergent Reactivity in Palladium-Catalyzed Reactions

A striking example of solvent influence is observed in palladium-catalyzed oxidative aminations of alkenes, where the solvent dictates the entire course of the reaction.[6]

start Alkene + NFSI + Pd Catalyst pd_iv Reactive Pd(IV) Intermediate start->pd_iv solvent_choice Solvent Choice pd_iv->solvent_choice non_nuc Non-Nucleophilic Solvent (e.g., CH₂Cl₂, EtOAc) solvent_choice->non_nuc Path A aromatic Aromatic Solvent (e.g., Benzene, Toluene) solvent_choice->aromatic Path B diamination Diamination Product non_nuc->diamination SN2 displacement at Pd-C bond carboamination Carboamination Product aromatic->carboamination C-H activation of solvent, followed by reductive elimination

Caption: Solvent-dependent divergent reactivity.

  • Mechanism: In these reactions, a key Pd(IV) species is generated.[6]

    • In non-nucleophilic solvents like CH₂Cl₂ or EtOAc, the reaction proceeds via Sₙ2 displacement to yield a diamination product.[6]

    • In the presence of aromatic solvents , a C-H activation of the solvent occurs at the Pd(IV) center, leading to a carboamination product.[6]

  • Troubleshooting: If your palladium-catalyzed reaction is yielding an unexpected product (e.g., incorporating the solvent), it is crucial to re-evaluate your solvent choice. Switching to a non-nucleophilic, non-aromatic solvent may be necessary to achieve the desired transformation.

Data Presentation

Table 1: Effect of Solvent on Palladium-Catalyzed C-H Fluorination of 2-Arylbenzo[d]thiazoles
SolventYield (%)
CyclohexaneGood
Dichloromethane (DCM)Lower than Cyclohexane
1,2-Dichloroethane (DCE)Lower than Cyclohexane
Dimethylformamide (DMF)Lower than Cyclohexane
Acetonitrile (MeCN)Lower than Cyclohexane
TolueneLower than Cyclohexane

(Data summarized from a study on ortho-selective mono-fluorination, which found cyclohexane to be the most effective among several common organic solvents.)[1]

Table 2: Solvent Effects on Transition-Metal-Free C-H Amination of N-Substituted Indoles
SolventConditionsYield (%)
1,2-Dichloroethane (DCE)K₂CO₃, 60 °C35-95
Acetonitrile (MeCN)RefluxUnsatisfactory (for N,N-dimethylaniline derivatives)

(Data compiled from reports on regioselective C-3 amination of indoles and amination of N,N-dimethylaniline derivatives.)[1]

Table 3: General Solubility of NFSI
SolubilitySolvents
Soluble Chloroform, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene
Low Solubility Ethanol, Methanol, Water, Petroleum Ether

(This table summarizes the general solubility characteristics of NFSI.)[5][8][9]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Ortho-C-H Fluorination of 2-Arylbenzo[d]thiazoles

This protocol is based on an efficient methodology for regioselective ortho-C-H fluorination.[1][10]

  • In a reaction vial, combine the 2-arylbenzo[d]thiazole substrate (0.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 10 mol%), and L-proline (0.04 mmol, 20 mol%).

  • Add NFSI (0.3 mmol, 1.5 equiv).

  • Add 2 mL of cyclohexane.

  • Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 100 °C). Stir for the required reaction time (e.g., 24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired fluorinated product.

Protocol 2: Transition-Metal-Free C-3 Amination of N-Substituted Indoles

This protocol is based on the regioselective C-3 amination of indole (B1671886) derivatives.[1][10]

  • To a flame-dried reaction tube, add the N-substituted indole (0.5 mmol) and potassium carbonate (K₂CO₃) (0.05 mmol, 10 mol%).

  • Add NFSI (1.0 mmol, 2.0 equiv).

  • Add 1,2-dichloroethane (DCE) (2 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the tube and stir the mixture at 60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica (B1680970) gel to yield the 3-aminated indole.

References

Technical Support Center: N-Fluorobenzenesulfonimide (NFSI) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Fluorobenzenesulfonimide (NFSI) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand side reactions, specifically fluorodemethylation, that can occur during electrophilic fluorination.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a demethylated product instead of my desired fluorinated compound. What is happening?

A1: You are likely observing a side reaction known as fluorodemethylation. N-Fluorobenzenesulfonimide (NFSI) is a powerful electrophilic fluorinating agent, but it can also act as an oxidant, leading to the cleavage of methyl ethers (O-demethylation) or N-methyl groups (N-demethylation), particularly on electron-rich aromatic substrates.[1][2] This is often a secondary reaction that occurs after the initial fluorination.[1]

Q2: What factors influence the extent of fluorodemethylation?

A2: The primary factors include:

  • Substrate Reactivity: Electron-rich aromatic systems, such as those containing multiple methoxy (B1213986) groups (e.g., 1,3,5-trimethoxybenzene), are more susceptible to both fluorination and subsequent fluorodemethylation.[1]

  • Stoichiometry of NFSI: The number of equivalents of NFSI used is critical. An excess of NFSI can significantly promote the fluorodemethylation side reaction.[1] Using 1.0 equivalent of NFSI may favor monofluorination, while 2.0 equivalents can lead to the fluorodemethylated product as the major component.[1]

  • Reaction Conditions: While fluorodemethylation has been observed in both solution-phase and solvent-free mechanochemical conditions, the specific conditions (temperature, solvent, reaction time) can influence the selectivity.[1][3]

Q3: How can I minimize or suppress the fluorodemethylation side reaction?

A3: To minimize fluorodemethylation, you should carefully control the stoichiometry of NFSI. Start by using 1.0 equivalent of the reagent and monitor the reaction progress closely. If the conversion of your starting material is low, a slight excess (e.g., 1.1-1.2 equivalents) may be used, but be aware that this might increase the formation of the demethylated byproduct. Optimization of reaction time and temperature can also help improve selectivity.

Q4: Does NFSI cause demethylation on other functional groups besides aryl methyl ethers?

A4: Yes, NFSI has been reported to cause N-demethylation of N,N-dimethylanilines and N-methyl amides.[2][4] In the case of N-methyl amides, the reaction is copper-catalyzed and proceeds through a radical mechanism involving a single-electron transfer (SET) process.[4]

Troubleshooting Guide

Issue: High Yield of Fluorodemethylated Side Product

If you are observing a high yield of the fluorodemethylated product at the expense of your desired fluorinated compound, follow this troubleshooting workflow.

G start High Yield of Fluorodemethylated Product Observed check_stoichiometry Check Equivalents of NFSI Used start->check_stoichiometry two_or_more_eq > 1.2 equivalents used check_stoichiometry->two_or_more_eq one_eq ≤ 1.2 equivalents used check_stoichiometry->one_eq reduce_nfsi Reduce NFSI to 1.0-1.1 equivalents two_or_more_eq->reduce_nfsi Yes monitor_reaction Monitor Reaction Closely (TLC, LC-MS) one_eq->monitor_reaction Yes reduce_nfsi->monitor_reaction optimize_time_temp Optimize Reaction Time and Temperature monitor_reaction->optimize_time_temp still_high_demethylation Demethylation still significant? optimize_time_temp->still_high_demethylation still_high_demethylation->reduce_nfsi Yes consider_reagent Consider a Milder Fluorinating Agent still_high_demethylation->consider_reagent No, but yield is low success Desired Fluorination Achieved still_high_demethylation->success No, problem solved consider_reagent->success

Caption: Troubleshooting workflow for fluorodemethylation.

Proposed Mechanism of Fluorodemethylation

Fluorodemethylation is often a sequential reaction that occurs after an initial electrophilic aromatic substitution (fluorination). The monofluorinated, electron-rich aromatic ring can be further attacked by a second equivalent of NFSI.

G cluster_0 Step 1: Electrophilic Fluorination cluster_1 Step 2: Fluorodemethylation A Ar-OCH₃ B [Ar(F)-OCH₃]⁺ A->B + NFSI C Ar(F)-OCH₃ B->C - H⁺ D Ar(F)-OCH₃ E [Ar(F)-O(CH₃)-F]⁺ D->E + NFSI F Ar(F)-OH E->F - 'CH₃F'

References

Technical Support Center: Catalyst Loading Optimization for n-Fluorobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during catalyst loading optimization for reactions involving n-Fluorobenzenesulfonamide (NFSI). NFSI is a versatile reagent used for electrophilic fluorination, amination, and as an oxidant in C-N bond-forming cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] Proper catalyst loading is critical to maximize yield and purity while minimizing costs.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Buchwald-Hartwig amination with NFSI?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point for aryl bromides and iodides.[3] For less reactive aryl chlorides, a higher loading of 2-5 mol% might be necessary. The ligand-to-palladium ratio is also crucial, typically starting at 1:1 to 2:1.[4] It is almost always preferable to use a pre-catalyst to ensure the efficient generation of the active catalytic species.[5]

Q2: How does reducing the catalyst loading impact the reaction?

A2: Reducing catalyst loading is desirable for process efficiency and cost reduction. However, it can lead to lower conversion rates, longer reaction times, and in some cases, catalyst decomposition before the reaction is complete.[6] It is essential to re-optimize other parameters like temperature and reaction time when catalyst loading is decreased. Lowering the palladium loading to as little as 0.1 mol% has been reported, but this often requires highly active ligand systems and carefully controlled conditions.[7]

Q3: My reaction is giving a low yield. Should I increase the catalyst loading?

A3: While insufficient catalyst can cause low yields, it's not the only factor. Before increasing the catalyst loading, investigate other parameters. Low yields in Buchwald-Hartwig type aminations can stem from several issues. A systematic approach to troubleshooting is recommended.[6] Consider the activity of the catalyst, the choice of ligand, base, solvent, and temperature, as well as the purity of your reagents. An inactive catalyst or suboptimal ligand can be the primary cause of failure.[4][8]

Q4: What are the common side reactions when using NFSI in palladium-catalyzed aminations?

A4: NFSI is a multifaceted reagent.[2][9] Besides the desired C-N bond formation, side reactions can include:

  • Hydrodehalogenation: Replacement of the halide on the aryl group with a hydrogen atom. This can be promoted by certain palladium-hydride species.[10]

  • Competitive Fluorination: Depending on the substrate and conditions, NFSI can act as an electrophilic fluorinating agent.[1]

  • Sulfonylation: With "hard" nucleophiles, reaction at the sulfur atom of NFSI can occur, leading to sulfonated byproducts.[1]

  • Diarylation: In some cases, the amine can react with a second molecule of the aryl halide, which is a common side product in aminations with aqueous ammonia.[8]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Low conversion is a frequent issue. The following workflow can help diagnose the problem.

start Low / No Yield catalyst_check Is the catalyst active? (Pre-catalyst vs. in-situ generation) start->catalyst_check Begin Diagnosis ligand_check Is the ligand appropriate? (Steric bulk, electron-richness) catalyst_check->ligand_check Yes increase_loading Systematically increase catalyst loading (e.g., in 0.5 mol% increments) catalyst_check->increase_loading No/Unsure (Try fresh catalyst/precatalyst) base_check Is the base strong enough and soluble? ligand_check->base_check Yes ligand_check->increase_loading No (Screen different ligands) conditions_check Are temperature & solvent optimal? base_check->conditions_check Yes base_check->increase_loading No (Screen different bases) reagents_check Are reagents pure & anhydrous? conditions_check->reagents_check Yes conditions_check->increase_loading No (Optimize T & Solvent) reagents_check->increase_loading Yes success Reaction Optimized reagents_check->success No (Purify/replace reagents) increase_loading->success

Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Significant Byproduct Formation (e.g., Hydrodehalogenation)

The formation of byproducts indicates that an undesired reaction pathway is competing with the desired C-N coupling.

  • Problem: High levels of hydrodehalogenation.

    • Cause: This often arises from β-hydride elimination from the palladium-amido intermediate or from decomposition of the catalyst to form Pd-H species.[7]

    • Solution 1 (Ligand Choice): Switch to a ligand with increased steric bulk around the palladium center. Bulky biarylphosphine ligands (e.g., XPhos, tBuBrettPhos) are designed to promote reductive elimination over side reactions.[7][11]

    • Solution 2 (Base): The choice of base can influence the concentration of species that lead to catalyst decomposition. Screen weaker bases or consider slow addition of the base to maintain a low concentration.[12]

  • Problem: Observation of fluorinated or sulfonated byproducts.

    • Cause: NFSI's reactivity is pathway-dependent. Certain conditions or catalysts can favor C-F or S-N bond formation. For example, copper catalysts can be steered toward C-F or C-N bond formation by tuning the base and additives.[13]

    • Solution: If using a palladium catalyst, ensure the reaction conditions are optimized for C-N coupling. This typically involves a strong, non-nucleophilic base and an appropriate phosphine (B1218219) ligand. If the issue persists, it indicates a fundamental reactivity problem with your specific substrate under these conditions.

Quantitative Data on Catalyst Loading

The optimal catalyst loading is highly substrate-dependent. The table below summarizes conditions from various successful amination reactions involving NFSI or related sulfonamides, providing a starting point for optimization.

Catalyst SystemCatalyst Loading (mol%)Ligand Loading (mol%)Substrate TypeYield (%)Reference
Pd(TFA)₂10-Aminoalkene + NFSIup to 77%[14][15]
Pd(OAc)₂ / XPhos24Carbazole + Aryl Bromide85-95%[5]
Pd₂(dba)₃ / XPhos24Secondary Amine + Aryl Bromide~90%[3]
Pd(OAc)₂ / CM-phos14N-Methylaniline + Aryl Mesylate95%[16]
[Pd(crotyl)Cl]₂ / BippyPhos0.5 (as dimer)2Aliphatic Amine + Aryl Bromide90%[7]

Key Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed N-Arylation of a Sulfonamide

This protocol is adapted for a typical small-scale screening reaction.

Materials:

  • Aryl Halide (1.0 mmol)

  • This compound (or other sulfonamide, 1.2 mmol)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu or K₂CO₃, 2.0 mmol)

  • Anhydrous Solvent (e.g., Toluene or Dioxane, 5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the aryl halide, sulfonamide, palladium precatalyst, and base to the Schlenk tube.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the tube securely and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Directed C-H Amination using NFSI

This protocol describes a palladium-catalyzed C-H amination where NFSI acts as the nitrogen source.[1]

Materials:

  • Substrate (e.g., 2-Arylbenzo[d]thiazole, 0.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 10 mol%)

  • Additive (e.g., L-proline, 0.04 mmol, 20 mol%)

  • NFSI (0.3 mmol, 1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE, 2 mL)

  • Reaction vial

Procedure:

  • Setup: In a reaction vial, combine the substrate, Pd(PPh₃)₄, and L-proline.

  • Reagent Addition: Add NFSI and the solvent.

  • Reaction: Seal the vial and heat the mixture at the optimized temperature (e.g., 100 °C) with stirring for the required time (e.g., 24 hours).

  • Work-up and Purification: Follow steps 5-7 from Protocol 1.

Visualization of Catalytic Cycle and Logic

Simplified Buchwald-Hartwig Catalytic Cycle

The efficiency of each step in this cycle is influenced by the catalyst, ligand, base, and substrate. Low catalyst loading can slow the turnover-limiting step, often the reductive elimination.

cluster_0 Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa + Ar-X amido L-Pd(II)(Ar)(NR'R'') Amido Complex oa->amido + HNR'R'', Base - HX amido->pd0 Reductive Elimination product Ar-NR'R'' Product amido->product

Caption: Simplified Pd(0)/Pd(II) catalytic cycle for C-N coupling.
Divergent Reactivity of Pd(IV) Intermediate with NFSI

In some reactions, NFSI acts as an oxidant, generating a Pd(IV) intermediate. The fate of this intermediate can be solvent-dependent, leading to different products. Understanding this branch point is key to troubleshooting byproduct formation.[17]

pd2 L-Pd(II)-Alkyl pd4 L-Pd(IV)-Alkyl (from Pd(II) + NFSI) pd2->pd4 Oxidative Addition diamination Diamination Product pd4->diamination SN2 Attack by Nuc:- (in EtOAc) carboamination Carboamination Product pd4->carboamination C-H Activation (in Arene Solvent)

Caption: Branch point for Pd(IV) intermediate reactivity.

References

Validation & Comparative

A Comparative Guide to Electrophilic Fluorination: N-Fluorobenzenesulfonimide (NFSI) vs. Selectfluor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a pivotal strategy in modern drug discovery and development, offering a means to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among the arsenal (B13267) of reagents for electrophilic fluorination, N-Fluorobenzenesulfonimide (NFSI) and Selectfluor have emerged as two of the most prominent and versatile options. This guide provides an objective, data-driven comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences

FeatureN-Fluorobenzenesulfonimide (NFSI)Selectfluor (F-TEDA-BF₄)
Structure Neutral sulfonimideCationic, quaternary ammonium (B1175870) salt
Reactivity Generally considered the milder reagent.[1]Generally considered more reactive.[1][2]
Solubility Soluble in many common organic solvents (e.g., THF, CH₂Cl₂, acetonitrile).[2]Soluble in polar solvents (e.g., acetonitrile (B52724), DMF, water).[3]
Handling Stable, non-hygroscopic crystalline solid; typically used under anhydrous conditions.[2]Highly stable, non-hygroscopic solid; can be used in aqueous conditions.[2]
Byproducts BenzenesulfonimideN-chloromethyl-triethylenediamine bis(tetrafluoroborate)

Performance Data: A Quantitative Comparison

The choice between NFSI and Selectfluor is often dictated by the nature of the substrate and the desired outcome. While Selectfluor's higher reactivity can be advantageous for less reactive substrates, NFSI offers a milder alternative that can sometimes provide better selectivity.[1] The following tables summarize representative yields for the fluorination of common substrate classes.

Table 1: α-Fluorination of β-Ketoesters
SubstrateReagentCatalyst/AdditiveSolventTemp.TimeYield (%)Reference
tert-butyl 2-oxocyclopentanecarboxylateNFSI5 mol% Pd complexTHFrt24 h72[4]
ethyl 2-oxocyclopentanecarboxylateSelectfluorNoneMeCNrt1 h95[5]
Table 2: Fluorination of Aromatic Compounds (Anisole)
SubstrateReagentCatalyst/AdditiveSolventTemp.TimeYield (%)Reference
Anisole (B1667542)NFSINoneNeat100°C24 h40 (mixture of o- and p-)[6]
AnisoleSelectfluorCF₃SO₃HCH₂Cl₂rt1 h85 (mixture of o- and p-)[5]
Table 3: Fluorination of Indoles
SubstrateReagentCatalyst/AdditiveSolventTemp.TimeProductYield (%)Reference
N-benzylindoleNFSINoneMeCNrt12 h3,3-difluoro85[5]
1-methylindoleSelectfluorNoneMeCN0°C to rt30 min3-fluoro92[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the fluorination reactions cited in the tables above.

Electrophilic Fluorination of a β-Ketoester using NFSI

This protocol is adapted from the work of Sodeoka and coworkers for the enantioselective fluorination of β-ketoesters catalyzed by a chiral palladium complex.[4]

Materials:

  • tert-butyl 2-oxocyclopentanecarboxylate (0.2 mmol, 1.0 equiv)

  • Chiral Palladium Complex (e.g., [(S,S)-ip-box-6-Me₂-Bn]Pd(OTf)₂) (0.01 mmol, 5 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (0.3 mmol, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (2 mL)

Procedure:

  • To a solution of the chiral palladium complex in anhydrous THF (1 mL) is added tert-butyl 2-oxocyclopentanecarboxylate at room temperature under an argon atmosphere.

  • After stirring for 10 minutes, the reaction mixture is cooled to the desired temperature (e.g., 0 °C).

  • NFSI is then added in one portion.

  • The reaction mixture is stirred at that temperature for 24 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-fluorinated β-ketoester.

Electrophilic Fluorination of a β-Ketoester using Selectfluor

This protocol is a general procedure for the α-fluorination of 1,3-dicarbonyl compounds.

Materials:

  • ethyl 2-oxocyclopentanecarboxylate (1.0 mmol, 1.0 equiv)

  • Selectfluor (1.1 mmol, 1.1 equiv)

  • Acetonitrile (MeCN) (5 mL)

Procedure:

  • To a solution of ethyl 2-oxocyclopentanecarboxylate in acetonitrile (5 mL) is added Selectfluor.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired ethyl 1-fluoro-2-oxocyclopentanecarboxylate.[5]

Electrophilic Fluorination of an Aromatic Compound using Selectfluor

This protocol describes the direct fluorination of anisole.

Materials:

  • Anisole (1.0 mmol, 1.0 equiv)

  • Selectfluor (1.1 mmol, 1.1 equiv)

  • Trifluoromethanesulfonic acid (CF₃SO₃H) (0.1 mmol, 0.1 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂) (10 mL)

Procedure:

  • To a solution of anisole and Selectfluor in dichloromethane at room temperature is added trifluoromethanesulfonic acid.

  • The reaction mixture is stirred for 1 hour.

  • The reaction is quenched with saturated aqueous sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The residue is purified by column chromatography to give a mixture of o- and p-fluoroanisole.[5]

Electrophilic Difluorination of an Indole using NFSI

This protocol is adapted from a procedure for the direct conversion of indoles to 3,3-difluoro-2-oxindoles.

Materials:

  • N-benzylindole (0.5 mmol, 1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 2.4 equiv)

  • Acetonitrile (MeCN) (5 mL)

Procedure:

  • To a solution of N-benzylindole in acetonitrile is added NFSI.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • After completion of the reaction, the mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give the desired 3,3-difluoro-1-benzylindolin-2-one.[5]

Mechanistic Considerations

The precise mechanism of electrophilic fluorination with N-F reagents is a subject of ongoing discussion, with evidence supporting both a polar, two-electron Sₙ2-type pathway and a single-electron transfer (SET) pathway.[1] The operative mechanism is often dependent on the substrate, the reagent, and the reaction conditions.

Electrophilic Fluorination Mechanisms Plausible Mechanistic Pathways for Electrophilic Fluorination cluster_SN2 SN2-type Pathway cluster_SET Single-Electron Transfer (SET) Pathway Nu Nucleophile (e.g., Enolate) TS_SN2 Transition State Nu->TS_SN2 Attacks 'F' Prod_SN2 Fluorinated Product TS_SN2->Prod_SN2 Leaving_Group_SN2 Nitrogen Anion TS_SN2->Leaving_Group_SN2 N-F bond breaks NF_Reagent_SN2 N-F Reagent NF_Reagent_SN2->TS_SN2 Nu_SET Nucleophile Radical_Cation Nucleophile Radical Cation Nu_SET->Radical_Cation SET Prod_SET Fluorinated Product Radical_Cation->Prod_SET + F• NF_Reagent_SET N-F Reagent NF_Radical_Anion N-F Radical Anion NF_Reagent_SET->NF_Radical_Anion e⁻ transfer Fluorine_Radical Fluorine Radical NF_Radical_Anion->Fluorine_Radical Fragmentation Nitrogen_Anion_SET Nitrogen Anion NF_Radical_Anion->Nitrogen_Anion_SET Fluorine_Radical->Prod_SET

Caption: Plausible SN2-type and SET pathways for electrophilic fluorination.

Experimental Workflow

The general workflow for conducting an electrophilic fluorination reaction is straightforward and adaptable for both NFSI and Selectfluor, with the primary differences being the choice of solvent and work-up procedure.

Experimental Workflow General Experimental Workflow for Electrophilic Fluorination start Start dissolve Dissolve Substrate in Appropriate Solvent start->dissolve add_reagent Add Fluorinating Reagent (NFSI or Selectfluor) dissolve->add_reagent stir Stir at Appropriate Temperature and Time add_reagent->stir monitor Monitor Reaction (e.g., by TLC) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: A general experimental workflow for electrophilic fluorination.

Safety and Handling

Both NFSI and Selectfluor are crystalline solids, which makes them significantly safer and easier to handle than gaseous fluorinating agents like F₂. However, as with all chemical reagents, appropriate safety precautions must be taken.

Safety AspectN-Fluorobenzenesulfonimide (NFSI)Selectfluor
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat.[7]Safety glasses, gloves, lab coat.[8]
Handling Use in a well-ventilated area. Avoid breathing dust.[7]Use in a well-ventilated place. Avoid breathing dust.[8]
Storage Store in a tightly sealed container in a cool, dry place.[7]Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[8]

Conclusion

Both N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are powerful and effective reagents for electrophilic fluorination, each with its own set of advantages. Selectfluor is generally the more reactive of the two, making it a good first choice for a wide range of substrates, including those that are less nucleophilic.[1][2] Its stability in aqueous media also offers unique synthetic possibilities. NFSI, on the other hand, serves as a milder alternative, which can be beneficial for substrates that are sensitive to oxidation or where greater selectivity is required.[1] The choice between these two reagents should be made based on the specific requirements of the substrate, the desired product, and the reaction conditions. For any new application, it is recommended to consult the primary literature for optimized protocols.

References

A Comparative Guide to N-Fluorobenzenesulfonamide and Other Electrophilic N-F Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules is a pivotal strategy in modern drug discovery and materials science. The unique properties of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, including metabolic stability, lipophilicity, and binding affinity.[1] Electrophilic N-F fluorinating agents have emerged as a versatile and widely used class of reagents for this purpose, offering advantages in stability, handling, and reactivity.[2][3] This guide provides a comprehensive comparison of N-Fluorobenzenesulfonamide (NFSI) with other prominent N-F reagents, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.

Overview of Key N-F Reagents

Electrophilic fluorinating agents based on a nitrogen-fluorine bond are generally crystalline solids that are easier and safer to handle than gaseous elemental fluorine.[3][4] The reactivity of these reagents can be tuned by modifying the electronic environment around the nitrogen atom. The most commonly employed N-F reagents in both academic and industrial research include N-Fluorobenzenesulfonimide (NFSI), Selectfluor®, and N-fluoropyridinium salts.[3][5]

N-Fluorobenzenesulfonimide (NFSI) is a neutral, crystalline, and highly soluble electrophilic fluorinating agent.[1][6] It is known for its mild reactivity, making it suitable for a wide range of substrates, including those sensitive to more powerful reagents.[7]

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a cationic, highly reactive, and versatile fluorinating agent.[1][7] Its high stability and ease of handling have made it a popular choice for a broad array of fluorination reactions.[5]

N-Fluoropyridinium salts are another class of cationic reagents whose reactivity can be modulated by the substituents on the pyridine (B92270) ring.[2][5]

Accufluor™ (N-Fluoro-4-methyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is structurally similar to Selectfluor and also exhibits powerful fluorinating capabilities.[8]

Quantitative Reactivity Comparison

Kinetic studies have enabled the establishment of a quantitative reactivity scale for various electrophilic fluorinating agents. This scale provides a valuable tool for reagent selection based on the nucleophilicity of the substrate. As a general trend, cationic N-F reagents are more reactive than neutral ones.

Table 1: Relative Reactivity of Common N-F Reagents

ReagentStructureRelative Reactivity (krel vs. Selectfluor®)Key Characteristics
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)1.0Bench-stable, easy to handle, soluble in polar solvents, versatile for a wide range of substrates.[5][8]
NFSI N-Fluorobenzenesulfonimide4-6 orders of magnitude less reactive than Selectfluor®High solubility in acetonitrile, suitable for less reactive substrates due to the possibility of using higher concentrations.[5][8]
Synfluor™ N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)~10 times less reactive than Selectfluor®Very moisture-sensitive.[8]
Accufluor™ N-Fluoro-4-methyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Comparable to Selectfluor®Powerful fluorinating agent.[9]
N-Fluoropyridinium Salts e.g., N-Fluoro-2,4,6-trimethylpyridinium triflateReactivity varies with substituentsTunable reactivity.[2][5]

Performance in Key Fluorination Reactions

The choice between NFSI and other N-F reagents is highly dependent on the specific substrate and the desired transformation. Below is a comparative summary of their performance in common fluorination reactions.

α-Fluorination of Carbonyl Compounds

The introduction of a fluorine atom at the α-position of a carbonyl group is a critical transformation in medicinal chemistry. Both NFSI and Selectfluor® are effective for this purpose.

Table 2: α-Fluorination of β-Ketoesters

ReagentSubstrateProductYield (%)Reference
Selectfluor® Ethyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylate95[1]
NFSI Ethyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylate85[1]
Selectfluor® tert-butyl 2-oxocyclopentanecarboxylatetert-butyl 1-fluoro-2-oxocyclopentanecarboxylate95[7]
NFSI tert-butyl 2-oxocyclopentanecarboxylatetert-butyl 1-fluoro-2-oxocyclopentanecarboxylate72 (with 5 mol% Pd complex)[7]

Generally, Selectfluor® provides higher yields in shorter reaction times due to its greater reactivity.[7] However, the milder nature of NFSI can be advantageous for sensitive substrates, and its reactivity can be enhanced with the use of a catalyst.[7]

Fluorination of Aromatic Compounds

Direct C-H fluorination of aromatic compounds is a challenging yet highly valuable transformation. The success of this reaction is often dependent on the electron density of the aromatic ring and the choice of the fluorinating agent.

Table 3: Fluorination of Anisole

ReagentSubstrateProduct(s)Yield (%)Reference
Selectfluor® Anisoleo-fluoroanisole, p-fluoroanisole85 (with CF₃SO₃H)[7]
NFSI Anisoleo-fluoroanisole, p-fluoroanisole40 (Neat, 100°C)[7]

Selectfluor®, often in the presence of a strong acid, is typically more effective for the fluorination of electron-rich aromatics.[7] NFSI can also be used, but often requires harsher conditions and may result in lower yields.[7]

Mechanistic Considerations

The mechanism of electrophilic fluorination by N-F reagents is a topic of ongoing discussion, with evidence supporting both a direct SN2-type attack on the fluorine atom and a single-electron transfer (SET) pathway. The operative mechanism is often dependent on the substrate and the specific reagent used.[1][3]

G Plausible Mechanistic Pathways for Electrophilic Fluorination cluster_sn2 SN2 Pathway cluster_set SET Pathway Nu Nucleophile (Nu⁻) TS_SN2 [Nu---F---N]⁻ Nu->TS_SN2 Attack on F NF N-F Reagent NF->TS_SN2 Prod_SN2 Fluorinated Product (Nu-F) TS_SN2->Prod_SN2 LeavingGroup_SN2 N-anion TS_SN2->LeavingGroup_SN2 Nu_SET Nucleophile (Nu) RadicalCation [Nu]⁺• Nu_SET->RadicalCation SET NF_SET N-F Reagent RadicalAnion [N-F]⁻• NF_SET->RadicalAnion SET Prod_SET Fluorinated Product (Nu-F) RadicalCation->Prod_SET LeavingGroup_SET N-radical RadicalAnion->LeavingGroup_SET

Caption: Plausible SN2 and SET pathways for electrophilic fluorination.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of fluorinated compounds.

General Procedure for α-Fluorination of a β-Ketoester using Selectfluor®
  • Materials: Ethyl 2-oxocyclopentanecarboxylate (1 mmol), Selectfluor® (1.1 mmol), Acetonitrile (MeCN, 10 mL).

  • Procedure: To a solution of the β-ketoester in acetonitrile, add Selectfluor® in one portion. Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC. Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α-fluorinated β-ketoester.[1][7]

General Procedure for α-Fluorination of a β-Ketoester using NFSI with a Palladium Catalyst
  • Materials: tert-butyl 2-oxocyclopentanecarboxylate (0.2 mmol), Chiral Palladium Complex (5 mol%), NFSI (0.24 mmol), Tetrahydrofuran (THF, 2 mL).

  • Procedure: To a solution of the chiral palladium complex in THF, add the β-ketoester. After stirring for a few minutes, add NFSI. Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC. After completion, the reaction mixture is directly purified by column chromatography on silica gel to yield the enantiomerically enriched α-fluorinated β-ketoester.[7]

Conclusion

Both this compound (NFSI) and Selectfluor® are powerful and versatile electrophilic fluorinating reagents with broad applications in organic synthesis.[1] Selectfluor® is generally the more reactive of the two, making it the reagent of choice for less reactive substrates.[7] In contrast, NFSI offers a milder alternative that is often more suitable for sensitive substrates prone to over-fluorination or side reactions.[7] The choice of reagent should be guided by the specific requirements of the substrate, the desired outcome, and the reaction conditions. The development of a quantitative reactivity scale and the availability of detailed experimental protocols empower researchers to make informed decisions for the efficient and selective synthesis of valuable fluorinated molecules.

References

N-Fluorobenzenesulfonamide (NFSI): A Comparative Guide to Electrophilic Fluorination of Arenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into aromatic systems is a critical strategy for modulating the properties of molecules. N-Fluorobenzenesulfonamide (NFSI) has emerged as a prominent, bench-stable, and versatile electrophilic fluorinating agent. This guide provides a comprehensive comparison of the efficacy of NFSI in the fluorination of electron-rich versus electron-poor arenes, with comparative data for the alternative reagent, Selectfluor, where available.

Performance Overview: Electron-Rich vs. Electron-Poor Arenes

NFSI generally demonstrates higher efficacy and requires milder conditions for the fluorination of electron-rich arenes. The electron-donating groups on these substrates activate the aromatic ring towards electrophilic attack. In contrast, the fluorination of electron-poor arenes using NFSI is often more challenging, typically requiring harsher reaction conditions, catalysts, or alternative strategies to achieve satisfactory yields. This is due to the deactivation of the aromatic ring, making it less susceptible to electrophilic fluorination.

dot

Caption: Logical relationship of NFSI's efficacy with arene electronic properties.

Quantitative Data: A Comparative Analysis

The following tables summarize the performance of NFSI and Selectfluor in the fluorination of various arenes, categorized by their electronic properties.

Table 1: Fluorination of Electron-Rich Arenes
SubstrateReagentCatalyst/ConditionsYield (%)Reference
Anisole (B1667542)NFSINeat, 100°C, 24h40[1]
AnisoleSelectfluorCF₃SO₃H, CH₂Cl₂, rt, 1h85[1]
1,3,5-TrimethoxybenzeneNFSIBall milling, 30 Hz, 3h51[2]
1-MethylindoleSelectfluorMeCN, 0°C to rt, 30 min92 (3-fluoro)[1]
N-BenzylindoleNFSIMeCN, rt, 12h85 (3,3-difluoro)[1]
AnisoleSelectfluorIonic Liquid, rt~50[3]
NaphthaleneSelectfluorIonic Liquid, rt>50[3]
Table 2: Fluorination of Electron-Poor and Heteroaromatic Arenes
SubstrateReagentCatalyst/ConditionsYield (%)Reference
QuinolineNFSIEt₃SiH, TFA, visible light34-76 (C2-fluoro)[4]
QuinolineSelectfluorEt₃SiH, TFA, visible lightLow[4]
2-Arylbenzo[d]thiazolesNFSIPd(PPh₃)₄, L-prolineGood[5]
Pyridines and DiazinesNFSIPd(OAc)₂/TFAModerate to Good[6]
2,5-DiphenylthiazoleNFSIRefluxing bromobenzene, 3hPoor[2][5]
2,5-DiphenylthiazoleNFSISolvent-free, 135-140°C, 45 minNot specified[2][5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Protocol 1: Catalyst-Free Fluorination of an Electron-Rich Arene (Anisole) with NFSI

This protocol is adapted from a solvent-free approach.[5]

Materials:

  • Anisole

  • N-Fluorobenzenesulfonimide (NFSI)

  • Reaction vessel suitable for heating

Procedure:

  • To a reaction vessel, add anisole (1.0 equiv) and NFSI (1.2 equiv).

  • Heat the mixture at 100°C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica (B1680970) gel to isolate the fluorinated anisole isomers.

Protocol 2: Palladium-Catalyzed Fluorination of a Heteroarene with NFSI

This protocol is a general representation based on palladium-catalyzed C-H fluorination methodologies.[5][6]

Materials:

  • Heteroaromatic substrate (e.g., 2-arylbenzo[d]thiazole)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand/Additive (e.g., L-proline or TFA)

  • Anhydrous solvent (e.g., MeCN or DCE)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the heteroaromatic substrate (1.0 equiv), palladium catalyst (e.g., 5-10 mol%), and ligand/additive (e.g., 10-20 mol%).

  • Add anhydrous solvent, followed by NFSI (1.5-2.0 equiv).

  • Heat the reaction mixture at the specified temperature (e.g., 80-110°C) for the required time (e.g., 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, filter off the catalyst if necessary, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired fluorinated product.

dot

G cluster_workflow General Experimental Workflow for Arene Fluorination A Mix Arene Substrate and NFSI B Add Catalyst/Solvent (if required) A->B C Heat Reaction Mixture B->C D Reaction Monitoring (TLC/GC/LC-MS) C->D E Work-up and Purification D->E Upon Completion F Characterization of Fluorinated Product E->F

Caption: Generalized workflow for the electrophilic fluorination of arenes using NFSI.

Comparison with Selectfluor

Selectfluor is another widely used electrophilic fluorinating agent. Generally, it is considered more reactive than NFSI.[7] This higher reactivity can be advantageous for less reactive substrates but may lead to lower selectivity in some cases.

  • For electron-rich arenes: Selectfluor often provides higher yields in shorter reaction times and under milder conditions compared to NFSI.[1]

  • For electron-poor arenes: While still challenging, the higher reactivity of Selectfluor might be beneficial. However, for certain heterocycles, NFSI has been shown to be more effective, particularly in palladium-catalyzed reactions where Selectfluor was found to be ineffective.[6]

dot

G cluster_comparison Reagent Selection Logic Start Arene Substrate ElectronRich Electron-Rich? Start->ElectronRich Selectfluor Consider Selectfluor (Higher Reactivity, Milder Conditions) ElectronRich->Selectfluor Yes NFSI_ER Consider NFSI (Milder Reagent, Potentially Higher Selectivity) ElectronRich->NFSI_ER Yes NFSI_EP Consider NFSI with Catalyst (e.g., Pd-catalyzed) ElectronRich->NFSI_EP No (Electron-Poor)

Caption: Decision-making diagram for selecting a fluorinating agent based on the arene's electronic nature.

Conclusion

This compound is a highly effective reagent for the electrophilic fluorination of electron-rich arenes. For electron-poor and some heteroaromatic systems, its application often necessitates the use of catalysts and more forcing conditions. The choice between NFSI and more reactive alternatives like Selectfluor depends on the specific substrate, desired selectivity, and reaction conditions. This guide provides a foundational understanding and data-driven comparison to aid researchers in making informed decisions for their synthetic challenges.

References

A Mechanistic Showdown: N-Fluorobenzenesulfonamide (NFSI) vs. Other Electrophilic Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into organic molecules is a critical strategy for modulating biological activity and enhancing metabolic stability. The choice of a suitable fluorinating agent is paramount for achieving desired outcomes. This guide provides a detailed mechanistic and performance comparison of N-Fluorobenzenesulfonamide (NFSI) with other prominent electrophilic fluorinating agents, supported by experimental data.

At a Glance: Key Properties of Leading Electrophilic Fluorinating Agents

Electrophilic fluorination has been revolutionized by the development of N-F reagents, which offer a safer and more manageable alternative to hazardous reagents like molecular fluorine.[1] Among the most widely used are NFSI, Selectfluor®, and N-fluoropyridinium salts. While all serve the purpose of delivering an electrophilic fluorine atom, their reactivity, stability, and substrate scope differ significantly.

FeatureThis compound (NFSI)Selectfluor® (F-TEDA-BF₄)N-Fluoropyridinium Salts
Structure Neutral, sulfonimideCationic, quaternary ammonium (B1175870) saltCationic, pyridinium (B92312) salt
Reactivity Generally less reactive, milderGenerally more reactive, powerfulTunable based on substituents
Solubility Soluble in many common organic solvents (THF, CH₂Cl₂, acetonitrile)[2]Soluble in polar solvents (acetonitrile, water, DMF)[3]Varies with counter-ion and substituents
Stability Stable, non-hygroscopic crystalline solid[4]Highly stable, non-hygroscopic solid[3]Can be moisture-sensitive[1]
Handling Easy to handle, typically used under anhydrous conditions[3]Easy to handle, can be used in aqueous conditions[3]Generally easy to handle, but some are moisture-sensitive
Byproducts BenzenesulfonimideN-chloromethyl-triethylenediamine bis(tetrafluoroborate)Substituted pyridine

Mechanistic Pathways: A Tale of Two Theories

The precise mechanism of electrophilic fluorination by N-F reagents has been a subject of considerable debate, with evidence supporting both a direct SN2-type pathway and a single-electron transfer (SET) mechanism.[5][6] The operative pathway is often dependent on the specific substrate and the nature of the fluorinating agent.[5]

Plausible Mechanistic Pathways

G Plausible Mechanistic Pathways for Electrophilic Fluorination cluster_sn2 SN2-type Pathway cluster_set Single-Electron Transfer (SET) Pathway Nu Nucleophile (Nu⁻) TS_SN2 [Nu---F---N]⁻ Transition State Nu->TS_SN2 NF N-F Reagent NF->TS_SN2 Product_SN2 Nu-F TS_SN2->Product_SN2 Byproduct_SN2 N⁻ Byproduct TS_SN2->Byproduct_SN2 Nu_SET Nucleophile (Nu) Intermediate [Nu⁺•] [N-F]⁻• Radical Ion Pair Nu_SET->Intermediate SET NF_SET N-F Reagent NF_SET->Intermediate Product_SET Nu-F Intermediate->Product_SET Fluorine Atom Transfer Byproduct_SET N• Radical Byproduct Intermediate->Byproduct_SET

Caption: Plausible SN2 and SET mechanistic pathways for electrophilic fluorination.

Kinetic studies on the reactions of enamines and carbanions with various N-F reagents, including NFSI and Selectfluor, suggest that these reactions generally proceed via a direct attack of the nucleophile on the fluorine atom (SN2-type mechanism) rather than a SET process.[7] However, for certain substrates, like stilbenes reacting with Selectfluor, evidence points towards a SET/fluorine atom transfer mechanism.[8]

Performance Comparison: A Data-Driven Analysis

The choice between NFSI and other fluorinating agents often hinges on the specific substrate and the desired transformation. Selectfluor® is generally considered the more reactive of the two, while NFSI offers a milder alternative that is effective for a wide range of reactions.[5][9]

α-Fluorination of Carbonyl Compounds

This is a crucial transformation in medicinal chemistry. Both reagents are effective, though reaction conditions and yields can vary.

SubstrateReagentReaction ConditionsYield (%)
β-Ketoester (tert-butyl 2-oxocyclopentanecarboxylate)NFSI5 mol% Pd complex, THF, rt, 24h72[3]
β-Ketoester (ethyl 2-oxocyclopentanecarboxylate)Selectfluor™MeCN, rt, 1h95[3]
Fluorination of Aromatic Compounds

Direct C-H fluorination of aromatic compounds is a challenging but highly desirable transformation. Selectfluor™ often demonstrates higher reactivity in these reactions.

SubstrateReagentReaction ConditionsYield (%)
AnisoleSelectfluor™CF₃SO₃H, CH₂Cl₂, rt, 1h85[3]
AnisoleNFSINeat, 100°C, 24h40[3]
Fluorination of Indoles

The fluorination of indoles can lead to different products depending on the reagent and reaction conditions.

SubstrateReagentReaction ConditionsProductYield (%)
1-MethylindoleSelectfluor™MeCN, 0°C to rt, 30 min3-Fluoro92[3]
N-BenzylindoleNFSIMeCN, rt, 12h3,3-Difluoro85[3]

Experimental Protocols

Detailed methodologies are essential for the successful application of these reagents. Below are representative protocols for the electrophilic fluorination of a β-ketoester.

General Experimental Workflow

G General Experimental Workflow for Electrophilic Fluorination Start Start Setup Reaction Setup: - Substrate - Solvent - Inert Atmosphere (if needed) Start->Setup Reagent Add Fluorinating Agent (NFSI or Selectfluor) Setup->Reagent Reaction Stir at appropriate temperature and time Reagent->Reaction Workup Aqueous Workup - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A general experimental workflow for electrophilic fluorination.

Protocol 1: Electrophilic Fluorination of a β-Ketoester using NFSI

This protocol is adapted from a method for the enantioselective fluorination of β-ketoesters catalyzed by a chiral palladium complex.[3]

Materials:

  • β-Ketoester (e.g., tert-butyl 2-oxocyclopentanecarboxylate)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Palladium catalyst (e.g., 5 mol% chiral Pd complex)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the β-ketoester and the palladium catalyst.

  • Dissolve the solids in anhydrous THF.

  • Add NFSI to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-fluorinated β-ketoester.

Protocol 2: Electrophilic Fluorination of a β-Ketoester using Selectfluor™

This protocol is a general procedure for the fluorination of 1,3-dicarbonyl compounds.[1]

Materials:

  • β-Ketoester (e.g., ethyl 2-oxocyclopentanecarboxylate)

  • Selectfluor™

  • Solvent (e.g., Acetonitrile (B52724) - MeCN)

Procedure:

  • Dissolve the β-ketoester in acetonitrile in a reaction flask.

  • Add Selectfluor™ to the solution in one portion.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 1 hour).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to yield the α-fluorinated product.

Conclusion

Both this compound (NFSI) and Selectfluor® are powerful and versatile electrophilic fluorinating reagents with broad applications in organic synthesis. Selectfluor® is generally the more reactive agent, often providing higher yields in shorter reaction times. However, the milder nature of NFSI can be advantageous for substrates sensitive to oxidation or when a less reactive reagent is required to achieve higher selectivity. The choice of fluorinating agent should be carefully considered based on the specific substrate, desired outcome, and reaction conditions. N-fluoropyridinium salts offer an additional level of tunability, although their stability can be a concern. Ultimately, a thorough understanding of the mechanistic nuances and performance characteristics of each reagent is crucial for the successful design and execution of fluorination reactions in research and development.

References

Cost-benefit analysis of using n-Fluorobenzenesulfonamide in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, the incorporation of fluorine atoms into organic molecules is a critical strategy for modulating their properties.[1][2] N-Fluorobenzenesulfonimide (NFSI) has emerged as a prominent electrophilic fluorinating agent, valued for its effectiveness, stability, and versatility.[1][3] This guide provides a comprehensive cost-benefit analysis of using NFSI, comparing its performance with key alternatives through quantitative data and detailed experimental protocols.

Performance and Cost Analysis: NFSI vs. Alternatives

NFSI is a stable, crystalline powder that is relatively easy to handle compared to hazardous alternatives like elemental fluorine.[1][4] It is known for its role in the monofluorination of active methylene (B1212753) compounds, the fluorination of electron-rich aromatic systems, and as a key reagent in stereoselective fluorination reactions.[3] Its primary competitor in the realm of electrophilic N-F reagents is Selectfluor® (F-TEDA-BF₄). While NFSI is generally considered less reactive than Selectfluor™, this can be advantageous for achieving higher selectivity with certain substrates.[5][6]

Table 1: Cost Comparison of Electrophilic Fluorinating Agents
ReagentSupplier ExampleCAS NumberPrice (USD/gram)
N-Fluorobenzenesulfonimide (NFSI) Chem-Impex[7]133745-75-2~
3.71/g(for5g)to3.71/g (for 5g) to ~3.71/g(for5g)to
0.44/g (for 1kg)
Selectfluor® (F-TEDA-BF₄) N/A140681-55-6Generally higher cost than NFSI
N-Fluoro-o-benzenedisulfonimide (NFOBS) N/A135799-28-5Varies, typically a specialized reagent

Note: Prices are subject to change and vary significantly by supplier and quantity. The price for NFSI is calculated from a single vendor and is for illustrative purposes.

Table 2: Performance Comparison in Electrophilic Fluorination
Reaction TypeSubstrateReagentCatalyst/ConditionsYield (%)Enantiomeric Excess (ee%)Reference
Enantioselective Fluorination Oxindole (B195798)Unmodified NFSI(DHQD)₂PHAL< 69%< 69%[8]
Enantioselective Fluorination Oxindolepara-tert-butyl modified NFSI(DHQD)₂PHALUp to 96%Up to 96%[8]
Mechanochemical Fluorination Activated ArenesNFSI (1.0-2.0 equiv)Ball-milling, 25-30 Hz, 3hComparable or higher than solutionN/A[4]
C5-Fluorination 8-amidoquinolinesNFSINiSO₄32% - 46%N/A[9]
Fluorination of Pyridones N-protected pyridoneNFSIMeCN, 60 °C, catalyst-freeModerateN/A[10]

Key Applications and Versatility

Beyond its primary role as a fluorinating agent, NFSI demonstrates remarkable versatility, functioning as a potent oxidant, an amination reagent, and a phenylsulfonyl group transfer reagent.[4][11] This multi-faceted reactivity adds significant value, potentially reducing the need for multiple, specialized reagents in a synthetic workflow.

  • As an Oxidant: NFSI is used to promote reductive elimination from high-oxidation-state transition metals, such as in palladium-catalyzed reactions involving a Pd(II)-Pd(IV) cycle.[11][12]

  • As an Amination Reagent: It can serve as an electrophilic source of nitrogen for the amination of aromatic C-H bonds and in the oxidative amination of C(sp³)–H bonds.[11][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are protocols derived from cited experiments.

Protocol 1: Mechanochemical Fluorination of Arenes with NFSI

This protocol is adapted from the ball-milling procedure described by G. A. Friščić and colleagues.[4]

Objective: To perform a solvent-free electrophilic fluorination of an activated aromatic substrate.

Materials:

  • Arene substrate (e.g., 1,3,5-trimethoxybenzene) (0.148 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (1.0–2.0 equivalents)

  • Zirconia (ZrO₂) milling balls (4 x ~87.5 mg, 350 mg total)

  • 2 mL Eppendorf tube or standard milling jar

  • High-throughput ball mill

  • Internal standard for NMR analysis (e.g., 4-fluoroacetanilide)

Procedure:

  • Place the arene substrate (0.148 mmol) and NFSI into a 2 mL Eppendorf tube.

  • Add four ZrO₂ milling balls (total mass ~350 mg).

  • Seal the tube and place it in the ball mill.

  • Mill the mixture at a frequency of 25–30 Hz for 3 hours in the absence of external heating.

  • After milling, carefully remove the sample from the tube.

  • Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard.

  • Determine the product yield via ¹H NMR or ¹⁹F NMR analysis.[4]

Protocol 2: Enantioselective Fluorination of Oxindoles

This generalized protocol is based on the work of Yang and colleagues using structurally modified NFSI analogues and a cinchona alkaloid catalyst.[8]

Objective: To synthesize an enantiomerically enriched fluorinated oxindole.

Materials:

  • Substituted oxindole

  • Structurally modified NFSI (e.g., bearing para-tert-butyl groups)

  • Bis-cinchona alkaloid catalyst (e.g., (DHQD)₂PHAL)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the oxindole substrate and the chiral catalyst.

  • Dissolve the solids in the appropriate anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature, as optimized).

  • Add the NFSI derivative to the reaction mixture, either as a solid or as a solution in the same anhydrous solvent.

  • Stir the reaction and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee%) of the final product using chiral high-performance liquid chromatography (HPLC).

Visualizing Workflows and Mechanisms

Diagrams are essential for clarifying complex processes and relationships in chemical synthesis.

G General Workflow for Electrophilic Fluorination using NFSI sub Substrate Preparation reac Reaction Setup (Inert atmosphere, solvent, cooling) sub->reac add Addition of NFSI reac->add mon Reaction Monitoring (TLC / LC-MS) add->mon work Aqueous Workup (Quenching, Extraction) mon->work pur Purification (Column Chromatography) work->pur char Product Characterization (NMR, MS, HPLC) pur->char

Caption: A typical experimental workflow for a synthesis involving NFSI.

Caption: Key differences between NFSI and its common alternative, Selectfluor®.

G NFSI as Oxidant in Pd(II)/Pd(IV) Catalysis PdII Pd(II) Intermediate PdIV Pd(IV) Intermediate PdII->PdIV Oxidative Addition Byprod Benzenesulfonimide PdII->Byprod Prod Functionalized Product PdIV->Prod Reductive Elimination Prod->PdII Regeneration NFSI NFSI NFSI->PdII Oxidant Nuc Nucleophile (e.g., Arene) Nuc->PdIV C-H Activation

Caption: Catalytic cycle where NFSI acts as a terminal oxidant.

Conclusion

The cost-benefit analysis of N-Fluorobenzenesulfonimide reveals it to be a highly valuable and economical reagent in modern synthesis.[14] While it may be less reactive than alternatives like Selectfluor, this characteristic often translates to better selectivity, a crucial factor in complex molecule synthesis.[6] Its commercial availability and relatively lower cost for bulk quantities make it an attractive option for both academic research and industrial applications.[7] Furthermore, its versatility as an oxidant and amination reagent enhances its value proposition, allowing it to be used in multiple, distinct chemical transformations. The choice between NFSI and other fluorinating agents will ultimately depend on the specific requirements of the reaction, including substrate reactivity, desired selectivity, and overall process cost. However, for a wide range of applications, NFSI offers a balanced and compelling profile of performance, safety, and cost-effectiveness.

References

A Comparative Guide to the Selectivity of N-Fluorobenzenesulfonimide (NFSI) versus Nucleophilic Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a pivotal tool in modern drug discovery and materials science, capable of modulating a compound's metabolic stability, binding affinity, and physicochemical properties. The choice of fluorinating agent is critical to achieving the desired molecular architecture with high precision. This guide provides an objective comparison of the selectivity of N-Fluorobenzenesulfonimide (NFSI), a widely used electrophilic "F+" source, against common nucleophilic fluorinating agents, which deliver "F-". This comparison is supported by experimental data to inform reagent selection for specific synthetic challenges.

Executive Summary

N-Fluorobenzenesulfonimide (NFSI) and nucleophilic fluorinating agents operate via fundamentally different mechanisms, leading to distinct selectivity profiles. NFSI, as an electrophilic reagent, is generally favored for the fluorination of electron-rich centers such as enolates, enamines, and activated aromatic rings. Its reactivity can be tuned through catalysis, often enabling unique C-H functionalizations. Nucleophilic fluorinating agents, such as Tetrabutylammonium Fluoride (B91410) (TBAF), Silver(I) Fluoride (AgF), and Diethylaminosulfur Trifluoride (DAST), excel in SN2-type reactions, displacing leaving groups with fluoride, and are the go-to reagents for converting alcohols to alkyl fluorides. The choice between these classes of reagents hinges on the substrate, the desired transformation, and the required level of chemo-, regio-, and stereoselectivity.

Data Presentation: Quantitative Comparison of Fluorinating Agents

The following tables summarize representative data on the performance of NFSI and various nucleophilic fluorinating agents in common transformations. Note that yields and selectivity are highly dependent on the specific substrate and reaction conditions.

Table 1: α-Fluorination of Carbonyl Compounds

ReagentSubstrateProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Citation(s)
NFSI 3-Substituted Oxindole3-Fluoro-3-substituted Oxindoleup to 98%-up to 99%[1]
NFSI β-Ketoesterα-Fluoro-β-ketoesterHigh-up to 90%
TBAF α-Bromo Ketoneα-Fluoro KetoneGood--[2]

Table 2: Fluorination of Alcohols (Deoxyfluorination)

ReagentSubstrateProductYield (%)StereochemistryCitation(s)
DAST Primary AlcoholPrimary Alkyl Fluoride65-97%-
DAST Secondary AlcoholSecondary Alkyl FluorideGoodInversion (typically SN2)[3]
NFSI Not applicable---

Table 3: Fluorination of Aromatic Compounds

ReagentSubstrateProductYield (%)RegioselectivityCitation(s)
NFSI 2-Arylbenzo[d]thiazoleortho-Fluoro-2-arylbenzo[d]thiazoleFair to GoodHigh (ortho-selective)[4]
NFSI 2H-Indazole3-Fluoro-2H-indazoleup to 85%C3-selective[5]
AgF₂ Pyridine2-Fluoropyridine~60-80%Site-selective[6]
TBAF Activated NitroareneFluoroareneHighDependent on leaving group[2]

Mechanistic Differences and Selectivity Implications

The divergent reactivity of electrophilic and nucleophilic fluorinating agents stems from their opposing electronic nature.

N-Fluorobenzenesulfonimide (NFSI): An Electrophilic Approach

NFSI delivers an electrophilic fluorine atom that is attacked by nucleophilic centers in the substrate. The reaction mechanism can be complex and substrate-dependent, with evidence for both SN2-type and single-electron transfer (SET) pathways.[7][8] This electrophilicity allows for a broad range of transformations not accessible with nucleophilic sources.

  • Chemoselectivity : NFSI can fluorinate a wide array of electron-rich substrates, including enolates, silyl (B83357) enol ethers, and activated C-H bonds.[9] Under certain conditions, NFSI can also act as an oxidant or an amination reagent, a versatility not shared by nucleophilic fluoride sources.[10]

  • Regioselectivity : The regioselectivity of NFSI is often directed by the inherent nucleophilicity of the substrate. For instance, in the fluorination of aromatic compounds, the reaction typically occurs at the most electron-rich position.[4] The use of directing groups in conjunction with transition metal catalysis can achieve high regioselectivity in C-H fluorination.[4]

  • Stereoselectivity : Enantioselective fluorination with NFSI can be achieved through the use of chiral catalysts, which create a chiral environment around the substrate, or by employing chiral auxiliaries.[1]

Nucleophilic Fluorinating Agents: A Nucleophilic Approach

Nucleophilic fluorinating agents provide a fluoride anion (F⁻) that acts as a nucleophile. The most common mechanism is the SN2 reaction, which involves the backside attack of the fluoride ion on an electrophilic carbon center, displacing a leaving group.[7][11]

  • Chemoselectivity : These reagents are highly selective for displacing good leaving groups (e.g., tosylates, mesylates, halides) on sp³-hybridized carbons.[2] Deoxyfluorination of alcohols using reagents like DAST is a hallmark application.[12]

  • Regioselectivity : The regioselectivity is dictated by the position of the leaving group. In cases of competing elimination reactions, the Zaitsev or Hofmann product may be formed depending on the substrate and reaction conditions.

  • Stereoselectivity : SN2 reactions with nucleophilic fluorides typically proceed with inversion of stereochemistry at the reacting center.[11] This predictable stereochemical outcome is a significant advantage in stereocontrolled synthesis.

Mandatory Visualizations

G General Reaction Pathways cluster_0 Electrophilic Fluorination (NFSI) cluster_1 Nucleophilic Fluorination NFSI NFSI Fluorinated Product Fluorinated Product NFSI->Fluorinated Product F+ Nucleophile Nucleophile Nucleophile->Fluorinated Product attacks F+ F- F- Source (TBAF, AgF, DAST) Fluorinated Product_N R-F F-->Fluorinated Product_N attacks R Electrophile R-LG Electrophile->Fluorinated Product_N LG- displaced

Caption: Contrasting mechanisms of electrophilic and nucleophilic fluorination.

G Experimental Workflow: Stereoselective Fluorination Start Start Substrate Chiral Alcohol (R-OH) Start->Substrate NFSI_path NFSI + Chiral Catalyst Substrate->NFSI_path Electrophilic Route DAST_path 1. Activate OH (e.g., to OTs) 2. DAST Substrate->DAST_path Nucleophilic Route NFSI_product Fluorinated Product (Stereochemistry depends on catalyst) NFSI_path->NFSI_product DAST_product Fluorinated Product (Inversion of stereochemistry) DAST_path->DAST_product Analysis Determine Yield, dr, ee NFSI_product->Analysis DAST_product->Analysis

Caption: Decision workflow for stereoselective fluorination of a chiral alcohol.

Experimental Protocols

General Protocol for Electrophilic α-Fluorination of a β-Ketoacid with NFSI

This protocol is a representative example for the decarboxylative fluorination of a β-ketoacid and may require optimization for different substrates.[13]

Materials:

  • β-Ketoacid (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Acetonitrile (MeCN)

  • Water (H₂O)

Procedure:

  • To a stirred solution of the β-ketoacid in a mixture of MeCN and H₂O (10:1 v/v), add Cs₂CO₃ at room temperature.

  • After stirring for a few minutes, add NFSI in one portion.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-fluoroketone.

General Protocol for Nucleophilic Deoxyfluorination of an Alcohol with DAST

This protocol is a representative example for the deoxyfluorination of an alcohol and may require optimization for different substrates. Caution: DAST is toxic and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.[12]

Materials:

  • Alcohol (1.0 mmol)

  • (Diethylamino)sulfur Trifluoride (DAST) (1.1 mmol)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Ice water

Procedure:

  • To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL) in a dry flask under an inert atmosphere, add DAST (144 µL, 1.1 mmol) dropwise at 0 °C or a lower temperature as required by the substrate's sensitivity.

  • Stir the mixture at the chosen temperature for the required time (e.g., 1 hour), monitoring the reaction by TLC.

  • Carefully quench the reaction by adding ice water (3 mL).

  • Add more dichloromethane (10 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkyl fluoride.

Conclusion

Both N-Fluorobenzenesulfonimide and nucleophilic fluorinating agents are indispensable tools in the synthesis of fluorinated molecules. NFSI offers remarkable versatility for the fluorination of electron-rich systems and C-H bonds, often with the ability to control stereochemistry through catalysis. In contrast, nucleophilic reagents provide a robust and predictable method for SN2 displacement reactions, particularly the conversion of alcohols to fluorides with inversion of stereochemistry. A thorough understanding of their respective mechanisms and selectivity profiles is paramount for the rational design of synthetic routes in pharmaceutical and materials science research.

References

A Comparative Guide to C-H Amination: N-Fluorobenzenesulfonimide vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. Among these transformations, C-H amination has emerged as a powerful tool for the introduction of nitrogen-containing functionalities, which are ubiquitous in pharmaceuticals and bioactive compounds. N-Fluorobenzenesulfonimide (NFSI) has gained significant traction as a versatile reagent for this purpose. This guide provides an objective comparison of NFSI's performance against key alternative aminating agents, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the optimal reagent for your research needs.

Performance Comparison of C-H Amination Reagents

The choice of an aminating agent is critical and depends on factors such as the desired substrate scope, required reaction conditions, and tolerance of functional groups. Here, we compare N-Fluorobenzenesulfonimide (NFSI) with two major classes of alternative reagents: Organic Azides and Hydroxylamine (B1172632) Derivatives.

Quantitative Data Summary

The following tables summarize the performance of NFSI and its alternatives in various catalytic C-H amination reactions of arenes. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature; therefore, the data presented is collated from different studies and should be interpreted with consideration of the specific reaction parameters.

Table 1: Rhodium-Catalyzed C-H Amination of Arenes

Reagent ClassSpecific ReagentArene SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
NFSI Analog N-Fluorobenzenesulfonimide (NFSI)2-Phenylpyridine[RhCpCl2]2/AgSbF6DCE601285[1]
Organic Azide (B81097) Benzyl AzideN-tert-Butyl-4-nitrobenzamide[{RhCpCl2}2]/AgSbF6DCE802482[2]
Organic Azide p-Dodecylbenzenesulfonyl AzideBenzo[h]quinoline (B1196314)[RhCp*Cl2]2/AgSbF6DCE801277[3][4]

Table 2: Copper-Catalyzed C-H Amination of Arenes

Reagent ClassSpecific ReagentArene SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
NFSI Analog N-Fluorobenzenesulfonimide (NFSI)2H-indazoleCu(OAc)2Toluene80280[5]
Hydroxylamine O-BenzoylhydroxylaminePentafluorobenzene (B134492)CuIDMART2485[6]
Hydroxylamine N-ArylhydroxylamineCyclohexeneCu(MeCN)4PF6DCE252495[7]

Table 3: Palladium-Catalyzed C-H Amination of Anilides

Reagent ClassSpecific ReagentSubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
NFSI Analog N-Fluorobenzenesulfonimide (NFSI)Acetanilide (B955)Pd(OAc)2DCE1002482[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative experimental protocols for C-H amination using NFSI and its alternatives.

Protocol 1: Rhodium-Catalyzed C-H Amination with an Organic Azide

Source: Adapted from Organic Syntheses[3][4]

Reaction: N-(Benzo[h]quinolin-10-yl)-4-dodecylbenzenesulfonamide

A flame-dried, 100 mL, two-necked round-bottomed flask is equipped with a magnetic stir bar, dichloro(η5-pentamethylcyclopentadienyl)-rhodium(III) dimer (124 mg, 0.20 mmol, 1.00 mol%), silver hexafluoroantimonate(V) (275 mg, 0.80 mmol, 4.00 mol%), and benzo[h]quinoline (3.58 g, 20 mmol). One neck of the flask is fitted with a reflux condenser, and the other is sealed with a rubber septum. The flask is evacuated and backfilled with dry N2 three times. Distilled 1,2-dichloroethane (B1671644) (20 mL) and p-dodecylbenzenesulfonyl azide (7.36 mL, 22 mmol, 1.10 equiv) are added sequentially via syringe. The mixture is then placed in a preheated oil bath at 80 °C and stirred for 12 h under a continuous flow of N2. Upon completion, the reaction mixture is cooled to room temperature and filtered through a silica (B1680970) pad, which is then washed with dichloromethane. The combined filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization.

Protocol 2: Copper-Catalyzed C-H Amination with a Hydroxylamine Derivative

Source: Adapted from Organic Letters[6]

Reaction: Amination of Pentafluorobenzene

To a mixture of CuI (9.5 mg, 0.05 mmol) and O-benzoylhydroxylamine (7) (1.5 mmol) in N,N-dimethylacetamide (DMA) (3 mL) was added pentafluorobenzene (1.0 mmol) at room temperature under an argon atmosphere. The mixture was stirred at room temperature for 24 h. After the reaction, the mixture was diluted with ethyl acetate (B1210297) and washed with water. The organic layer was dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo. The residue was purified by column chromatography on silica gel to give the corresponding aniline (B41778) derivative.

Protocol 3: Palladium-Catalyzed C-H Amination with NFSI

Source: Adapted from Journal of the American Chemical Society[8]

Reaction: para-Selective C-H Amination of Acetanilide

A mixture of acetanilide (0.5 mmol), Pd(OAc)2 (0.05 mmol), and NaHCO3 (1.0 mmol) in DCE (2 mL) was stirred at 100 °C. Then, a solution of N-fluorobenzenesulfonimide (NFSI) (1.0 mmol) in DCE (3 mL) was added dropwise over 2 h using a syringe pump. The reaction mixture was stirred at 100 °C for an additional 22 h. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired aminated product.

Mechanistic Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental setups can provide deeper insights into these complex transformations.

Experimental Workflow for a Typical C-H Amination Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Reactants & Catalyst solvent Add Solvent start->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere heat Heat to Reaction Temperature atmosphere->heat stir Stir for Specified Time heat->stir monitor Monitor Reaction Progress (TLC/GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool filter Filter (if necessary) cool->filter extract Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: A generalized experimental workflow for a typical C-H amination reaction.

Proposed Catalytic Cycle for Rhodium-Catalyzed C-H Amination with Organic Azides

G Rh(III) Rh(III) Rh(III)-Arene Rh(III)-Arene Complex Rh(III)->Rh(III)-Arene C-H Activation Arene-H Arene-H Arene-H->Rh(III)-Arene Rh(V)=NR Rh(V)-Nitrenoid Rh(III)-Arene->Rh(V)=NR Oxidative Addition R-N3 Organic Azide R-N3->Rh(V)=NR N2 N2 R-N3->N2 N2 extrusion Amine-Product Amine-Product Rh(V)=NR->Amine-Product Reductive Elimination Amine-Product->Rh(III) Catalyst Regeneration

Caption: A simplified catalytic cycle for Rh-catalyzed C-H amination using organic azides.[9]

Proposed Mechanism for Copper-Catalyzed C-H Imidation with NFSI

G Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) Oxidation NFSI NFSI NFSI->Cu(II) Imidyl_Radical Imidyl Radical NFSI->Imidyl_Radical generates Arene-H Arene-H Arene_Radical_Cation Arene Radical Cation Arene-H->Arene_Radical_Cation SET Imidyl_Radical->Arene_Radical_Cation Product_Intermediate Product Intermediate Arene_Radical_Cation->Product_Intermediate C-N Bond Formation Product Product Product_Intermediate->Product Deprotonation Product->Cu(I) Catalyst Regeneration

Caption: A proposed single-electron transfer (SET) mechanism for Cu-catalyzed C-H imidation with NFSI.[10]

References

A Comparative Analysis of Catalytic Systems for Reactions Involving N-Fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonamide (NFSI) has emerged as a versatile and widely used reagent in modern organic synthesis, primarily serving as an electrophilic fluorine source and an aminating agent. The efficiency and selectivity of reactions involving NFSI are often dictated by the choice of catalyst. This guide provides a comparative overview of various catalytic systems employed in C-H functionalization reactions using NFSI, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

Performance of Catalytic Systems

The selection of a catalyst is paramount in directing the outcome of reactions involving NFSI, be it C-H fluorination or amination. Transition metal catalysts, particularly those based on palladium and copper, have demonstrated significant efficacy. Below is a summary of their performance in various transformations.

Table 1: Comparison of Catalysts for C-H Amination using NFSI

Catalyst SystemSubstrate ScopeKey Reaction ConditionsYield (%)Observations
Pd(OAc)₂ 2-OR-substituted anilidesNaHCO₃ (2.0 equiv.), DCE, 100 °CModerate to ExcellentDemonstrates high para-selectivity.[1]
LCuBr ArenesToluene, elevated temperaturesGood to ExcellentUtilizes an inexpensive catalyst and is applicable to a broad scope of complex arenes.[2]
Cu(OAc)₂ Arenes and heteroarenesRequires a removable directing groupGood to ExcellentA wide range of sulfonamides, amides, and anilines function as amine donors.[2]
TEMPO AzolesEtOAc, Room TemperatureModerate to ExcellentA metal-free, organocatalytic approach.[1]
None (Metal-free) N-substituted indolesK₂CO₃ (catalytic), DCE35-95%Regioselective C-3 amination under external oxidant-free conditions.[1]

Table 2: Comparison of Catalysts for C-H Fluorination using NFSI

Catalyst SystemSubstrate ScopeKey Reaction ConditionsYield (%)Observations
Pd(OAc)₂/TFA (Hetero)arenes with N-directing groupsMeNO₂/MeCN, 110 °CModerate to GoodAchieves ortho-monofluorination.[1] The relative activation rates of directing groups followed the order: quinoxaline (B1680401)pyrazole (B372694) > pyrazine (B50134) > benzo[d]oxazole.[1]
Pd(PPh₃)₄ 2-arylbenzo[d]thiazolesl-proline (B1679175) (promoter), 100 °CGoodl-proline was identified as a crucial promoter for this transformation.[1][3]
NiSO₄ 8-aminoquinoline derivativesMild conditionsGoodSelective fluorination at the C-5 position.[2]
ZrCl₄ Aromatic compoundsDCM, Room TemperatureModerate to GoodA Lewis acid-catalyzed approach that is also compatible with other halogenating agents.[1]
None (Catalyst-free) ThiazolesRefluxing bromobenzene (B47551) or solvent-freePoor to GoodReaction conditions significantly influence the degree of fluorination (mono- vs. tri-fluorination).[1]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in synthetic chemistry. Below are representative protocols for catalytic reactions involving NFSI.

Protocol 1: Palladium-Catalyzed C-H Amination of 2-OR-Substituted Anilides

This procedure is adapted from the work of Zhang and co-workers for the para-selective direct C-H amination of anilides.[1]

  • Reaction Setup: To a sealed reaction vessel, add the 2-OR-substituted anilide (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and NaHCO₃ (2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv.) and 1,2-dichloroethane (B1671644) (DCE) (5 mL).

  • Reaction Conditions: The vessel is sealed, and the mixture is stirred at 100 °C for the time required for the reaction to complete (typically monitored by TLC or LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed ortho-C-H Fluorination of 2-Arylbenzo[d]thiazoles

This protocol is based on a methodology for the regioselective fluorination of heteroaromatic compounds.[1][3]

  • Reaction Setup: In a reaction vial, combine the 2-arylbenzo[d]thiazole substrate (0.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 10 mol%), and l-proline (0.04 mmol, 20 mol%).

  • Reagent Addition: Add NFSI (0.3 mmol, 1.5 equiv.) and a suitable solvent (e.g., DCE, 2 mL).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C. Stir for 24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to isolate the desired fluorinated product.

Visualizing Reaction Pathways and Logic

Understanding the underlying mechanisms and decision-making processes is crucial for optimizing reaction conditions and catalyst selection. The following diagrams, generated using Graphviz, illustrate key conceptual frameworks in NFSI chemistry.

experimental_workflow sub Substrate (Arene/Heteroarene) reac Reaction Mixture Assembly sub->reac cat Catalyst (e.g., Pd(OAc)₂, Cu(OAc)₂) cat->reac nfsi NFSI nfsi->reac solv Solvent (e.g., DCE, MeCN) solv->reac add Additive/Ligand (e.g., Base, Acid, Proline) add->reac heat Heating & Stirring reac->heat Step 1 mon Reaction Monitoring (TLC/LC-MS) heat->mon Step 2 work Workup (Quenching, Extraction) mon->work Step 3 pur Purification (Chromatography) work->pur Step 4 prod Isolated Product pur->prod Step 5

Caption: Generalized workflow for catalytic reactions involving NFSI.

catalyst_selection start Desired Transformation? amination C-H Amination start->amination Amination fluorination C-H Fluorination start->fluorination Fluorination pd_cat_am Palladium Catalysts (e.g., Pd(OAc)₂) High Selectivity for Anilides amination->pd_cat_am cu_cat_am Copper Catalysts (e.g., LCuBr, Cu(OAc)₂) Broad Arene Scope amination->cu_cat_am metal_free_am Metal-Free (e.g., TEMPO, K₂CO₃) Organocatalytic/Base-Mediated amination->metal_free_am pd_cat_fl Palladium Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Requires Directing Groups fluorination->pd_cat_fl ni_cat_fl Nickel Catalysts (e.g., NiSO₄) Specific Substrate Classes fluorination->ni_cat_fl lewis_acid_fl Lewis Acids (e.g., ZrCl₄) Mild Conditions fluorination->lewis_acid_fl catalyst_free_fl Catalyst-Free High Temperatures/Solvent-Free fluorination->catalyst_free_fl

Caption: Decision pathway for catalyst selection in NFSI reactions.

References

A Researcher's Guide to N-Fluorobenzenesulfonamide (NFSI): Performance in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic molecules, the choice of a fluorinating agent and the solvent system is a critical decision that significantly impacts reaction efficiency, selectivity, and yield. N-Fluorobenzenesulfonamide (NFSI) has emerged as a versatile and widely used electrophilic fluorinating agent. This guide provides an objective comparison of NFSI's performance in various solvent systems, contrasts it with a common alternative, and offers detailed experimental data to inform your synthetic strategies.

Performance of NFSI: A Comparative Analysis

NFSI is a white, crystalline solid that is stable and relatively easy to handle, making it a popular choice in many synthetic laboratories.[1] Its efficacy, however, is profoundly influenced by the solvent in which the reaction is conducted. The choice of solvent can affect the solubility of reactants, the reaction rate, and even the reaction pathway.

Solvent Effects on Reaction Yield: Decarboxylative Fluorination

A key transformation where the impact of the solvent on NFSI's performance is evident is in the decarboxylative fluorination of β-ketoacids. Experimental data from a study on this reaction provides a clear comparison of yields in various common organic solvents.

SolventBaseYield (%)
MeCN Cs₂CO₃ 81
THFCs₂CO₃55
DCMCs₂CO₃42
DCECs₂CO₃45
DMFCs₂CO₃65
TolueneCs₂CO₃38
MeCN/H₂O (20:1) Cs₂CO₃ 78
Data sourced from a study on the decarboxylative fluorination of 3-oxo-3-phenylpropanoic acid.[2]

As the data indicates, acetonitrile (B52724) (MeCN) is the most effective solvent for this particular transformation, affording the highest yield of the α-fluoroketone. The use of a mixed solvent system of acetonitrile and water also provides a good yield, which can be beneficial for substrates with varying solubility.[2] In another study on the fluorination of 2H-indazoles, water was found to be the optimal solvent, leading to product yields of up to 87%.[1]

Comparison with an Alternative: NFSI vs. Selectfluor®

Selectfluor® (F-TEDA-BF₄) is another widely used electrophilic fluorinating agent. It is generally considered to be more reactive than NFSI.[3] This higher reactivity can be advantageous for less reactive substrates but may lead to over-reaction or side products with more sensitive compounds.

ReagentSubstrateProductYield (%)
NFSI Ethyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylate85
Selectfluor® Ethyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylate95
Representative yields for the α-fluorination of a 1,3-dicarbonyl compound.[3]

The choice between NFSI and Selectfluor® often depends on the specific requirements of the reaction, including the nature of the substrate and the desired level of reactivity.

A Solvent-Free Alternative: Mechanochemical Fluorination

Recent advancements have demonstrated the viability of performing fluorinations with NFSI under mechanochemical conditions, such as ball milling. This solvent-free approach offers several advantages, including shorter reaction times, reduced waste, and in some cases, improved yields compared to solution-based methods.[2][4]

For instance, the mechanochemical fluorination of 1,3,5-trimethoxybenzene (B48636) with NFSI for 3 hours yielded the monofluorinated product in 51% yield, highlighting a sustainable alternative to traditional solvent-based syntheses.[4]

Experimental Protocols

For reproducible results, detailed experimental procedures are essential. Below are representative protocols for key fluorination reactions using NFSI.

General Procedure for Decarboxylative Fluorination of β-Ketoacids

To a solution of the β-ketoacid (1.0 mmol) in acetonitrile (5 mL), cesium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature for 5 minutes. This compound (1.1 mmol) is then added in one portion. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

General Procedure for the Fluorination of 2H-Indazoles

A mixture of the 2H-indazole (0.5 mmol) and this compound (0.6 mmol) in water (2 mL) is stirred at room temperature for 12 hours. After the reaction is complete, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 3-fluoro-2H-indazole.[1][3]

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in electrophilic fluorination, the following diagrams illustrate a typical signaling pathway and experimental workflow.

Electrophilic_Fluorination_Pathway Substrate Nucleophilic Substrate (e.g., Enolate) TransitionState Transition State Substrate->TransitionState Nucleophilic Attack NFSI NFSI (Electrophilic F+ source) NFSI->TransitionState Product α-Fluorinated Product TransitionState->Product C-F Bond Formation Byproduct Benzenesulfonimide Anion TransitionState->Byproduct

Caption: Signaling pathway of electrophilic fluorination with NFSI.

Experimental_Workflow start Start dissolve Dissolve Substrate and Base in Solvent start->dissolve add_nfsi Add NFSI dissolve->add_nfsi stir Stir at Room Temperature add_nfsi->stir monitor Monitor Reaction by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification by Column Chromatography workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for fluorination using NFSI.

References

A Comparative Guide to Modern Electrophilic Fluorination: Benchmarking n-Fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemical design. The choice of fluorinating agent is critical, dictating not only the success of the reaction but also its safety and scalability. This guide provides a detailed comparison of n-Fluorobenzenesulfonamide (NFSI), a versatile and widely used electrophilic fluorinating agent, against older and alternative methods, supported by experimental data to inform reagent selection.

Executive Summary

This compound (NFSI) has established itself as a valuable reagent in the synthetic chemist's toolbox, offering a balance of reactivity, stability, and ease of handling. Compared to older methods such as the use of highly reactive and hazardous elemental fluorine or trifluoromethyl hypofluorite (B1221730), NFSI represents a significant leap forward in terms of safety and practicality. In the realm of modern electrophilic N-F reagents, it is most frequently compared to Selectfluor. While Selectfluor is generally considered a more powerful fluorinating agent, NFSI's milder nature can be advantageous for achieving higher selectivity with certain substrates. For deoxyfluorination reactions, where hydroxyl and carbonyl groups are converted to their fluorinated counterparts, reagents like Deoxofluor are employed, operating through a distinct nucleophilic mechanism. The selection of the optimal fluorinating agent is therefore highly dependent on the specific transformation required.

Performance Comparison: NFSI vs. Alternatives

The efficacy of a fluorinating agent is measured by its reactivity, selectivity (regio-, chemo-, and stereoselectivity), and substrate scope. Below is a summary of how NFSI performs in comparison to other key fluorinating agents.

Table 1: Comparison of Electrophilic Fluorinating Agents
FeatureThis compound (NFSI)SelectfluorElemental Fluorine (F₂)Trifluoromethyl Hypofluorite (CF₃OF)
Reagent Type Electrophilic, Neutral N-F ReagentElectrophilic, Cationic N-F ReagentElectrophilicElectrophilic O-F Reagent
Physical Form Crystalline SolidCrystalline SolidPale Yellow GasColorless Gas
Handling Stable, easy to handleStable, non-volatile, easy to handleHighly reactive, toxic, requires specialized equipmentToxic, explosive when condensed, requires careful handling
Reactivity Mild to moderateHighExtremely high, often unselectiveHigh, more selective than F₂ for monofluorination
Solubility Soluble in many common organic solventsSoluble in polar solvents (e.g., acetonitrile, water)Sparingly soluble in some organic solventsGas
Byproducts BenzenesulfonimideN-chloromethyl-triethylenediamine bis(tetrafluoroborate)HF and other decomposition productsCF₄, COF₂
Table 2: Quantitative Performance Data for α-Fluorination of Carbonyls
SubstrateReagentReaction ConditionsYield (%)Reference
Ethyl 2-oxocyclopentanecarboxylateNFSI 5 mol% Pd complex, THF, rt, 24h85[1]
Ethyl 2-oxocyclopentanecarboxylateSelectfluor MeCN, rt, 1h95[1]
Deoxybenzoin EnolateNFSI Acetonitrile, 20°C-[2]
Deoxybenzoin EnolateSelectfluor Acetonitrile, 20°C-[2]

Note: Kinetic studies have shown that for the fluorination of deoxybenzoin-derived enamines, Selectfluor reacts significantly faster than NFSI, highlighting its greater electrophilicity.[2]

Table 3: Comparison for Deoxyfluorination Agents
FeatureDeoxofluorDAST (Diethylaminosulfur trifluoride)
Reagent Type Nucleophilic Deoxyfluorinating AgentNucleophilic Deoxyfluorinating Agent
Primary Use Alcohols to fluorides; Carbonyls to gem-difluoridesAlcohols to fluorides; Carbonyls to gem-difluorides
Stability More thermally stable than DASTThermally unstable, can decompose explosively above 90°C
Handling Liquid, reacts violently with waterLiquid, moisture-sensitive, can generate corrosive HF
Byproducts Sulfur-based byproductsSulfur-based byproducts

Reaction Mechanisms and Experimental Workflows

The reaction pathway is fundamental to understanding the reactivity and selectivity of a fluorinating agent. Electrophilic and nucleophilic fluorination methods proceed through distinct mechanisms.

Electrophilic Fluorination of an Enolate

The α-fluorination of carbonyl compounds typically proceeds through an enol or enolate intermediate, which acts as the nucleophile. The N-F reagent serves as the electrophilic fluorine source. The mechanism is still a subject of some debate and can be substrate-dependent, with evidence for both SN2-type and single-electron transfer (SET) pathways.[3]

G Electrophilic Fluorination of an Enolate cluster_0 Enolate Formation cluster_1 Fluorination Step Ketone Ketone Enolate Enolate Ketone->Enolate Base NFSI NFSI (or Selectfluor) Alpha-Fluoro Ketone α-Fluoro Ketone Enolate->Alpha-Fluoro Ketone Attack on 'F+' NFSI->Alpha-Fluoro Ketone

Electrophilic fluorination workflow.
Deoxyfluorination of an Alcohol

Deoxyfluorination of alcohols with reagents like Deoxofluor proceeds via a nucleophilic substitution mechanism. The alcohol is first activated by the reagent, forming a good leaving group, which is then displaced by a fluoride (B91410) ion.

G Deoxyfluorination of an Alcohol Alcohol Alcohol Intermediate Alkoxysulfurane Intermediate Alcohol->Intermediate Activation Deoxofluor Deoxofluor Deoxofluor->Intermediate Alkyl Fluoride Alkyl Fluoride Intermediate->Alkyl Fluoride SN2 attack by F-

References

Unraveling n-Fluorobenzenesulfonamide Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of reagents like n-fluorobenzenesulfonamides is paramount for optimizing synthetic routes and designing novel chemical entities. This guide provides a comparative analysis of isotopic labeling studies used to validate the reaction mechanisms of a key member of this class, N-Fluorobenzenesulfonimide (NFSI), and contrasts these methods with alternative approaches.

Isotopic labeling serves as a powerful tool to trace the fate of atoms throughout a chemical transformation, offering unambiguous evidence for proposed reaction pathways. This guide will delve into specific examples where isotopes of hydrogen (deuterium, ²H), nitrogen (¹⁵N), and oxygen (¹⁸O) have been employed to elucidate the mechanisms of reactions involving NFSI, a versatile reagent known for its ability to act as a source of electrophilic fluorine, an aminating agent, and an oxidant.

Mechanistic Insights from Isotopic Labeling

Palladium-Catalyzed Amination Reactions: A Case Study

A seminal study in the field utilized deuterium (B1214612) (²H) labeling to probe the mechanism of palladium-catalyzed diamination and carboamination of alkenes promoted by NFSI. These stereochemical labeling experiments were crucial in establishing the stereochemistry of these transformations.

Key Findings:

  • Diamination: Proceeds via a syn-addition of the two nitrogen groups.

  • Carboamination: Occurs through an anti-addition of the arene and nitrogen across the alkene.

Further mechanistic insights were gained through the measurement of kinetic isotope effects (KIEs), which compare the rate of a reaction with a deuterated substrate to that with a non-deuterated one.

Table 1: Kinetic Isotope Effects in the Pd-Catalyzed Carboamination with NFSI

Experiment TypeSubstratesMeasured kH/kDImplication
IntermolecularBenzene vs. Benzene-d₆1.1C-H bond cleavage is not the rate-determining step.
Intramolecular1,3,5-trimethylbenzene vs. partially deuterated analog4C-H bond cleavage is involved in a highly selective step after the initial coordination of the arene.

These isotopic labeling studies provided strong evidence for a mechanism involving an initial anti-aminopalladation of the alkene, followed by oxidative addition of NFSI to the palladium center to form a Pd(IV) intermediate. This intermediate then diverges to the diamination or carboamination product.

Experimental Protocol: Deuterium Labeling for Stereochemical Analysis

A representative experimental protocol for determining the stereochemistry of the diamination reaction is as follows:

  • Synthesis of Deuterated Substrate: An (E)-alkene is stereospecifically deuterated at one of the vinylic positions.

  • Diamination Reaction: The deuterated alkene is subjected to the palladium-catalyzed diamination conditions with NFSI.

  • Product Analysis: The resulting diamination product is isolated and its stereochemistry is determined using ¹H NMR spectroscopy. The absence of a proton signal at a specific position and the coupling constants of the remaining protons reveal the stereochemical outcome of the reaction.

Alternative Approaches to Mechanistic Validation

While isotopic labeling provides direct evidence, it is often complemented by other techniques to build a comprehensive understanding of a reaction mechanism.

Table 2: Comparison of Methods for Mechanistic Elucidation of NFSI Reactions

MethodPrincipleAdvantagesLimitations
Isotopic Labeling Tracing the fate of labeled atoms or measuring kinetic isotope effects.Provides direct, unambiguous evidence of bond formation/cleavage and stereochemistry.Synthesis of labeled substrates can be challenging and expensive.
Computational Studies (DFT) Modeling reaction pathways and transition states to determine their energetic feasibility.Provides detailed insights into transient intermediates and transition state geometries. Can predict reaction outcomes and selectivities.Accuracy is dependent on the level of theory and the model used. Requires experimental validation.
Kinetic Studies Measuring reaction rates under varying concentrations of reactants, catalysts, and additives.Helps to determine the rate law and identify species involved in the rate-determining step.Provides indirect evidence; multiple mechanisms can sometimes fit the same kinetic data.
Spectroscopic Analysis (NMR, MS) Identifying and characterizing reaction intermediates and products.Can provide structural information about key species in the reaction mixture.Intermediates may be too short-lived to be detected.
Radical Trapping Experiments Using radical scavengers to determine if radical intermediates are involved.Simple and effective way to test for the presence of radical pathways.The trapping agent can sometimes interfere with the reaction. A negative result does not definitively rule out a radical mechanism.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways for NFSI reactions that have been investigated using isotopic labeling and other methods.

G cluster_0 Pd-Catalyzed Diamination/Carboamination Alkene Alkene Aminopalladation anti-Aminopalladation Intermediate Alkene->Aminopalladation Pd(II), Nuc- Pd_II Pd(II) Pd_IV Pd(IV) Intermediate Aminopalladation->Pd_IV NFSI Diamination Diamination (syn-addition) Pd_IV->Diamination Nuc- Carboamination Carboamination (anti-addition) Pd_IV->Carboamination Arene

Figure 1: Simplified workflow for the divergent pathways in Pd-catalyzed reactions of alkenes with NFSI, as elucidated by stereochemical labeling studies.

G cluster_1 Proposed Radical Pathway in Cu-Catalyzed C-H Functionalization Cu_I Cu(I) Cu_II_NSI [Cu(II)-NSI•] Adduct Cu_I->Cu_II_NSI NFSI NFSI NFSI Substrate_Radical R• Cu_II_NSI->Substrate_Radical R-H (HAT) Cu_II Cu(II) Cu_II_NSI->Cu_II Substrate_H R-H Product Functionalized Product Substrate_Radical->Product Nucleophile

Quantifying the Oxidative Strength of N-Fluorobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is critical for the successful synthesis of novel chemical entities. This guide provides an objective comparison of the oxidative strength of N-Fluorobenzenesulfonamide (NFSI), a widely used electrophilic fluorinating agent, with other common alternatives, supported by experimental data.

N-Fluorobenzenesulfonimide (NFSI) is a versatile reagent in modern organic synthesis, primarily employed for the electrophilic fluorination of a wide range of nucleophiles.[1] Beyond its role as a fluorine source, NFSI also functions as a potent oxidant in various chemical transformations.[2] Understanding and quantifying its oxidative strength is paramount for reaction optimization, predicting reactivity, and ensuring selectivity. This guide presents a comparative analysis of NFSI's oxidative and fluorinating power relative to other common N-F reagents, such as the highly reactive Selectfluor.

Comparative Analysis of Oxidative and Fluorinating Strength

The reactivity of electrophilic fluorinating agents can be quantified through kinetic studies and electrochemical measurements. A seminal study by Hodgson and coworkers established a quantitative reactivity scale for ten N-F reagents by measuring the rates of fluorination of 1,3-dicarbonyl compounds using UV-vis spectrophotometry.[3][4] This scale provides a direct comparison of the kinetic fluorinating ability of these reagents.

Another important measure of a reagent's oxidative power is its reduction potential, which can be determined by cyclic voltammetry. A more positive reduction potential indicates a stronger oxidizing agent.

The following table summarizes the quantitative data on the relative reactivity and reduction potentials of NFSI and other selected N-F fluorinating agents.

ReagentStructureRelative Reactivity (krel vs. Selectfluor™)Reduction Potential (Ered vs. Ag/AgCl)
N-Fluorobenzenesulfonimide (NFSI) (Structure of NFSI)4-6 orders of magnitude less reactiveData not readily available in searched sources
Selectfluor™ (Structure of Selectfluor)1.0Data not readily available in searched sources
N-Fluoropyridinium triflate (Structure of N-Fluoropyridinium triflate)~10 times less reactive than Selectfluor™Data not readily available in searched sources

Note: The relative reactivity is based on the fluorination of 1,3-dicarbonyl compounds in acetonitrile (B52724).[3][4] The reduction potential data was not explicitly found in the provided search results and would require further specific electrochemical studies.

Experimental Protocols

Reproducible and accurate quantification of oxidative strength relies on meticulously executed experimental protocols. Below are detailed methodologies for the key experiments cited in the comparative analysis.

Kinetic Studies via UV-Vis Spectrophotometry

This protocol is adapted from the work of Hodgson et al. for determining the relative rates of fluorination.[3]

Objective: To measure the rate of reaction between an N-F fluorinating agent and a 1,3-dicarbonyl compound by monitoring the change in absorbance of the nucleophile over time.

Materials:

  • N-F fluorinating agent (e.g., NFSI, Selectfluor™)

  • 1,3-diaryl-1,3-dicarbonyl substrate (e.g., 1,3-diphenyl-1,3-propanedione)

  • Acetonitrile (CH₃CN), HPLC grade

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and micropipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the 1,3-dicarbonyl substrate in acetonitrile at a concentration of approximately 0.1 mM. The exact concentration should be adjusted to give an initial absorbance in the range of 1-1.5 at the wavelength of maximum absorbance (λ_max) of the enol form.

    • Prepare a stock solution of the N-F fluorinating agent in acetonitrile. The concentration should be at least 10-fold greater than the substrate concentration to ensure pseudo-first-order kinetics.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the λ_max of the 1,3-dicarbonyl substrate.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • Pipette the 1,3-dicarbonyl stock solution into a quartz cuvette and place it in the cell holder.

    • Allow the solution to equilibrate to the set temperature.

    • Initiate the reaction by adding a small, precise volume of the N-F fluorinating agent stock solution to the cuvette.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time. Data should be collected until the reaction is complete (i.e., the absorbance reading is stable).

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function.

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the N-F fluorinating agent (which is in large excess and thus considered constant).

    • Relative reactivities (k_rel) are determined by dividing the k₂ of a given reagent by the k₂ of a reference reagent (e.g., Selectfluor™).

Electrochemical Measurement via Cyclic Voltammetry

This is a general protocol for determining the reduction potential of an N-F reagent.

Objective: To measure the reduction potential of an N-F fluorinating agent in a non-aqueous solvent system.

Materials:

  • N-F fluorinating agent (e.g., NFSI, Selectfluor™)

  • Acetonitrile (CH₃CN), anhydrous electrochemical grade

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working electrode (e.g., Glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE, with a salt bridge to prevent water contamination)

    • Counter electrode (e.g., Platinum wire)

  • Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

  • Electrolyte Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile.

  • Analyte Solution Preparation:

    • Dissolve a small amount of the N-F fluorinating agent in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared analyte solution.

    • Polish the working electrode to a mirror finish before each experiment.

    • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert gas blanket over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat, including the initial potential, final potential, vertex potential, and scan rate (e.g., 100 mV/s). The potential window should be wide enough to observe the reduction peak of the N-F reagent.

    • Run the cyclic voltammogram, scanning from a potential where no reaction occurs towards a more negative potential to observe the reduction, and then back to the initial potential.

  • Data Analysis:

    • The reduction potential (E_red) is typically reported as the peak potential (E_p) of the reduction wave. For reversible or quasi-reversible processes, the half-wave potential (E₁/₂) is a more accurate measure of the formal reduction potential.

Visualizing Comparative Oxidative Strength

The following diagram illustrates the logical relationship of the comparative oxidative and fluorinating strengths of NFSI and Selectfluor™, based on the kinetic data.

G cluster_reactivity Relative Fluorinating Strength cluster_application General Application NFSI N-Fluorobenzenesulfonimide (NFSI) Mild Milder, more selective fluorinations NFSI->Mild Suitable for Selectfluor Selectfluor™ Selectfluor->NFSI Significantly More Reactive (4-6 orders of magnitude) Strong Powerful, less selective fluorinations Selectfluor->Strong Suitable for

Caption: Comparative reactivity of NFSI and Selectfluor™.

Conclusion

The quantitative data clearly indicates that N-Fluorobenzenesulfonimide is a significantly milder electrophilic fluorinating agent compared to Selectfluor™. This difference in reactivity, spanning several orders of magnitude, is a critical consideration in synthetic planning. While Selectfluor™ is a powerful reagent suitable for challenging fluorinations, its high reactivity can lead to a lack of selectivity and unwanted side reactions. In contrast, the more moderate nature of NFSI allows for greater control and selectivity in many transformations, making it an invaluable tool for the synthesis of complex molecules where fine-tuning of reactivity is essential. The choice between these reagents should, therefore, be guided by the specific electronic and steric properties of the substrate and the desired reaction outcome.

References

A Comparative Guide to the Cross-Reactivity of n-Fluorobenzenesulfonamide with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

n-Fluorobenzenesulfonamide (NFBS), also known as N-fluorobis(phenylsulfonyl)amine or NFSI, is a highly versatile electrophilic fluorinating agent with a broad range of applications in modern organic synthesis.[1][2] Beyond its primary role in fluorination, NFSI also functions as an amination reagent, a sulfonyl group transfer agent, and an oxidant.[3][4] Its multifaceted reactivity necessitates a thorough understanding of its cross-reactivity with various functional groups to ensure selective transformations and minimize undesired side reactions. This guide provides an objective comparison of NFSI's reactivity with key functional groups, supported by experimental data and detailed protocols.

Comparative Reactivity Profile

The reactivity of NFSI is significantly influenced by the nature of the nucleophile it encounters. A key principle governing its selectivity is the hard and soft acid and base (HSAB) theory. The fluorine atom in NFSI is considered a "soft" electrophilic center, while the sulfur atoms of the sulfonyl groups are "hard" electrophilic centers. Consequently, soft nucleophiles preferentially attack the fluorine atom, leading to fluorination, whereas hard nucleophiles tend to react at the sulfur atoms, resulting in sulfonylation or other reactions.[5]

The following table summarizes the observed reactivity of NFSI with various functional groups based on literature reports.

Functional GroupRepresentative SubstrateObserved Reactivity with NFSIReaction TypeTypical Conditions
Thiols Alkanethiols, ArylthiolsHighOxidationMetal-free, ambient temperature
Amines Primary and Secondary AminesModerate to HighSulfonylation/AmidationVaries; can be uncatalyzed or metal-catalyzed
Alcohols Primary and Secondary AlcoholsLow to ModerateSulfonylation (as sulfonamides)Requires activation (e.g., with PPh₃)
Phenols Phenol (B47542), substituted phenolsModerateFluorination or AmidationVaries; can be uncatalyzed (solvent-free, heat) or metal-catalyzed

Note: The reactivity is highly dependent on the specific substrate, reaction conditions (solvent, temperature, catalysts), and the presence of other functional groups. The classifications above represent general trends.

Detailed Reactivity Analysis

Thiols: High Reactivity as an Oxidant

NFSI demonstrates high reactivity towards thiols, functioning as an efficient oxidant to promote the formation of disulfides. This transformation is often rapid and occurs under mild, metal-free conditions.[6]

  • Reaction: 2 R-SH + (PhSO₂)₂NF → R-S-S-R + (PhSO₂)₂NH + HF

  • Key Observation: This facile oxidation highlights the potential for undesired side reactions when thiol-containing substrates are subjected to fluorination or amination conditions with NFSI. Protecting the thiol group is often a necessary strategy.

Amines: A Competing Reaction Pathway

The interaction of amines with NFSI can be complex. As hard nucleophiles, amines can attack the electrophilic sulfur center of the sulfonyl group, leading to the formation of sulfonamides.[5] In some contexts, particularly with metal catalysis, NFSI can also serve as an amino source for the amination of C-H bonds.[7]

  • Reaction (Sulfonylation): R₂NH + (PhSO₂)₂NF → R₂N-SO₂Ph + PhSO₂NHF

  • Key Observation: The inherent nucleophilicity of amines makes them susceptible to reaction with NFSI. In syntheses where a free amine is present, it may compete with the desired fluorination or amination at another site.

Alcohols: Generally Low Reactivity

Alcohols are generally less reactive towards NFSI under standard conditions. However, they can be converted to the corresponding dibenzenesulfonamides in the presence of triphenylphosphine.[2] This suggests that direct reaction with the alcohol hydroxyl group is not a primary reaction pathway but can be induced.

  • Key Observation: The lower reactivity of alcohols provides a window for selective reactions in the presence of unprotected hydroxyl groups, though compatibility should be assessed on a case-by-case basis.

Phenols: Substrate-Dependent Reactivity

Phenols, being more acidic and having a nucleophilic aromatic ring, exhibit varied reactivity with NFSI. Under solvent-free conditions with heating, direct fluorination of the aromatic ring can occur.[8] In other instances, NFSI can be used as a nitrogen source for the amidation of electron-rich arenes, including phenols.[9]

  • Key Observation: The reactivity of phenols with NFSI is highly condition-dependent, with the potential for either C-H fluorination or amidation. The electronic properties of the phenol and the choice of catalyst and solvent play a crucial role in determining the reaction outcome.

Experimental Protocols

The following is a general protocol for assessing the cross-reactivity of NFSI with a substrate containing a specific functional group.

Objective: To determine the reactivity of a functional group (e.g., amine, thiol, alcohol, or phenol) towards NFSI under standard conditions.

Materials:

  • Substrate of interest (containing the functional group)

  • This compound (NFSI)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) plates and developing system

  • Apparatus for product purification (e.g., column chromatography)

  • Instrumentation for product characterization (e.g., NMR, mass spectrometry)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of NFSI: To the stirred solution, add NFSI (1.1 equivalents) in one portion at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., every hour). Co-spot the reaction mixture with the starting material to track its consumption.

  • Work-up: Upon completion of the reaction (or after a predetermined time, e.g., 24 hours), quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography if necessary. Characterize the product(s) and any recovered starting material by NMR and mass spectrometry to determine the extent and nature of the reaction.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for testing the cross-reactivity of NFSI with a given substrate.

G General Workflow for NFSI Cross-Reactivity Testing cluster_reaction Reaction cluster_workup Work-up & Analysis prep_substrate Dissolve Substrate in Anhydrous Solvent prep_inert Establish Inert Atmosphere add_nfsi Add NFSI prep_inert->add_nfsi monitor_tlc Monitor by TLC add_nfsi->monitor_tlc quench Quench Reaction monitor_tlc->quench extract Extract Product quench->extract purify Purify & Characterize extract->purify

References

Safety Operating Guide

Proper Disposal of n-Fluorobenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides detailed procedural guidance for the safe handling and disposal of n-Fluorobenzenesulfonamide (NFSI), a common electrophilic fluorinating agent. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure laboratory safety and regulatory compliance.

Immediate Safety Precautions

Before handling NFSI, it is crucial to be familiar with its associated hazards. NFSI is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. Some studies also suggest it may cause genetic defects.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles.

  • Lab Coat: A standard laboratory coat is necessary.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is essential.[2][3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Small Spills:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the absorbed material into a designated, labeled waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Large Spills:

  • Evacuate the laboratory immediately.

  • Alert your institution's environmental health and safety (EHS) office.

  • Prevent entry to the affected area.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][4][5] All containers of NFSI, including empty ones that are not properly decontaminated, must be disposed of in accordance with federal, state, and local regulations.

Laboratory-Scale Waste Treatment

For small quantities of residual NFSI or contaminated materials, a laboratory-scale treatment procedure can be employed before collection by a waste disposal service. This should only be performed by trained personnel in a chemical fume hood.

Principle of Neutralization:

This compound is an electrophilic fluorinating agent and a strong oxidizing agent.[3] Therefore, treatment with a reducing agent is a potential method for its decomposition. A common and generally safe reducing agent for this purpose is sodium bisulfite. The reaction should be performed in a controlled manner to manage any potential exothermic reaction.

Experimental Protocol: Neutralization of Residual this compound

  • Preparation:

    • Work in a certified chemical fume hood.

    • Wear all required PPE.

    • Prepare a solution of sodium bisulfite (NaHSO₃) in water. A 10-20% solution is typically effective.

    • Have a container of sodium bicarbonate (NaHCO₃) or other suitable base on hand for pH adjustment.

  • Procedure:

    • For residual solid NFSI, dissolve it in a suitable organic solvent in which it is soluble, such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF).

    • Slowly and with constant stirring, add the NFSI solution to the sodium bisulfite solution. Be mindful of any heat generation. If the reaction becomes exothermic, cool the reaction vessel in an ice bath.

    • Allow the mixture to stir for several hours to ensure complete reaction.

    • Test the pH of the aqueous solution and neutralize it with sodium bicarbonate if necessary, aiming for a pH between 6 and 8.

  • Waste Collection:

    • The resulting neutralized solution should be collected in a properly labeled hazardous waste container.

    • Even after treatment, the waste may still be considered hazardous due to the presence of organic solvents and sulfonamide byproducts.

    • Consult your institution's EHS office for final disposal procedures of the treated waste.

Data Presentation

ParameterValueReference
Chemical Name This compound (NFSI)[1][4]
CAS Number 133745-75-2[1]
Hazards Skin Irritant, Serious Eye Irritant, May cause respiratory irritation, Suspected of causing genetic defects[1][5]
Primary Disposal Route Licensed Hazardous Waste Disposal Company[1][4][5]
Recommended Neutralizing Agent Sodium Bisulfite (NaHSO₃)General chemical safety practice

Logical Workflow for this compound Disposal

cluster_0 NFSI Waste Generation cluster_1 Disposal Decision cluster_2 Disposal Path A Unused/Expired NFSI D Is it a large quantity of pure NFSI? A->D B Contaminated Materials (e.g., gloves, wipes) G Collect in designated hazardous waste container B->G C Residual NFSI in Glassware F Laboratory-Scale Neutralization C->F E Direct Disposal via Hazardous Waste Vendor D->E Yes D->F No (Residuals) H Final Disposal via Hazardous Waste Vendor F->G G->H

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling n-Fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Personnel

This guide provides critical safety, handling, and disposal protocols for n-Fluorobenzenesulfonamide (NFSI). Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] One safety data sheet also indicates that it is suspected of causing genetic defects.[6][7]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₂H₁₀FNO₄S₂[2][7]
Molecular Weight 315.34 g/mol [2]
Appearance White to light yellow powder/crystal[7]
Melting Point 110-119 °C[2][7]
Signal Word Warning[2][4][6]

Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles.To protect against dust particles and splashes, preventing serious eye irritation.[3][4]
Respiratory Protection NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.To prevent inhalation of dust and subsequent respiratory irritation.[2][4]
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes. Consider fire/flame resistant and impervious clothing for larger quantities.To minimize skin exposure.[1][4]

Step-by-Step Operational Plan for Safe Handling

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][3][4][8]

  • Keep away from incompatible materials such as strong oxidizing and reducing agents.[3]

  • Store locked up and away from foodstuffs.[1][4]

Handling and Use:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

  • Don the required PPE before handling the substance.

  • Avoid all personal contact, including the inhalation of dust.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling.[1][3]

Disposal Plan:

  • Dispose of this compound and its container in accordance with local, state, and federal regulations.[1][3][4]

  • This is typically done through an approved waste disposal plant.[3][4][9]

  • Do not empty into drains.[3]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the skin with plenty of soap and water for at least 15 minutes.[1][3]

  • Remove contaminated clothing and wash it before reuse.[3][4]

  • If skin irritation occurs, seek medical attention.[1][3][4]

In Case of Eye Contact:

  • Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3][4]

  • Remove contact lenses if present and easy to do. Continue rinsing.[1][3][4]

  • Seek immediate medical attention.[1]

In Case of Inhalation:

  • Move the person to fresh air and keep them in a position comfortable for breathing.[1][3][4]

  • If the person feels unwell, call a poison center or doctor.[3][9]

  • If breathing is difficult or stops, provide artificial respiration.[4]

In Case of Ingestion:

  • Do NOT induce vomiting.[3]

  • Rinse the mouth with water and immediately give a glass of water.[1][4]

  • Seek medical attention.[3]

In Case of a Spill:

  • Clean up spills immediately, avoiding dust generation.[1]

  • Wear appropriate PPE, including respiratory protection.[1]

  • Use dry clean-up procedures such as sweeping, shoveling, or vacuuming (with an explosion-proof machine) and place the material into a suitable, labeled container for disposal.[1][3]

  • After collection, wash the area with large amounts of water and prevent runoff into drains.[1]

Visual Workflow for Safe Handling

The following diagram outlines the key decision points and procedural flow for safely handling this compound in a laboratory setting.

safe_handling_workflow start Start: Receive This compound prep Preparation for Handling start->prep Inspect Container handling Handling in Fume Hood prep->handling Don Appropriate PPE end_use Completion of Work handling->end_use spill_check Spill or Exposure? end_use->spill_check emergency Follow Emergency Procedures spill_check->emergency Yes decon Decontamination spill_check->decon No no_spill No yes_spill Yes emergency->decon waste Waste Disposal decon->waste Clean & Decontaminate Work Area & PPE end End waste->end Dispose of Waste per Protocol

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.